(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
2H-triazol-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.ClH/c4-1-3-2-5-7-6-3;/h2H,1,4H2,(H,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEMEPMSCVBCQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922764 | |
| Record name | 1-(1H-1,2,3-Triazol-5-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118724-05-3 | |
| Record name | 1-(1H-1,2,3-Triazol-5-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (1H-1,2,3-Triazol-4-yl)methanamine Hydrochloride: A Versatile Building Block in Medicinal Chemistry
This technical guide provides a comprehensive overview of (1H-1,2,3-triazol-4-yl)methanamine hydrochloride, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, detailing the compound's function, physicochemical properties, synthesis, and applications, with a focus on its role in bioconjugation via "click chemistry."
Core Function and Applications
This compound is a heterocyclic organic compound primarily utilized as a versatile scaffold in chemical synthesis.[1] Its significance stems from the stable and biocompatible 1,2,3-triazole linkage it can form, most notably through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This powerful ligation technique allows for the precise and efficient covalent connection of biomolecules with various probes, tags, or therapeutic agents.[2]
The primary amine on the methanamine group serves as a versatile functional handle for attaching different moieties through standard amine chemistry, such as amide bond formation.[2] Furthermore, the triazole scaffold itself is a known pharmacophore, and its incorporation can enhance the biological activity and physicochemical properties of drug candidates.[1] Derivatives of this core structure have been investigated for a range of biological activities, including as PXR inverse agonists and antagonists, and compounds with antibacterial or α-glucosidase inhibitory effects.
A key application of the (1H-1,2,3-triazol-4-yl)methanamine scaffold is in the design of copper-chelating ligands.[2] These ligands are crucial for stabilizing the catalytically active Cu(I) oxidation state, which accelerates the CuAAC reaction and minimizes copper-induced cytotoxicity in biological systems.[2]
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in both chemical synthesis and biological assays.
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₃H₇ClN₄ | For the monohydrochloride salt |
| Molecular Weight | 134.57 g/mol | For the monohydrochloride salt[1] |
| SMILES | C1=C(NN=N1)CN.Cl | |
| InChI | InChI=1S/C3H6N4.ClH/c4-1-3-2-5-6-7-3;/h2H,1,4H2,(H,5,6,7);1H | |
| PubChem CID | 14359226 | For the free base[1] |
| Solubility | 9.6 g/100mL in water | For the hydrochloride salt[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a robust and efficient multi-step process.[3] The core of this strategy is the highly reliable and regioselective copper(I)-catalyzed "click" reaction to form the 1,4-disubstituted 1,2,3-triazole ring.[3] A protection/deprotection sequence is employed to prevent side reactions with the amine functionality.[3]
Representative Synthetic Protocol
This protocol describes a general method for synthesizing a protected version of (1H-1,2,3-triazol-4-yl)methanamine, which can then be deprotected to yield the hydrochloride salt. The reaction joins an azide precursor with a protected propargylamine.
Materials:
-
Organic azide (1.0 equivalent)
-
N-Boc-propargylamine (1.1 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Sodium ascorbate (0.2 equivalents)
-
Copper(II) sulfate pentahydrate (0.1 equivalents)
-
4 M HCl in dioxane
Procedure:
-
In a round-bottom flask, dissolve the organic azide and N-Boc-propargylamine in a 1:1 mixture of DMSO and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product, tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate, can be purified by recrystallization or column chromatography.[3]
-
For deprotection and salt formation, dissolve the purified intermediate in a suitable organic solvent (e.g., dioxane, methanol, or ethyl acetate).
-
To this solution, add an excess of 4 M HCl in dioxane.[3]
-
Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.
-
The resulting precipitate of this compound can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
General Protocol for Protein Bioconjugation
This protocol outlines a general method for labeling an alkyne-modified protein with an azide-containing fluorescent dye, utilizing a derivative of the title compound as a copper-chelating ligand to facilitate the CuAAC reaction.
Materials:
-
Alkyne-modified protein
-
Azide-containing fluorescent dye
-
(1H-1,2,3-triazol-4-yl)methanamine-based Cu(I)-stabilizing ligand (e.g., TBTA)
-
Copper(II) sulfate
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column
Procedure:
-
Prepare a stock solution of the alkyne-modified protein in PBS.
-
Prepare stock solutions of the azide-dye, copper(II) sulfate, sodium ascorbate, and the triazole-based ligand in an appropriate solvent (e.g., DMSO or water).
-
In a microcentrifuge tube, combine the protein solution with the azide-dye.
-
Premix the copper(II) sulfate and the triazole-based ligand.
-
Add the copper/ligand mixture to the protein/dye solution.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Purify the labeled protein from excess reagents using a desalting column equilibrated with a suitable storage buffer.
Role in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary functional context for (1H-1,2,3-triazol-4-yl)methanamine and its derivatives is as a ligand in the CuAAC reaction. This reaction is a highly efficient method for forming a stable triazole linkage between an alkyne and an azide.
In this process, a reducing agent, typically sodium ascorbate, reduces the Cu(II) precatalyst to the active Cu(I) oxidation state. The (1H-1,2,3-triazol-4-yl)methanamine-based ligand chelates and stabilizes this Cu(I) ion, preventing its disproportionation and oxidation, thereby maintaining catalytic activity. This stabilized copper complex then efficiently catalyzes the cycloaddition of an alkyne and an azide to form the desired 1,4-disubstituted 1,2,3-triazole product.
References
The Role of Triazole Methanamines in Click Chemistry: A Technical Guide
Introduction to Click Chemistry and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often in benign solvents like water.[1] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction and is tolerant of a wide range of functional groups and reaction conditions, making it a staple in drug discovery, bioconjugation, and materials science.[1][4] The term "triazole methanamine" does not refer to a single, standard reagent but rather to a structural motif where a methylamine group is attached to a triazole ring. In the context of click chemistry, this motif appears primarily in two key roles: as a component of accelerating ligands for the copper catalyst and as a structural element within the products synthesized via the CuAAC reaction.
Role 1: Triazole Methanamines as Ligands for Accelerated CuAAC
The active catalyst in CuAAC is the Cu(I) ion. However, Cu(I) is prone to disproportionation and oxidation to Cu(II), which is inactive.[5] To maintain a sufficient concentration of active Cu(I) and to accelerate the reaction, chelating ligands are employed.[5][6] A prominent and highly effective class of these ligands are tripodal (or tris(heterocyclemethyl)amine) ligands, which often incorporate triazole rings.[6][7]
One of the most well-known examples is tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).[8] These ligands feature a central tertiary amine—a methanamine core—from which three arms extend, each terminating in a triazole ring. The nitrogen atoms of the central amine and the triazole rings coordinate with the copper ion, stabilizing the catalytically active Cu(I) state and significantly enhancing the reaction rate.[9][10]
Mechanism of Ligand Acceleration
The mechanism of CuAAC involves the formation of a copper acetylide intermediate.[1][2] Ligands like TBTA and its water-soluble derivatives, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), are believed to facilitate the catalytic cycle in several ways[5][9]:
-
Stabilization of Cu(I): The ligand protects the Cu(I) ion from oxidation and disproportionation.[5]
-
Increased Solubility: Water-soluble ligands like THPTA allow the reaction to be performed efficiently under biocompatible aqueous conditions.[9]
-
Facilitation of a Dinuclear Mechanism: Kinetic studies suggest that the active catalytic species may involve two copper atoms.[4][6] Tripodal ligands can bind and bring two copper centers into proximity, which then cooperate to activate both the alkyne and the azide, lowering the activation energy of the cycloaddition.[6][11]
The general catalytic cycle, accelerated by a tris(triazolylmethyl)amine ligand, involves the coordination of the ligand to Cu(I), formation of a copper acetylide, coordination of the azide, cycloaddition to form a six-membered copper metallacycle, and subsequent ring contraction and protonolysis to release the 1,2,3-triazole product and regenerate the catalyst.[1][2]
Caption: Catalytic cycle for ligand-accelerated CuAAC.
Quantitative Data: Ligand Effects on CuAAC
The choice of ligand can dramatically impact reaction efficiency, particularly under challenging conditions such as low reactant concentrations or in complex biological media.
| Ligand | Catalyst Loading | Solvent | Reaction Time | Yield | Reference |
| None | 1 mol% CuI | t-BuOH/H₂O | 8 h | 81% | [1] |
| TBTA | 1 mol% CuI | t-BuOH/H₂O | 1.5 h | 95% | [8] |
| THPTA | 0.1 mM CuSO₄ | Aqueous Buffer | 1 h | >95% | [5][12] |
| "Mixed" Ligand | 0.2 mol% CuBr | CH₃CN/H₂O | 10 min | >99% | [6] |
Table reflects representative data and conditions may vary between specific reactions.
Experimental Protocol: Ligand-Accelerated CuAAC for Bioconjugation
This protocol is adapted for a typical bioconjugation reaction in an aqueous buffer.[5][12]
-
Stock Solution Preparation:
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of the water-soluble ligand THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 5 mM stock solution of the azide-containing molecule (e.g., a fluorescent probe) in a suitable solvent (e.g., DMSO).
-
Prepare the alkyne-modified biomolecule (e.g., a protein) at a known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the alkyne-biomolecule and buffer to a final volume of 437.5 µL. The final concentration of the alkyne should typically be in the 25-100 µM range.
-
Add 5 µL of the 5 mM azide stock solution (final concentration: 50 µM).
-
In a separate tube, premix 2.5 µL of the 20 mM CuSO₄ stock with 5.0 µL of the 50 mM THPTA stock. Add this mixture to the reaction tube. (Final concentrations: 0.10 mM CuSO₄, 0.50 mM THPTA).
-
To initiate the reaction, add 25 µL of the freshly prepared 100 mM sodium ascorbate stock solution (final concentration: 5 mM).
-
-
Reaction and Workup:
-
Gently mix the solution by inverting the tube. To minimize oxygen introduction which can degrade the catalyst, keep the tube closed.
-
Allow the reaction to proceed for 1 hour at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
The reaction progress can be monitored by techniques like LC-MS or fluorescence (if a fluorescent azide is used).
-
Purification depends on the application and may involve size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents.
-
Role 2: Synthesis of Triazole Methanamine-Containing Molecules
The second major role is where the triazole methanamine motif is part of the final product. This is achieved by using an alkyne or an azide that already contains a protected or precursor amine functional group.[13][14] The CuAAC reaction forms the stable triazole ring, linking molecular fragments together.[15] The resulting products are of significant interest in medicinal chemistry, as the 1,2,3-triazole core is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions with biological targets.[3][16]
General Synthetic Workflow
The synthesis of a 1-(aminomethyl)-1,2,3-triazole derivative follows a straightforward workflow.
Caption: General workflow for synthesizing triazole methanamine products.
Experimental Protocol: Synthesis of 1-benzyl-4-(aminomethyl)-1,2,3-triazole
This protocol describes the synthesis of a triazole methanamine product where the amine is introduced via the alkyne component (propargylamine).
-
Reactant Preparation:
-
Benzyl azide can be synthesized from benzyl bromide and sodium azide.[17]
-
Propargylamine (3-amino-1-propyne) is commercially available.
-
-
CuAAC Reaction: [adapted from 33]
-
In a round-bottom flask, dissolve benzyl azide (1.0 equiv.) and propargylamine (1.1 equiv.) in a 1:1 mixture of t-butanol and water.
-
Add sodium ascorbate (0.1 equiv.) to the solution.
-
Add copper(II) sulfate pentahydrate (0.05 equiv.). The solution will turn from blue to a yellowish-green, indicating the reduction of Cu(II) to Cu(I).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 1-benzyl-4-(aminomethyl)-1,2,3-triazole.
-
Applications in Drug Development and Research
The triazole methanamine motif is prevalent in molecules designed for various therapeutic applications. The triazole ring provides metabolic stability and acts as a rigid linker, while the amine group offers a site for further functionalization or can act as a key pharmacophore for interacting with biological targets.[16][18] These compounds have been explored for a wide range of biological activities, including as anticancer, antimicrobial, and antiviral agents.[16][19][20] The reliability of the click chemistry approach allows for the rapid synthesis of libraries of these compounds for high-throughput screening in drug discovery programs.[3][21]
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 'Click' cycloaddition catalysts: copper(I) and copper(II) tris(triazolylmethyl)amine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Water-soluble Ligand for Bioorthogonal Click Reactions | TCI AMERICA [tcichemicals.com]
- 10. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. jenabioscience.com [jenabioscience.com]
- 13. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 18. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemijournal.com [chemijournal.com]
- 20. Synthesis and Biological Applications of Triazole Derivatives – A Review | Bentham Science [eurekaselect.com]
- 21. On-DNA-1,2,3-Triazole Formation via Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of (1H-1,2,3-Triazol-4-yl)methanamine in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The (1H-1,2,3-triazol-4-yl)methanamine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including the ability of the triazole ring to act as a bioisostere for amide bonds and engage in various non-covalent interactions, have positioned it as a cornerstone in the development of novel therapeutics.[1] This technical guide provides a comprehensive overview of the applications of (1H-1,2,3-triazol-4-yl)methanamine, with a focus on its role in anticancer and immunotherapy drug discovery. Detailed experimental protocols, quantitative data, and visual diagrams of key pathways and workflows are presented to facilitate further research and development in this promising area.
Core Applications in Medicinal Chemistry
The primary amine of (1H-1,2,3-triazol-4-yl)methanamine serves as a key functional handle for the facile synthesis of a wide range of derivatives, most commonly through amide bond formation.[1] This approach allows for the systematic exploration of structure-activity relationships (SAR) by coupling the triazole core with various carboxylic acids, leading to the discovery of potent and selective modulators of diverse biological targets.
Anticancer Applications
Derivatives of (1H-1,2,3-triazol-4-yl)methanamine have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. The versatility of this scaffold allows for its incorporation into molecules targeting different cancer-related pathways.
One notable application is in the development of Histone Deacetylase (HDAC) inhibitors . A series of novel hydroxamic acids incorporating a 1-((1H-1,2,3-triazol-4-yl)methyl)-3-substituted-2-oxoindoline moiety has been synthesized and shown to exhibit potent HDAC inhibitory activity.[2] Certain compounds from this series displayed cytotoxicity up to 10-fold more potent than the approved drug Vorinostat (SAHA) and exhibited inhibitory effects against HDAC1, HDAC2, HDAC6, and HDAC8.[2]
Another promising anticancer strategy involves the modulation of the Notch-Akt signaling pathway . A novel oleanolic acid derivative, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c), has been shown to inhibit the proliferation and invasion of breast cancer cells by inducing oxidative stress and inhibiting this critical signaling pathway.[3]
The following table summarizes the in vitro cytotoxic activity of various (1H-1,2,3-triazol-4-yl)methanamine derivatives against selected human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| ZQL-4c | MDA-MB-231 (Breast) | 0.80 (24h), 0.67 (48h) | [3] |
| MCF-7 (Breast) | ~1.5 (24h), ~1.0 (48h) | [3] | |
| SK-BR-3 (Breast) | ~2.5 (24h), ~1.8 (48h) | [3] | |
| Compound 7g | SW620 (Colon) | Potent (specific value not provided, but up to 10-fold more potent than SAHA) | [2] |
| Compound 11c | SW620 (Colon) | Potent (specific value not provided, but up to 10-fold more potent than SAHA) | [2] |
| Compound 11g | SW620 (Colon) | Potent (specific value not provided, but up to 10-fold more potent than SAHA) | [2] |
| Compound 5e | SW620 (Colon) | Potent (up to 8-fold more potent than SAHA) | [4] |
| PC3 (Prostate) | Potent (up to 8-fold more potent than SAHA) | [4] | |
| AsPC-1 (Pancreatic) | Potent (up to 8-fold more potent than SAHA) | [4] | |
| Compound 5f | SW620 (Colon) | Potent (up to 8-fold more potent than SAHA) | [4] |
| PC3 (Prostate) | Potent (up to 8-fold more potent than SAHA) | [4] | |
| AsPC-1 (Pancreatic) | Potent (up to 8-fold more potent than SAHA) | [4] |
Immunotherapy Applications
The field of immuno-oncology has seen the rise of checkpoint inhibitors as a revolutionary cancer treatment. The (1H-1,2,3-triazol-4-yl)methanamine scaffold is now being explored for the development of novel immunotherapy agents.
A significant development is the identification of a potent and selective T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) inhibitor . The compound N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide (HIT104310526) has shown promising binding affinity and stable interactions with the TIM-3 binding pocket.[5] TIM-3 is an immune checkpoint receptor that plays a crucial role in immune evasion by tumors, and its inhibition can enhance anti-tumor immune responses.[5] Experimental validation has demonstrated the selective cytotoxicity of HIT104310526 against non-small cell lung cancer (NSCLC) cells (A549) with an IC50 of 37.74 µM, while showing negligible toxicity to normal bronchial epithelial cells.[5]
The following diagram illustrates the general signaling pathway of TIM-3 and the proposed mechanism of its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Hydroxamic Acids Incorporating 1-((1H-1,2,3-Triazol-4-yl)methyl)- 3-substituted-2-oxoindolines: Synthesis, Biological Evaluation and SAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1H-1,2,3-Triazol-4-yl)methanamine Hydrochloride
This technical guide provides a comprehensive overview of (1H-1,2,3-triazol-4-yl)methanamine hydrochloride, a key building block for researchers, scientists, and professionals in drug development. The document details its structural identifiers, physicochemical properties, and established experimental protocols for its synthesis.
Core Compound Identifiers
The unique structure of this compound is cataloged through various chemical identifiers. The 1,2,3-triazole moiety is a recognized pharmacophore, valued for its ability to participate in hydrogen bonding and dipole interactions, often serving as a bioisostere for amide bonds.[1] This versatility makes the compound a valuable starting point for creating diverse molecular libraries.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1009101-70-5[2] |
| Molecular Formula | C₃H₇ClN₄[2] |
| PubChem CID (Free Base) | 14359226[3][4] |
| SMILES | C1=C(NN=N1)CN.Cl |
| InChI | InChI=1S/C3H6N4.ClH/c4-1-3-2-5-6-7-3/h2H,1,4H2,(H,5,6,7);1H |
| InChIKey | RILPAARCCYBUQM-UHFFFAOYSA-N (Derived from Free Base) |
Physicochemical and Quantitative Data
Understanding the physicochemical properties of the compound is essential for its application in both chemical synthesis and biological assays. The hydrochloride salt form significantly enhances its aqueous solubility.
| Property | Value | Notes |
| Molecular Weight (HCl Salt) | 134.57 g/mol [3] | For the monohydrochloride salt. |
| Molecular Weight (Free Base) | 98.11 g/mol [3] | Calculated for the free base. |
| Purity | ≥98% | As commonly supplied by commercial vendors.[2] |
| Solubility (HCl Salt) | 9.6 g/100mL in water[3] | The hydrochloride salt is water-soluble. |
| logP (Predicted) | -1.1 | Prediction for the isomeric (1H-1,2,4-triazol-3-yl)methanamine serves as an estimate.[3] |
| pKa | Data not readily available | - |
Synthetic Protocols and Methodologies
The synthesis of this compound is reliably achieved through a strategic three-step process. This method involves the protection of a primary amine, the formation of the triazole ring via a highly efficient cycloaddition, and a final deprotection step that concurrently yields the hydrochloride salt.[5]
Protocol 1: Boc Protection of Propargylamine
This initial step protects the primary amine of the starting material, propargylamine, to prevent side reactions during the subsequent cycloaddition.
Materials:
-
Propargylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine or sodium hydroxide)
-
Solvent (e.g., Dichloromethane (DCM) or a biphasic system)
Procedure:
-
Dissolve propargylamine in the chosen solvent and cool the mixture in an ice bath.
-
Add the base, followed by the dropwise addition of Boc₂O (typically 1.0-1.1 equivalents) dissolved in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl prop-2-yn-1-ylcarbamate.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This step, a cornerstone of "click chemistry," forms the 1,2,3-triazole ring with high regioselectivity for the 1,4-disubstituted product.[3]
Materials:
-
tert-Butyl prop-2-yn-1-ylcarbamate (from Protocol 1)
-
An azide source (e.g., sodium azide or an organic azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
A reducing agent (e.g., sodium ascorbate)
-
Solvent system (e.g., a mixture of DMSO and water)[3]
Procedure:
-
In a round-bottom flask, dissolve the Boc-protected propargylamine (1.0 eq) and the azide source (1.1 eq) in the solvent system.[3]
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.05-0.1 eq).[3][6]
-
Stir the reaction mixture vigorously at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete within a few hours.[3][6]
-
Once complete, dilute the mixture with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
The resulting crude product, tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate, can be purified by column chromatography or recrystallization.[5]
Protocol 3: Boc Deprotection and Hydrochloride Salt Formation
The final step removes the Boc protecting group under acidic conditions, which simultaneously protonates the amine to form the desired hydrochloride salt.[5]
Materials:
-
tert-Butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate (from Protocol 2)
-
Hydrochloric acid solution (e.g., 4 M HCl in dioxane or another suitable solvent)[5]
-
Anhydrous organic solvent (e.g., dioxane, methanol, or ethyl acetate)[5]
Procedure:
-
Dissolve the Boc-protected triazole intermediate in a suitable anhydrous organic solvent.[5]
-
Add an excess of the hydrochloric acid solution to the mixture.
-
Stir the reaction at room temperature. The deprotection is typically rapid, resulting in the precipitation of this compound.[5]
-
Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum.
Visualized Workflows and Pathways
To further clarify the relationships between materials and processes, the following diagrams are provided.
References
- 1. (3-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride | C4H9ClN4 | CID 52988119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. 1H-1,2,3-triazol-4-ylmethanamine | C3H6N4 | CID 14359226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to (1H-1,2,3-Triazol-4-yl)methanamine in Research and Development
(1H-1,2,3-Triazol-4-yl)methanamine , a heterocyclic organic compound, has emerged as a crucial building block in medicinal chemistry and drug discovery. Its stable 1,2,3-triazole ring coupled with a reactive primary amine group makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of its applications, supported by quantitative data, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Core Applications in Chemical Synthesis and Bioconjugation
The primary application of (1H-1,2,3-triazol-4-yl)methanamine lies in its utility as a fundamental component in organic synthesis, most notably in the realm of "click chemistry". The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands out as a highly efficient method for the creation of 1,4-disubstituted 1,2,3-triazoles, and this methanamine derivative is a key precursor in this process.[1]
A crucial role of the (1H-1,2,3-triazol-4-yl)methanamine scaffold is in the design of copper-chelating ligands. These ligands, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and its derivatives, are instrumental in stabilizing the catalytically active Cu(I) oxidation state, which accelerates the CuAAC reaction and minimizes copper-induced toxicity in biological systems.[2] The primary amine of (1H-1,2,3-triazol-4-yl)methanamine also serves as a versatile functional handle for attaching various molecules through standard amine chemistry, like amide bond formation.[2]
Therapeutic Potential of 1,2,3-Triazole-Containing Compounds
The 1,2,3-triazole moiety is a recognized pharmacophore, and its incorporation into molecules can significantly enhance their biological activity and physicochemical properties.[3] Compounds containing the 1,2,3-triazole skeleton have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[4] The triazole ring is often considered a bioisostere for amide, ester, and carboxylic acid groups, allowing it to form various non-covalent interactions that improve solubility and binding affinity to biological targets.[4][5]
Anticancer Activity
Numerous studies have highlighted the potent anti-proliferative activity of 1,2,3-triazole derivatives against various cancer cell lines. These compounds exert their anticancer effects through diverse mechanisms of action.
For instance, certain 1,2,3-triazole-containing podophyllotoxin derivatives have been shown to be highly potent against A549 lung cancer cells by acting on microtubules, leading to cell cycle arrest at the G2/M phase and inducing apoptosis.[6] Another derivative, ZQL-4c, a derivative of oleanolic acid, induces apoptosis in human breast cancer cells by stimulating oxidative stress and inhibiting the Notch-Akt signaling pathway.[7] Furthermore, some hydroxamic acids incorporating a 1-((1H-1,2,3-triazol-4-yl)methyl)-3-substituted-2-oxoindoline scaffold have been identified as potential Histone Deacetylase (HDAC) inhibitors, an emerging target for cancer therapy.[8]
The following table summarizes the in vitro cytotoxic activity of selected 1,2,3-triazole-containing compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | A549 | 2.97 | [6] |
| 4b | A549 | 4.78 | [6] |
| 19a-c | A549 | 0.0211 - 0.0294 | [6] |
| 26 (EAD1) | H460 | 11 | [6] |
| 26 (EAD1) | HCC827 | 7.6 | [6] |
| 36 (BD7) | Various | 0.07 - 0.49 | [6] |
| 42a | A549 | 0.51 | [6] |
| 42b | A549 | 0.63 | [6] |
| 6af | MCF-7 | 2.61 | [9] |
| 6cf | MCF-7 | 5.71 | [9] |
| 6cf | 4T1 | 8.71 | [9] |
| HIT104310526 | A549 | 37.74 | [10] |
| ZQL-4c | MCF-7, MDA-MB-231, SK-BR-3 | ~0.4 - 1.6 (effective concentration) | [7] |
Antimicrobial and Antifungal Activity
The 1,2,4-triazole core, a close isomer of the 1,2,3-triazole, is a well-established pharmacophore in antifungal agents. These compounds often act by inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5] While the mechanism of 1,2,3-triazoles can differ, their structural similarities suggest potential for antimicrobial and antifungal drug development. Some synthesized pyrazoloquinoline-triazole hybrid compounds have shown antibacterial and antitubercular activity.[11]
The table below presents the antifungal activity of selected 1,2,4-triazole derivatives.
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |
| 8d | Physalospora piricola | 10.808 | [12] |
| 8k | Physalospora piricola | 10.126 | [12] |
Experimental Protocols
Synthesis of (1H-1,2,3-Triazol-4-yl)methanamine Hydrochloride
A robust three-step synthesis is commonly employed to produce this compound with high yield and purity.[1]
Step 1: Protection of Propargylamine The primary amine of propargylamine is protected with a tert-butyloxycarbonyl (Boc) group to yield tert-butyl prop-2-yn-1-ylcarbamate. This prevents side reactions in the subsequent cycloaddition step.[1]
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The Boc-protected propargylamine undergoes a [3+2] cycloaddition with sodium azide, catalyzed by copper(I), to form the 1,2,3-triazole ring, yielding tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate.[1]
Step 3: Deprotection and Salt Formation The Boc protecting group is removed under acidic conditions using hydrochloric acid. This step also concurrently forms the desired this compound salt.[1]
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for synthesizing a 1,4-disubstituted 1,2,3-triazole.[13]
Materials:
-
Alkyne (1.0 mmol)
-
Azide (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent (e.g., 1:1 mixture of tert-butanol and water, 10 mL)
Procedure:
-
Dissolve the alkyne and azide in the chosen solvent system in a round-bottom flask.
-
In separate vials, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate and sodium ascorbate.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Signaling Pathways and Mechanisms of Action
The versatility of the 1,2,3-triazole scaffold allows for the development of compounds that can interact with a wide range of biological targets and modulate various signaling pathways.
Inhibition of Receptor Tyrosine Kinases
Some 1,2,3-triazole derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2, which are crucial for angiogenesis and tumor growth.[6] By blocking the ATP-binding site of these kinases, these compounds can halt downstream signaling cascades that promote cell proliferation and survival.
Modulation of Apoptotic Pathways
As mentioned earlier, certain 1,2,3-triazole-containing molecules can induce apoptosis in cancer cells. This is often achieved by increasing the levels of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases and the subsequent execution of the apoptotic program.
DNA Intercalation
The planar and rigid structure of the 1,2,3-triazole ring allows some of its derivatives to intercalate into the DNA of cancer cells. This can induce DNA damage and ultimately trigger cell death.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 7. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Hydroxamic Acids Incorporating 1-((1H-1,2,3-Triazol-4-yl)methyl)- 3-substituted-2-oxoindolines: Synthesis, Biological Evaluation and SAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
The 1,2,3-Triazole Linkage: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole moiety has emerged as a cornerstone in contemporary medicinal chemistry, transitioning from a simple linker unit to a versatile and highly significant pharmacophore. Its remarkable physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and dipole character, have cemented its role in the design of novel therapeutics.[1] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," has further propelled the exploration of 1,2,3-triazole-containing compounds by offering a reliable and efficient synthetic route.[2][3] This technical guide provides a comprehensive overview of the biological significance of the 1,2,3-triazole linkage, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
A Versatile Pharmacophore with a Broad Spectrum of Biological Activities
The 1,2,3-triazole ring is a key structural component in a diverse array of bioactive molecules, demonstrating a wide range of pharmacological effects. These include potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2] The ability of the 1,2,3-triazole scaffold to engage in various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions with biological targets like enzymes and receptors, underpins its broad therapeutic potential.[4]
Anticancer Activity
A significant body of research highlights the potent antiproliferative properties of 1,2,3-triazole derivatives against various cancer cell lines. These compounds have been shown to exert their effects through the inhibition of key signaling pathways and enzymes crucial for cancer cell growth and survival.[5][6]
Table 1: Anticancer Activity of Representative 1,2,3-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | A549 (Lung) | 2.97 | [6][7] |
| 4b | A549 (Lung) | 4.78 | [6][7] |
| 7a | A549 (Lung) | 8.67 | [6][7] |
| 7c | A549 (Lung) | 9.74 | [6][7] |
| 12a | A549 (Lung) | 5.01-7.31 | [6] |
| 19a-c | A549 (Lung) | 0.0211-0.0294 | [6] |
| 23b | A549 (Lung) | 1.52 | [7] |
| 42a | A549 (Lung) | 0.51 | [6] |
| 42b | A549 (Lung) | 0.63 | [6] |
| 61a | A549 (Lung) | 2.67-4.84 | [6][8] |
| Compound 8 | HT-1080 (Fibrosarcoma) | 15.13 | [9] |
| Compound 8 | A-549 (Lung) | 21.25 | [9] |
| Compound 8 | MCF-7 (Breast) | 18.06 | [9] |
| Compound 8 | MDA-MB-231 (Breast) | 16.32 | [9] |
| Compound 5 | Eca109, EC9706, SMMC7721, MCF-7 | 2.70, 5.04, 4.44, 4.76 | [1] |
| Compound 15 | MCF-7 (Breast) | 17 | [1] |
| Compound 44 | MCF-7 (Breast) | 1.56 | [1] |
| LaSOM 186 | MCF7 (Breast) | 2.66 | [10] |
| LaSOM 190 | MCF7 (Breast) | 2.85 | [10] |
| Compound 17 | MCF-7 (Breast) | 0.31 | [11] |
| Compound 22 | MCF-7 (Breast) | 3.31 | [11] |
| Compound 22 | Caco-2 (Colon) | 4.98 | [11] |
| Compound 25 | MCF-7 (Breast) | 4.46 | [11] |
| Compound 25 | Caco-2 (Colon) | 7.22 | [11] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,2,3-Triazole hybrids have shown considerable promise in this area, exhibiting potent activity against a range of bacterial and fungal strains.[12][13]
Table 2: Antimicrobial Activity of Representative 1,2,3-Triazole Derivatives
| Compound ID | Microbial Strain | MIC (µM) | Reference |
| 8i-8l, 8r | Candida strains | 5.9-14.2 | [14] |
| 8k | Staphylococcus aureus MTCC 96 | 13.5 (IC50) | [14] |
| 8l | Staphylococcus aureus MTCC 96 | 12.0 (IC50) | [14] |
| 8i, 8k, 8l | Bacillus subtilis MTCC 121 | 6.6, 16.6, 15.9 (IC50) | [14] |
| Ru(II) complexes | S. aureus (non-resistant) | 4-8 µg/mL | [12][13] |
| Ru(II) complexes | S. aureus (resistant) | 4-16 µg/mL | [12][13] |
| Sulfadiazine-ZnO hybrids | K. pneumoniae (carbapenem-resistant) | 2-18 µg/mL | [12][13] |
| Compound 5 | S. aureus | 5 mg/mL | [15][16] |
| Compound 5 | P. aeruginosa | 5 mg/mL | [15][16] |
| Compound 5 | C. albicans | 10 mg/mL | [15][16] |
| Compound 5 | A. niger | 10 mg/mL | [15][16] |
| Compound 7, 9a, 9d, 9i, 10(a-d), 10i | Enterococcus faecalis, Escherichia coli | up to 6.25 µg/mL | [3] |
Key Signaling Pathways Targeted by 1,2,3-Triazole Derivatives
The anticancer effects of many 1,2,3-triazole-containing compounds are attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer. Two such pathways are the EGFR and mTOR signaling cascades.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a pivotal role in cell proliferation, survival, and metastasis.[15][17] Aberrant EGFR signaling is a common feature in many cancers, making it a prime therapeutic target.[15] Several 1,2,3-triazole derivatives have been developed as potent EGFR inhibitors.[18]
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[12][19] The mTOR signaling pathway is frequently hyperactivated in various cancers.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the synthesis and biological evaluation of 1,2,3-triazole derivatives.
Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a robust and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[20]
Materials:
-
Terminal alkyne
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H₂O, THF/H₂O, DMSO, DMF)[18]
-
Ligand (optional, e.g., TBTA, THPTA)[18]
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent.[18]
-
Catalyst Preparation: In a separate vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water. If using a ligand, pre-mix the CuSO₄ solution with the ligand.[18]
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the CuSO₄ solution (and ligand, if applicable). Then, add a freshly prepared solution of sodium ascorbate (10 mol%) in water to initiate the reaction.[18]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[18]
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[20]
Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,3-triazole compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Biological Evaluation: In Vitro Antiviral Activity (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[13]
Materials:
-
Susceptible host cell line (e.g., MDCK cells for influenza virus)
-
Virus stock
-
Cell culture medium (e.g., DMEM)
-
Semi-solid overlay medium (e.g., containing agarose or Avicel)
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed a confluent monolayer of the host cells in 12-well plates.
-
Virus Dilution and Compound Preparation: Prepare serial dilutions of the virus stock to achieve 50-100 plaques per well in the control. Prepare serial dilutions of the 1,2,3-triazole compound in the culture medium.
-
Infection: Aspirate the culture medium from the cells and infect the monolayers with 200 µL of the virus dilution. Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with the semi-solid medium containing different concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells with a fixing solution (e.g., 10% formalin) and then stain with crystal violet solution to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.[13]
Experimental and Drug Discovery Workflow
The development of new 1,2,3-triazole-based drugs follows a structured workflow from initial design and synthesis to preclinical and clinical evaluation.
Conclusion
The 1,2,3-triazole linkage has firmly established itself as a privileged and versatile scaffold in modern drug discovery. Its favorable physicochemical properties, coupled with the efficiency of its synthesis via click chemistry, have enabled the rapid development of a vast library of bioactive compounds. The diverse pharmacological activities exhibited by 1,2,3-triazole derivatives, particularly in the realms of oncology and infectious diseases, underscore their immense therapeutic potential. Continued exploration of this remarkable heterocyclic motif, guided by a deeper understanding of its interactions with biological targets and its role in modulating key signaling pathways, promises to yield a new generation of innovative and effective medicines. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of the 1,2,3-triazole linkage in the ongoing quest for novel therapeutic agents.
References
- 1. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mTOR - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
(1H-1,2,3-Triazol-4-yl)methanamine: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The (1H-1,2,3-triazol-4-yl)methanamine core is a cornerstone pharmacophore in contemporary medicinal chemistry. Its unique structural and electronic properties, combined with its synthetic accessibility via "click chemistry," have positioned it as a versatile scaffold for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, pharmacological applications, and mechanisms of action associated with this important structural motif, supplemented with detailed experimental protocols and quantitative data to aid in the rational design of novel drug candidates.
Synthesis of the (1H-1,2,3-Triazol-4-yl)methanamine Scaffold
The primary and most efficient method for the synthesis of the 1,4-disubstituted (1H-1,2,3-triazol-4-yl)methanamine core is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."[1][2] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, yielding the 1,4-disubstituted 1,2,3-triazole with high regioselectivity and yield.[1]
A general synthetic strategy involves the protection of a propargylamine derivative, followed by the CuAAC reaction with an appropriate azide, and subsequent deprotection.[2]
Pharmacological Applications
The (1H-1,2,3-triazol-4-yl)methanamine pharmacophore has been incorporated into a multitude of derivatives exhibiting a broad spectrum of biological activities.
Anticancer Activity
A significant area of investigation for this pharmacophore is in the development of novel anticancer agents. Derivatives have shown potent cytotoxic activity against a range of cancer cell lines.
Table 1: Anticancer Activity of Representative (1H-1,2,3-Triazol-4-yl)methanamine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Triazole-Chalcone Hybrid | SK-N-SH | 1.52 | [3] |
| Triazole-Chalcone Hybrid | RPMI-8226 (Leukemia) | 3.17 | [4] |
| Triazole-Podophyllotoxin Conjugate | HepG2 (Liver) | 0.04 - 0.29 | [5] |
| Triazole-Podophyllotoxin Conjugate | Multiple Cell Lines | ~0.01 - 0.1 | [6] |
| Triazole-Tetrahydrocurcumin Derivative | HCT-116 (Colon) | 1.09 | [7] |
| Phosphonate-Triazole Derivative | HT-1080 (Fibrosarcoma) | 15.13 | [8] |
Antimicrobial Activity
The versatility of the triazole core extends to the development of potent antimicrobial agents, with derivatives showing activity against both bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Representative (1H-1,2,3-Triazol-4-yl)methanamine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Triazole-Fluoroquinolone Conjugate | E. coli (clinical isolate) | 0.195 | [2] |
| Triazole-Fluoroquinolone Conjugate | E. faecalis (ATCC 29212) | 0.781 | [2] |
| Triazole-Indole-Pyrazolone Hybrid | A. baumannii | 10 | [9] |
| Triazole-Indole-Pyrazolone Hybrid | C. albicans | 50 | [9] |
Mechanisms of Action
The diverse biological activities of (1H-1,2,3-triazol-4-yl)methanamine derivatives stem from their ability to interact with various biological targets and modulate key cellular pathways.
Anticancer Mechanisms
-
Enzyme Inhibition: Certain derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as Dihydrofolate Reductase (DHFR).[10]
-
Cell Cycle Arrest and Apoptosis: Many triazole-containing compounds exert their anticancer effects by inducing cell cycle arrest, often at the G1 or G2/M phase, and promoting programmed cell death (apoptosis).[4][11][12] This is often mediated by the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[4][12]
-
Modulation of Signaling Pathways: The EGFR/PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key target for some triazole derivatives. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.
Antimicrobial Mechanisms
-
Enzyme Inhibition: A primary mechanism of antimicrobial action is the inhibition of essential bacterial enzymes. DNA gyrase, a type II topoisomerase crucial for DNA replication, is a validated target for triazole-containing compounds.[13][14] Dihydrofolate reductase (DHFR), involved in folate biosynthesis, is another key enzyme inhibited by certain triazole derivatives.
Experimental Protocols
General Synthesis of N-((1H-1,2,3-triazol-4-yl)methyl)amide Derivatives[1]
-
Materials:
-
(1H-1,2,3-triazol-4-yl)methanamine hydrochloride
-
Substituted carboxylic acid (R-COOH)
-
TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
Dissolve the substituted carboxylic acid (1.0 eq) and TBTU (1.1 eq) in anhydrous DMF.
-
Add Et3N or DIPEA (2.5 eq) to the mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
MTT Assay for Cell Viability[15][16][17]
-
Materials:
-
Cancer cell lines
-
Complete growth medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination[18][19][20]
-
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
0.5 McFarland standard
-
Spectrophotometer or turbidimeter
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
The (1H-1,2,3-triazol-4-yl)methanamine pharmacophore continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability, coupled with its ability to serve as a versatile scaffold for interacting with a wide range of biological targets, ensures its continued relevance in the development of novel therapeutics. This guide has provided a snapshot of the current landscape, offering valuable data and protocols to empower researchers in their quest for new and effective treatments for a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Structure-Activity Relationships of Novel Chalcone-1,2,3-triazole-azole Derivates as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induction, PARP-1 inhibition, and cell cycle analysis of leukemia cancer cells treated with novel synthetic 1,2,3-triazole-chalcone conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles [frontiersin.org]
- 6. Semi-synthesis and biological evaluation of 1,2,3-triazole-based podophyllotoxin congeners as potent antitumor agents inducing apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Modern Drug Discovery: A Technical Guide to Triazole-Based Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The realm of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel therapeutic agents with enhanced efficacy and safety profiles. Within this dynamic landscape, heterocyclic compounds have emerged as a cornerstone of drug design, and among them, the triazole nucleus holds a position of particular prominence. This technical guide provides an in-depth exploration of the fundamental properties of 1,2,3- and 1,2,4-triazole-based building blocks, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide will delve into their physicochemical characteristics, multifaceted roles as pharmacophores and bioisosteres, and their profound impact on the development of antifungal and anticancer therapeutics. Detailed experimental protocols and a visual exploration of relevant signaling pathways are provided to facilitate both conceptual understanding and practical application in the laboratory.
Core Physicochemical Properties: The Foundation of Versatility
Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. Their unique structural and electronic properties are central to their utility in drug design. These properties, including polarity, hydrogen bonding capability, and metabolic stability, can be finely tuned through substitution, allowing for the optimization of a molecule's pharmacokinetic and pharmacodynamic profile.[1][2]
The nitrogen atoms in the triazole ring act as hydrogen bond acceptors, while the C-H bonds can function as weak hydrogen bond donors. This dual capability allows triazole moieties to engage in diverse non-covalent interactions with biological targets such as enzymes and receptors.[1] The inherent polarity of the triazole ring often contributes to improved aqueous solubility of drug candidates, a critical factor for bioavailability.[2] Furthermore, the triazole ring is generally stable to metabolic degradation, which can enhance the in vivo half-life of a drug.[2]
Below is a summary of key physicochemical parameters for the parent triazole scaffolds and representative derivatives.
| Compound | Isomer | LogP | pKa | Dipole Moment (D) |
| 1,2,4-Triazole | 1,2,4 | -0.52 | 2.19 (protonated), 10.26 (neutral)[3] | 2.72 (gas phase), 3.27 (dioxane)[4] |
| 1,2,3-Triazole | 1,2,3 | -0.37 | 1.17 (protonated), 9.37 (neutral) | ~5 |
| Fluconazole | 1,2,4 | 0.5 | 2.0 | - |
| Letrozole | 1,2,4 | 2.7 | 1.8 | - |
| Carboxyamidotriazole | 1,2,3 | 1.8 | - | - |
The Triazole as a Pharmacophore and Bioisostere
The versatility of the triazole core is further highlighted by its dual role as both a pharmacophore and a bioisostere in drug design.
Pharmacophoric Role: A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The triazole ring itself can be a key component of a pharmacophore, directly interacting with the target protein. A prime example is the role of the 1,2,4-triazole in antifungal agents like fluconazole. The N4 atom of the triazole ring coordinates to the heme iron atom in the active site of lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis in fungi. This interaction leads to the inhibition of the enzyme and disruption of the fungal cell membrane.
Bioisosteric Replacement: Bioisosterism is a strategy used in medicinal chemistry to design analogues of a lead compound by replacing a functional group with another group of similar size, shape, and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. The triazole ring is an excellent bioisostere for several common functional groups, most notably the amide bond.[5] Replacing a metabolically labile amide bond with a stable triazole ring can significantly improve a drug candidate's in vivo stability.[6] The 1,4-disubstituted 1,2,3-triazole is a good mimic of the trans-amide bond, while the 1,5-disubstituted isomer can mimic the cis-amide conformation.[5]
Applications in Drug Discovery: A Tale of Two Isomers
Both 1,2,3- and 1,2,4-triazoles have been successfully incorporated into a wide range of therapeutic agents.
1,2,4-Triazoles: Potent Antifungal Agents
The 1,2,4-triazole scaffold is the hallmark of the azole class of antifungal drugs. As mentioned, these compounds target the fungal enzyme CYP51. The specificity for the fungal enzyme over its human counterpart is a key factor in their therapeutic utility.
Table of Antifungal Activity of Representative 1,2,4-Triazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
| Fluconazole | Candida albicans | 0.25 - 4 |
| Itraconazole | Aspergillus fumigatus | 0.125 - 8 |
| Voriconazole | Candida krusei | 0.03 - 4 |
| Posaconazole | Zygomycetes | 0.03 - 4 |
| Benzotriazine-substituted 1,2,4-triazole | Candida albicans | 0.0156 - 2.0[7] |
| Triazole alcohol derivative (7d) | Fluconazole-resistant Candida | 0.063 - 1[7] |
| Thiazolo[4,5-d]pyrimidine hybrid (2a) | Various fungi | 0.06 - 2[7] |
1,2,3-Triazoles: Versatile Anticancer Agents
The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has led to a surge in the synthesis and evaluation of 1,2,3-triazole-containing compounds as anticancer agents. The 1,2,3-triazole ring can act as a rigid linker to connect different pharmacophoric fragments or can itself be part of the pharmacophore responsible for the anticancer activity. These compounds have been shown to inhibit various cancer-related targets and signaling pathways.
Table of Anticancer Activity of Representative 1,2,3-Triazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Uridine-[1][2][8]triazole hybrid (3d) | MCF-7 (Breast) | 11.34[8] |
| Uridine-[1][2][8]triazole hybrid (3d) | HeLa (Cervical) | 16.48[8] |
| Tetrahydrocurcumin-1,2,3-triazole hybrid (4g) | HCT-116 (Colon) | 1.09[1] |
| Tetrahydrocurcumin-1,2,3-triazole hybrid (4g) | A549 (Lung) | 45.16[1] |
| Coumarin-triazole hybrid (LaSOM 186) | MCF-7 (Breast) | 2.66[9] |
| Coumarin-triazole hybrid (LaSOM 190) | MCF-7 (Breast) | 2.85[9] |
| Phosphonate 1,2,3-triazole derivative (8) | HT-1080 (Fibrosarcoma) | 15.13 |
| Phosphonate 1,2,3-triazole derivative (8) | A549 (Lung) | 21.25 |
Key Signaling Pathways Targeted by Triazole-Based Inhibitors
Triazole-containing molecules have been shown to modulate key signaling pathways implicated in cancer progression. Understanding these pathways is crucial for the rational design of targeted therapies.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. In the "off-state," a destruction complex phosphorylates β-catenin, targeting it for degradation. In the "on-state," Wnt ligands bind to Frizzled and LRP receptors, leading to the disassembly of the destruction complex, stabilization of β-catenin, and its translocation to the nucleus to activate target gene expression.
Caption: A simplified diagram of the Wnt/β-catenin signaling pathway.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in cancer. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates AKT. Activated AKT phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth and survival.
Caption: An overview of the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis of triazole-based building blocks and the evaluation of their biological activity.
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click" reaction to synthesize 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Terminal alkyne
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., t-butanol/water 1:1, DMF, DMSO)
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
-
Appropriate organic solvents for extraction and chromatography
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure 1,4-disubstituted 1,2,3-triazole.
-
Characterize the final product by NMR and mass spectrometry.
Synthesis of 3-Substituted-1,2,4-triazoles from Thiosemicarbazides
This protocol outlines a common method for the synthesis of 1,2,4-triazole-3-thiols, which can be further modified.
Materials:
-
Thiosemicarbazide
-
Carboxylic acid or its corresponding acyl chloride/anhydride
-
Sodium hydroxide (NaOH) or other suitable base
-
Hydrochloric acid (HCl) or other suitable acid for neutralization
-
Solvent (e.g., ethanol, water)
-
Reflux apparatus
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Acylation of Thiosemicarbazide: In a round-bottom flask, react thiosemicarbazide (1.0 eq) with a carboxylic acid or its derivative (1.0 eq) in a suitable solvent. If using a carboxylic acid, a dehydrating agent may be required. If using an acyl chloride, a base is typically added to neutralize the HCl formed. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cyclization: After cooling the reaction mixture, add a solution of a base (e.g., aqueous NaOH) and heat to reflux for another period. This will induce the cyclization to the 1,2,4-triazole ring.
-
Precipitation: Cool the reaction mixture to room temperature and carefully acidify with an acid (e.g., HCl) to precipitate the 3-mercapto-1,2,4-triazole product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
-
Characterize the final product by NMR and mass spectrometry.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI M27 guidelines for yeast.
Materials:
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Test compound (triazole derivative)
-
Control antifungal drug (e.g., fluconazole)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: Prepare a stock solution of the test compound and the control drug in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the drugs in RPMI-1640 medium in the 96-well plate to achieve the desired concentration range.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL per well. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well, as determined visually or by reading the absorbance with a microplate reader.
In Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay measures cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound (triazole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow
The discovery and development of novel triazole-based therapeutic agents typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: A general workflow for the discovery of triazole-based drugs.
Conclusion
Triazole-based building blocks represent a remarkably versatile and powerful platform in modern drug discovery. Their favorable physicochemical properties, coupled with their ability to act as both pharmacophores and bioisosteres, have led to their incorporation into a multitude of clinically successful drugs. The continued exploration of their chemical space, guided by a deep understanding of their fundamental properties and their interactions with biological systems, promises to yield a new generation of innovative therapeutics to address a wide range of diseases. This guide serves as a foundational resource to empower researchers in this exciting and impactful field.
References
- 1. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 5. iris.unimore.it [iris.unimore.it]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Discovering Novel Protease Inhibitors with Triazole Scaffolds: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Convergence of a Privileged Scaffold and a Critical Target Class
Proteases represent a vast and crucial class of enzymes that catalyze the hydrolysis of peptide bonds, a fundamental process in all living organisms. Their involvement in physiological processes ranging from protein turnover and digestion to apoptosis and immune response is tightly regulated. Dysregulation of protease activity is a hallmark of numerous pathologies, including viral infections, cancer, neurodegenerative disorders, and inflammatory diseases, making them one of the most significant target classes in modern drug discovery[1]. The development of small-molecule protease inhibitors has led to major therapeutic breakthroughs, most notably in the treatment of hypertension (ACE inhibitors) and HIV/AIDS (HIV-1 protease inhibitors)[1][2].
Within the medicinal chemist's toolkit, the triazole ring system has emerged as a "privileged scaffold." Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, exist in two primary isomeric forms: 1,2,3-triazole and 1,2,4-triazole. These structures are exceptionally stable and can act as bioisosteres for amide bonds, engaging in crucial hydrogen bonding interactions within an enzyme's active site[3]. A key advantage of the 1,2,3-triazole scaffold is its synthetic accessibility through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, enabling the rapid generation of large, diverse compound libraries for high-throughput screening[4]. This guide provides a technical overview of the workflow, key methodologies, and data supporting the discovery of novel triazole-based protease inhibitors.
The Drug Discovery Workflow: From Concept to Candidate
The pathway to discovering a novel protease inhibitor is a structured, multi-stage process. It begins with computational design and library synthesis, progresses through tiered screening assays to identify potent hits, and culminates in lead optimization to develop candidates with favorable drug-like properties.
Core Synthetic Methodology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the premier method for synthesizing 1,4-disubstituted-1,2,3-triazoles. Its reliability and mild reaction conditions make it ideal for building libraries of potential inhibitors. The protocol involves the coupling of an organic azide with a terminal alkyne, catalyzed by a copper(I) species, which is often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
Detailed Protocol: General Procedure for CuAAC Synthesis
This protocol provides a representative procedure for the synthesis of a 1,2,3-triazole-containing compound.
-
Reagent Preparation:
-
Dissolve the terminal alkyne (1.0 mmol, 1.0 eq.) in a suitable solvent mixture, such as 1:1 tert-butanol and deionized water (4 mL).
-
Add the organic azide (1.0 mmol, 1.0 eq.) to this solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in 1 mL of deionized water.
-
In a third vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 0.1 eq.) in 1 mL of deionized water.
-
-
Reaction Execution:
-
To the vigorously stirring alkyne and azide solution, add the sodium ascorbate solution.
-
Immediately following, add the copper(II) sulfate solution to initiate the reaction. A color change is often observed.
-
Allow the reaction to stir at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are fully consumed.
-
Upon completion, dilute the reaction mixture with water (10 mL).
-
Perform an extraction with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Concentrate the dried organic solution under reduced pressure to obtain the crude product.
-
Purify the crude material using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,2,3-triazole product[5].
-
Case Study: Targeting the SARS-CoV-2 Main Protease (Mpro)
The SARS-CoV-2 Main Protease (Mpro or 3CLpro) is a cysteine protease essential for the viral life cycle, making it a prime target for antiviral therapeutics[6].
Biological Role and Pathway
During viral replication, the host cell's translational machinery produces large viral polyproteins (pp1a and pp1ab). Mpro is responsible for cleaving these polyproteins at multiple specific sites to release functional non-structural proteins (NSPs) that are required to form the replication-transcription complex (RTC). Inhibition of Mpro activity halts this maturation process, preventing viral replication.
Quantitative Inhibitor Data
Recent studies have demonstrated the efficacy of 1,2,3-triazole hybrids as potent inhibitors of SARS-CoV-2 Mpro. The following table summarizes the in vitro inhibitory activity of a series of novel phenylpyrazolone-1,2,3-triazole hybrids.
| Compound ID | R Group (Aryl Moiety) | Mpro Inhibition IC₅₀ (µM)[7] |
| 6h | 2,4-dichlorophenyl | 5.08 |
| 6i | 4-chlorophenyl (amide linker) | 3.16 |
| 6q | 4-fluorophenyl (amide linker) | 7.55 |
| 6m | 2,4-dichlorophenyl | 25.70 |
| 6p | 4-bromophenyl | 23.73 |
| GC-376 | (Reference Inhibitor) | 12.85 |
| Lopinavir | (Reference Inhibitor) | 82.17 |
Data sourced from a study on phenylpyrazolone-1,2,3-triazole hybrids as SARS-CoV-2 Main Protease inhibitors[7].
Key Experimental Protocol: In Vitro Mpro FRET Assay
This protocol outlines a Fluorescence Resonance Energy Transfer (FRET)-based assay to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro[3][6].
-
Materials and Reagents:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
SARS-CoV-2 Mpro Enzyme: Recombinant Mpro, stored in an appropriate buffer at -80°C.
-
FRET Substrate: A synthetic peptide containing the Mpro cleavage sequence flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl).
-
Test Compounds: Triazole derivatives dissolved in 100% DMSO.
-
Positive Control: A known Mpro inhibitor (e.g., GC376).
-
Assay Plate: 384-well, black, low-volume microplate.
-
-
Assay Procedure:
-
Compound Plating: Using an acoustic liquid handler or manual multichannel pipette, dispense 50-100 nL of test compounds, positive control, and DMSO (negative control) into designated wells of the 384-well plate.
-
Enzyme Addition: Prepare a 2X working solution of Mpro (e.g., 20 nM) in assay buffer. Dispense 10 µL of this solution into each well. The final enzyme concentration will be 1X (e.g., 10 nM).
-
Pre-incubation: Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to mix. Incubate the plate at room temperature for 15-30 minutes to allow compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X working solution of the FRET substrate (e.g., 400 nM) in assay buffer. Dispense 10 µL of this solution into each well to start the reaction. The final substrate concentration will be 1X (e.g., 200 nM).
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair. Monitor the increase in fluorescence intensity kinetically over 15-30 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each test compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (v_inhibitor / v_DMSO)).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Case Study: Targeting the Trypanosoma cruzi Cysteine Protease (Cruzain)
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health issue in Latin America[8]. The parasite's major cysteine protease, cruzain, is essential for its survival and pathogenesis.
Biological Role in Chagas Disease
Cruzain is vital for multiple aspects of the T. cruzi life cycle. It is involved in the parasite's nutrition, differentiation between life stages, and invasion of host cells[4]. Crucially, cruzain also plays a role in immune evasion. By cleaving host immune factors like NF-κB, it can hinder the activation of macrophages, the first line of cellular defense, allowing the parasite to survive and replicate within them[3][5][6]. This central role makes cruzain an excellent target for anti-Chagas chemotherapy.
Quantitative Inhibitor Data
The triazole scaffold has also been successfully applied to the development of cruzain inhibitors. The table below shows the inhibitory activity of a series of 1,2,3-triazoles derived from the natural product eugenol against the epimastigote form of T. cruzi, where cruzain inhibition is the putative mechanism of action.
| Compound ID | Description | T. cruzi Inhibition IC₅₀ (µM)[9] |
| 26 | Eugenol-derived triazole with 4-fluorophenyl | 19.7 |
| 27 | Eugenol-derived triazole with 4-(trifluoromethyl)phenyl | 7.3 |
| 35 (Hit) | Initial hit compound | 42.8 |
| Benznidazole | (Reference Drug) | 21.6 |
Data sourced from a study on the design and synthesis of eugenol-derived 1,2,3-triazoles against T. cruzi[9].
Key Experimental Protocol: In Vitro Cruzain Inhibition Assay
This is a general protocol for measuring cruzain activity using a fluorogenic substrate, which can be adapted for inhibitor screening[10].
-
Materials and Reagents:
-
Assay Buffer: 0.1 M Sodium Acetate (pH 5.5), 1 mM DTT, 1 mM EDTA, 0.01% Triton X-100. DTT is required to maintain the active site cysteine in its reduced state.
-
Recombinant Cruzain: Purified enzyme.
-
Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-FR-AMC). Cleavage of the AMC (7-amino-4-methylcoumarin) group releases a fluorescent signal.
-
Test Compounds: Triazole derivatives dissolved in 100% DMSO.
-
Positive Control: A known cysteine protease inhibitor (e.g., E-64).
-
Assay Plate: 96-well, black, flat-bottom microplate.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer containing the test compound at various concentrations (or DMSO for control) to the wells of the microplate.
-
Add 25 µL of a cruzain enzyme solution (prepared in assay buffer to achieve a final concentration of ~0.5-1.0 nM) to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the Z-FR-AMC substrate solution (prepared in assay buffer to achieve a final concentration of ~5 µM).
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 10-20 minutes in a fluorescence plate reader.
-
-
Data Analysis:
-
As with the Mpro assay, calculate initial reaction velocities, determine percent inhibition for each compound concentration, and plot the results to calculate the IC₅₀ value.
-
Conclusion and Future Perspectives
The triazole scaffold, particularly the 1,2,3-triazole isomer accessible via click chemistry, stands as a powerful and versatile core for the development of novel protease inhibitors. The synthetic tractability allows for the creation of vast and diverse chemical libraries, while its physicochemical properties make it an effective amide bond bioisostere capable of critical interactions within protease active sites. Case studies on diverse targets like the viral SARS-CoV-2 Mpro and the parasitic cruzain highlight the broad applicability and success of this approach.
Future efforts will likely focus on several key areas: expanding the chemical space through novel azide and alkyne building blocks, employing structure-based design and computational modeling to improve inhibitor potency and selectivity, and developing triazole-based covalent inhibitors that can form a permanent bond with catalytic residues like cysteine for enhanced duration of action. The continued integration of efficient synthesis, high-throughput screening, and rational design ensures that triazole-based compounds will remain at the forefront of protease inhibitor discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Cruzain Inhibitors for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Trypanosoma cruzi Protease Cruzain Mediates Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Interactions between Trypanosoma cruzi Secreted Proteins and Host Cell Signaling Pathways [frontiersin.org]
- 5. The Trypanosoma cruzi Protease Cruzain Mediates Immune Evasion | PLOS Pathogens [journals.plos.org]
- 6. The Trypanosoma cruzi protease cruzain mediates immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathogeny – Portal da Doença de Chagas [chagas.fiocruz.br]
- 8. frontiersin.org [frontiersin.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Screening the Pathogen Box to Discover and Characterize New Cruzain and TbrCatL Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Triazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, have emerged as a cornerstone in medicinal chemistry.[1][2] Their unique structural features, including the ability to engage in hydrogen bonding, dipole interactions, and their metabolic stability, make them ideal scaffolds for the design of therapeutic agents.[3][4] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of triazole derivatives, with a focus on their roles as anticancer, antifungal, and antiviral agents. The information is presented to facilitate further research and development in this promising area of drug discovery.
Triazole derivatives exist in two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles. Both isomers are found in a variety of clinically used drugs, highlighting their versatility and importance in pharmaceutical sciences.[5][6]
Therapeutic Applications of Triazole Derivatives
The broad spectrum of biological activities exhibited by triazole derivatives has led to their development as potent therapeutic agents in various disease areas.[7][8]
Anticancer Activity
Triazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of tubulin polymerization and key enzymes involved in cancer progression.[9][10]
dot
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-containing chromene derivatives | A549 (Lung) | 1.02 - 74.28 | [9] |
| 1,2,3-Triazole-containing coumarin derivatives | A549 (Lung) | 2.97 - 4.78 | [9] |
| 1,2,3-Triazole-containing asiatic acid derivatives | A549, NCI-H460 (Lung) | 2.67 - 39.87 | [9] |
| Thiazole-triazole hybrid (Azide derivative 3) | A549 (Lung) | 0.0744 | [11] |
| 1,2,4-Triazole hybrids (12b) | MCF-7 (Breast) | 3.54 µg/mL | [12] |
| Indolyl 1,2,4-triazole (Vf) | MCF-7 (Breast) | 2.91 | [13] |
| Indolyl 1,2,4-triazole (Vg) | MCF-7 (Breast) | 0.891 | [13] |
| Indolyl 1,2,4-triazole (Vf) | MDA-MB-231 (Breast) | 1.914 | [13] |
| Indolyl 1,2,4-triazole (Vg) | MDA-MB-231 (Breast) | 3.479 | [13] |
| Coumarin-triazole hybrid (LaSOM 186) | MCF-7 (Breast) | 2.66 | [14] |
| Coumarin-triazole hybrid (LaSOM 190) | MCF-7 (Breast) | 2.85 | [14] |
| Propane-1-one derivative (7e) | MCF-7 (Breast) | 4.7 | [10] |
| Propane-1-one derivative (7e) | Hela (Cervical) | 2.9 | [10] |
| Propane-1-one derivative (7e) | A549 (Lung) | 9.4 | [10] |
| Butane-1,4-dione derivative (10a) | MCF-7 (Breast) | 6.43 | [10] |
| Butane-1,4-dione derivative (10a) | Hela (Cervical) | 5.6 | [10] |
| Butane-1,4-dione derivative (10a) | A549 (Lung) | 21.1 | [10] |
Antifungal Activity
The primary mechanism of action for most antifungal triazoles is the inhibition of the cytochrome P450 enzyme, 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[15]
dot
Table 2: Antifungal Activity of Triazole Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| 1,2,4-Triazole derivative (8d) | Physalospora piricola | 10.808 | [7][15] | |
| 1,2,4-Triazole derivative (8k) | Physalospora piricola | 10.126 | [7][15] | |
| Triazole derivative (A1) | Fluconazole-resistant C. albicans 901 | 1.0 | [16] | |
| Triazole derivative (A5) | Fluconazole-resistant C. albicans 901 | 1.0 | [16] | |
| Triazole derivative (A1) | C. auris 918 & 919 | 32.0 - 64.0 | [16] |
Antiviral Activity
Triazole derivatives have shown promising activity against a range of viruses, including influenza and HIV. Their mechanisms of action are diverse and can involve targeting viral proteins essential for replication.
Table 3: Antiviral Activity of Triazole Derivatives
| Compound Class | Virus Strain | IC50 (µM) | EC50 (µM) | Reference |
| 1H-1,2,3-Triazole-4-carboxamide (3b) | Influenza A (H3N2, H1N1) | 0.5 - 4.6 | [17][18][19] | |
| 1H-1,2,3-Triazole-4-carboxamide (3b) | Influenza A (H5N1, Amantidine-resistant, Oseltamivir-resistant) | Sub-µM range | [17][18][19] | |
| Indole containing triazole derivative (7a) | Influenza A | 1.34 | [20] | |
| 1,2,3-Triazole Vif antagonist (1d) | HIV-1 | 1.2 | [21] | |
| 1,2,3-Triazole Vif antagonist (5ax) | HIV-1 | 0.01 | [21] | |
| 1,2,4-Triazole phenylalanine derivative (d19) | HIV-1 | 0.59 | [22] | |
| 1,2,4-Triazole phenylalanine derivative (d19) | HIV-2 | 2.69 | [22] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments cited in the development of triazole derivatives.
Synthesis of 1,2,4-Triazole Derivatives (General Protocol)
This protocol outlines a multi-step synthesis of 1,2,4-triazole derivatives.
dot
Materials:
-
4-Amino-1,2,4-triazole
-
4-Aminoacetophenone
-
Ethanol
-
Glacial acetic acid
-
Acetyl chloride
-
Dry benzene
-
Thiourea
-
Anhydrous sodium carbonate
-
Acetone
-
2-Hydroxy-1,2-diphenylethan-1-one
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of Schiff Base: A mixture of 4-amino-1,2,4-triazole and 4-aminoacetophenone is refluxed in absolute ethanol with a few drops of glacial acetic acid.[23]
-
Synthesis of N-acyl derivative: The Schiff base is dissolved in dry benzene, and acetyl chloride is added dropwise in an ice water bath with constant stirring. The reaction mixture is then refluxed.[23]
-
Synthesis of N-thiourea derivative: The N-acyl derivative is heated with thiourea and anhydrous sodium carbonate in acetone.[24]
-
Synthesis of Imidazole derivative: The N-thiourea derivative is refluxed with 2-hydroxy-1,2-diphenylethan-1-one in dry DMF.[23][24]
Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][5][6]
Materials:
-
Terminal alkyne
-
Organic azide (e.g., methyl 2-azidoacetate)
-
Copper(I) source (e.g., CuSO₄·5H₂O and sodium ascorbate)
-
Solvent (e.g., THF:H₂O)
Procedure:
-
A solution of the terminal alkyne and the organic azide is prepared in the chosen solvent system.
-
The copper(I) catalyst is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.[25][26]
-
The product is then isolated and purified, typically by column chromatography.[27]
In Vitro Tubulin Polymerization Inhibition Assay
This assay is used to determine the effect of test compounds on the polymerization of tubulin into microtubules.[28][29]
dot
Materials:
-
Purified tubulin
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)
-
GTP
-
Glycerol
-
Fluorescent reporter (e.g., DAPI) or spectrophotometer for turbidity measurement at 340 nm
-
96-well microplate
-
Microplate reader with temperature control
-
Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)
Procedure:
-
Preparation: Prepare a tubulin reaction mix on ice containing tubulin, General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter. Prepare 10x stocks of test compounds and controls.[28][30]
-
Assay Setup: Add the 10x test compounds or controls to a pre-warmed 96-well plate.[31]
-
Initiation: Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence or absorbance at 340 nm kinetically over time.[31][32]
-
Data Analysis: Plot the fluorescence/absorbance values against time to generate polymerization curves. From these curves, parameters such as the rate of polymerization and the maximum polymer mass can be determined. The IC50 value, the concentration of inhibitor that reduces the rate of polymerization by 50%, can then be calculated.[28]
In Vitro CYP51 Inhibition Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant CYP51.[33][34]
Materials:
-
Recombinant CYP51 enzyme
-
Cytochrome P450 reductase (CPR)
-
Fluorescent substrate (e.g., BOMCC)
-
NADPH
-
Potassium phosphate buffer
-
Test compounds
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing CYP51 and the fluorescent substrate in potassium phosphate buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the microplate.[33]
-
Pre-incubation: Pre-incubate the plate at 37°C.
-
Reaction Initiation: Initiate the reaction by adding NADPH.[34]
-
Fluorescence Measurement: Immediately measure the fluorescence over a set period at 37°C.[35]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[33]
Conclusion
Triazole derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with a broad range of therapeutic applications. Their continued exploration and development hold significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and synthesis of novel triazole-based therapeutic agents with enhanced efficacy and safety profiles.
References
- 1. isres.org [isres.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-small cell lung cancer sensitisation to platinum chemotherapy via new thiazole-triazole hybrids acting as dual T-type CCB/MMP-9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, and in vitro biological evaluation of 1H-1,2,3-triazole-4-carboxamide derivatives as new anti-influenza A agents targeting virus nucleoprotein. | Semantic Scholar [semanticscholar.org]
- 20. Design, synthesis, and anti-influenza A virus activity evaluation of novel indole containing derivatives of triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of novel 1,2,4-triazole phenylalanine derivatives targeting an unexplored region within the interprotomer pocket of the HIV capsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemmethod.com [chemmethod.com]
- 24. chemmethod.com [chemmethod.com]
- 25. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer [frontiersin.org]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 32. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. benchchem.com [benchchem.com]
- 35. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
Methodological & Application
Application Notes and Protocols for (1H-1,2,3-Triazol-4-yl)methanamine Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1H-1,2,3-Triazol-4-yl)methanamine and its derivatives are versatile and crucial reagents in the field of modern bioconjugation. Their importance is primarily linked to the formation of a highly stable and biocompatible 1,2,3-triazole linkage, which is most commonly achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and simple to perform.[2][3]
The triazole ring is chemically robust, often serving as a bioisostere for the amide bond, which provides enhanced stability against enzymatic and hydrolytic degradation.[1][4] This makes it an ideal linker in drug development, diagnostics, and biological research.[1] (1H-1,2,3-triazol-4-yl)methanamine serves a dual role: its triazole structure can act as an effective ligand to stabilize the catalytic Cu(I) oxidation state in CuAAC reactions, while its primary amine provides a functional handle for covalent attachment to biomolecules through standard amine chemistry.[1][4]
These application notes provide detailed protocols for utilizing (1H-1,2,3-triazol-4-yl)methanamine in bioconjugation, focusing on its application in CuAAC reactions and direct conjugation via its primary amine.
Core Principle: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[5] This reaction is noted for its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product.[3][6] The reaction is bioorthogonal, meaning its components do not react with or interfere with native biological functionalities, making it ideal for complex biological environments.[7][8] The copper(I) catalyst is crucial for the reaction's efficiency but can be cytotoxic. Therefore, it is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[5] Furthermore, accelerating ligands are used to stabilize the Cu(I) state and protect the conjugated biomolecules from copper-induced damage.[1]
Data Presentation
Quantitative data for typical bioconjugation reactions are summarized below. These tables provide recommended starting concentrations and reagent ratios for successful conjugation.
Table 1: Recommended Components for Aqueous CuAAC Protein Labeling
| Component | Stock Concentration | Final Concentration | Molar Ratio (vs. Limiting Reagent) |
| Alkyne- or Azide-Functionalized Protein | 1-10 mg/mL | 10-100 µM | 1.0 eq |
| Azide or Alkyne Labeling Reagent | 10-50 mM (in DMSO) | 100-500 µM | 5-10 eq |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM (in H₂O) | 0.5-1 mM | 5-10 eq |
| Ligand (e.g., THPTA or TBTA) | 50-100 mM (in H₂O or DMSO) | 2.5-5 mM | 25-50 eq (or 5 eq vs. Copper)[1] |
| Sodium Ascorbate (freshly prepared) | 100-200 mM (in H₂O) | 5-10 mM | 50-100 eq (or 10 eq vs. Copper)[1] |
| Buffer | - | - | Phosphate-Buffered Saline (PBS), pH 7.4 |
Table 2: Reagents for Protein Conjugation via Amide Bond Formation
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Protein with exposed Carboxyl groups | 1-5 mg/mL | ~20-100 µM | Substrate |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 100 mM (in Activation Buffer) | 2-4 mM | Carboxyl Activator |
| NHS (N-hydroxysuccinimide) | 100 mM (in Activation Buffer) | 5-10 mM | Stabilizes activated carboxyl group |
| (1H-1,2,3-Triazol-4-yl)methanamine | 10-50 mM (in Coupling Buffer) | 1-5 mM | Amine source for conjugation |
| Quenching Buffer (e.g., Tris or Hydroxylamine) | 1 M | 10-50 mM | Quenches unreacted NHS-esters |
| Activation Buffer | - | - | MES Buffer, pH 6.0 |
| Coupling Buffer | - | - | PBS or Bicarbonate Buffer, pH 7.2-8.0 |
Experimental Protocols
Protocol 1: Protein Labeling Using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for labeling an azide- or alkyne-functionalized protein with a corresponding functionalized probe (e.g., a fluorophore or biotin).
Materials:
-
Alkyne- or Azide-Functionalized Protein in a degassed buffer (e.g., PBS, pH 7.4)
-
Azide or Alkyne Labeling Reagent (e.g., Azide-Fluorophore)
-
Copper(II) Sulfate (CuSO₄) solution
-
Cu(I)-stabilizing ligand solution (e.g., THPTA)
-
Sodium Ascorbate solution (must be freshly prepared)
-
Desalting column for purification
Procedure:
-
In a reaction vessel, dissolve the functionalized protein in the degassed buffer.
-
Add the corresponding azide or alkyne labeling reagent to the protein solution. Mix gently.
-
Prepare the Catalyst Premix: In a separate microcentrifuge tube, add the ligand solution (e.g., THPTA) followed by the CuSO₄ solution. A common molar ratio is 5 parts ligand to 1 part copper.[1] Mix gently.
-
Add the catalyst premix to the main reaction vessel containing the protein and labeling reagent.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM.[1]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.[1]
-
Purification: Purify the labeled protein from excess reagents and catalyst components using a desalting column equilibrated with a suitable storage buffer, following the manufacturer's instructions.[1]
Caption: Workflow for protein labeling using CuAAC.[1]
Protocol 2: Protein Conjugation via Amide Bond Formation
This protocol details the conjugation of the primary amine of (1H-1,2,3-triazol-4-yl)methanamine to a protein's carboxyl groups (-COOH) using EDC/NHS chemistry.[1]
Materials:
-
Protein solution in Activation Buffer (e.g., MES, pH 6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Activate Protein: Dissolve the protein in Activation Buffer. Add EDC and NHS to the protein solution to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.
-
Buffer Exchange (Optional but Recommended): Immediately remove excess EDC/NHS by passing the activated protein solution through a desalting column equilibrated with Coupling Buffer. This minimizes hydrolysis of the NHS-ester.
-
Conjugation: Dissolve this compound in Coupling Buffer.[1] Immediately add this solution to the activated protein.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.[1]
-
Quench Reaction: Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS-esters.[1]
-
Purification: Purify the triazole-conjugated protein using a desalting column equilibrated with a suitable storage buffer.[1]
Caption: Workflow for protein conjugation via amide bond formation.[1]
Mechanism and Pathway Visualization
Simplified CuAAC Reaction Mechanism
The CuAAC reaction proceeds through a series of steps involving the copper catalyst. The Cu(I) first coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide, leading to a six-membered ring that rearranges and, after protonation, releases the stable 1,4-disubstituted triazole product.[]
Caption: Simplified reaction scheme for CuAAC.[]
Application in Studying Cellular Signaling
Triazole-based bioconjugates are valuable tools for investigating cellular signaling pathways.[1] By conjugating a known inhibitor or probe to a delivery molecule or imaging agent, researchers can study its effects on specific pathways. For example, a triazole-linked inhibitor could be used to probe the PI3K/Akt pathway, which is crucial for cell growth and survival.
Caption: Inhibition of the PI3K/Akt pathway by a triazole-based inhibitor.[1]
Conclusion
The use of (1H-1,2,3-triazol-4-yl)methanamine in bioconjugation, particularly through the robust and versatile CuAAC reaction, provides a powerful platform for synthesizing complex biomolecular conjugates.[1] The exceptional stability and biocompatibility of the triazole linkage make this chemistry highly suitable for applications in drug discovery, diagnostics, and fundamental biological research.[1][10] The protocols and data presented here serve as a comprehensive guide for researchers to effectively implement this chemical tool in their investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry | AAT Bioquest [aatbio.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazole-Modified Nucleic Acids for the Application in Bioorganic and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1H-1,2,3-Triazol-4-yl)methanamine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-1,2,3-Triazol-4-yl)methanamine and its derivatives are pivotal reagents in modern chemistry, particularly in the realm of bioconjugation and drug discovery. Their utility is primarily centered on their role in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This reaction facilitates the efficient and specific covalent ligation of molecules, forming a stable 1,2,3-triazole linkage. The triazole ring is not merely a linker; it is isosteric to the amide bond, offering enhanced stability against enzymatic and hydrolytic degradation, a desirable characteristic in the development of therapeutics and biological probes.[1][2]
The primary amine group of (1H-1,2,3-triazol-4-yl)methanamine provides a versatile handle for further functionalization through standard amine chemistries, such as amide bond formation.[1] Furthermore, the triazole and amine functionalities can act as a chelating ligand for the copper(I) catalyst, stabilizing it in its active state and accelerating the CuAAC reaction, which is crucial for minimizing cytotoxicity in biological systems.[1][3]
These application notes provide a comprehensive overview of the use of (1H-1,2,3-triazol-4-yl)methanamine in CuAAC reactions, complete with detailed experimental protocols, data, and visualizations to guide researchers in their work.
Applications
The applications of (1H-1,2,3-triazol-4-yl)methanamine in CuAAC reactions are extensive and continue to expand. Key areas include:
-
Bioconjugation: The CuAAC reaction is a powerful tool for attaching probes, tags, or therapeutic agents to biomolecules with high precision.[1] This includes the labeling of proteins, nucleic acids, and other biological macromolecules.
-
Drug Discovery: The 1,2,3-triazole scaffold is a common feature in many biologically active compounds and is considered a valuable component in medicinal chemistry.[4][5] The CuAAC reaction provides a straightforward method for synthesizing libraries of potential drug candidates.[6][7]
-
Ligand Design: The (1H-1,2,3-triazol-4-yl)methanamine scaffold is a key component in the design of copper-chelating ligands, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), which are instrumental in optimizing CuAAC reaction conditions.[1]
Data Presentation
The efficiency of the CuAAC reaction is significantly influenced by the choice of the copper-chelating ligand. The following table summarizes key quantitative data for commonly used ligands, highlighting their impact on reaction kinetics and yield. While specific quantitative kinetic data for (1H-1,2,3-triazol-4-yl)methanamine as a standalone ligand is not extensively documented in publicly available literature, its derivatives are well-characterized.[3]
| Ligand | Catalyst System | Solvent | Typical Reaction Time | Typical Yield (%) | Key Features |
| (1H-1,2,3-Triazol-4-yl)methanamine | CuI or CuSO₄/NaAsc | THF, CH₂Cl₂, DMSO | 1-12 hours | Good to Excellent | Simple structure, effective in stabilizing Cu(I).[3] |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | CuSO₄/NaAsc | aq. buffer/org. | 1-4 hours | >95% | Highly effective at stabilizing Cu(I), accelerates reaction, reduces cytotoxicity.[1] |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | CuSO₄/NaAsc | Aqueous buffers | 1-4 hours | >95% | Water-soluble derivative of TBTA, ideal for bioconjugation in aqueous environments.[8] |
| Bathocuproinedisulfonic acid (BCS) | CuSO₄/NaAsc | Aqueous buffers | 4-16 hours | Variable | Water-soluble, used to maintain Cu(I) state, can be less efficient than triazole-based ligands. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction in Organic Solvents
This protocol is suitable for reactions where the substrates are soluble in organic media.[3]
Materials:
-
Alkyne (1.0 eq)
-
Azide (1.0 eq)
-
Copper(I) Iodide (CuI) (0.01-0.05 eq)
-
(1H-1,2,3-Triazol-4-yl)methanamine (0.01-0.05 eq)
-
Anhydrous organic solvent (e.g., THF, CH₂Cl₂, DMSO)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 eq)
Procedure:
-
To a flask containing a stir bar, add the alkyne and the azide.
-
Dissolve the substrates in the anhydrous organic solvent.
-
Add the base (TEA or DIPEA) to the solution.
-
In a separate vial, suspend CuI and (1H-1,2,3-triazol-4-yl)methanamine in a small amount of the reaction solvent and add this suspension to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 1-12 hours), dilute the mixture with an appropriate organic solvent and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for CuAAC Reaction in Aqueous Conditions for Bioconjugation
This protocol describes a general method for labeling an alkyne-modified protein with an azide-containing fluorescent dye.[1]
Materials:
-
Alkyne-modified protein (1.0 eq)
-
Azide-containing fluorescent dye (1.5-2.0 eq)
-
(1H-1,2,3-Triazol-4-yl)methanamine or a water-soluble derivative (e.g., THPTA)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM)
-
Sodium Ascorbate (NaAsc) solution (e.g., 100 mM, freshly prepared)
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the azide-functionalized molecule to the solution.
-
Prepare the catalyst premix: In a separate tube, add the (1H-1,2,3-triazol-4-yl)methanamine solution (5 eq relative to copper) followed by the CuSO₄ solution (typically 0.05-0.1 eq relative to the limiting reactant). Mix gently.
-
Add the catalyst premix to the main reaction vessel.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 eq relative to copper).
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
The reaction can be monitored by appropriate analytical techniques (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).
-
Purify the labeled protein using a desalting column to remove excess reagents.
Protocol 3: Synthesis of (1H-1,2,3-Triazol-4-yl)methanamine Hydrochloride
This protocol outlines the synthesis of the title compound, a key building block.[9]
Step 1: Synthesis of tert-butyl prop-2-yn-1-ylcarbamate (Boc-propargylamine)
-
Prepare a solution of propargylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of water and THF.
-
Add a base, typically sodium hydroxide or 4-dimethylaminopyridine (DMAP) (1.0-1.5 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 eq) portion-wise while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate
-
Dissolve Boc-propargylamine (1.0 eq) and sodium azide (1.1 eq) in a mixture of t-BuOH and water (1:1).
-
Add sodium ascorbate (0.1 eq) to the solution.
-
Add copper(II) sulfate pentahydrate (0.05 eq).
-
Stir the mixture at room temperature until TLC indicates the consumption of the starting material.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Step 3: Synthesis of this compound
-
Dissolve tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate (1.0 eq) in a suitable organic solvent such as dioxane or methanol.
-
Add an excess of hydrochloric acid solution (e.g., 4 M HCl in dioxane).
-
Stir the mixture at room temperature. The hydrochloride salt will typically precipitate.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Visualizations
Caption: General workflow for a CuAAC reaction.
Caption: Synthetic pathway for this compound.[9]
Caption: Key roles of (1H-1,2,3-Triazol-4-yl)methanamine in CuAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,2,3-triazol-1-yl-methaneboronic acids via click chemistry: an easy access to a new potential scaffold for protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-DNA-1,2,3-Triazole Formation via Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Protein Labeling with (1H-1,2,3-triazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (1H-1,2,3-triazol-4-yl)methanamine for protein labeling. The protocols detailed below leverage the versatility of the triazole moiety for robust and stable bioconjugation.
The 1,2,3-triazole linkage, formed via "click chemistry," is a cornerstone of modern bioconjugation due to its high efficiency, specificity, and exceptional stability under a wide range of physiological and chemical conditions.[1] (1H-1,2,3-triazol-4-yl)methanamine serves as a versatile building block for introducing this stable linker into proteins. Its primary amine provides a handle for straightforward conjugation to proteins through well-established amine-reactive chemistries.
Two primary strategies for labeling proteins using (1H-1,2,3-triazol-4-yl)methanamine are outlined: direct conjugation via amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry.
Data Presentation
Factors Influencing Labeling Efficiency
The success of protein labeling is dependent on several critical parameters. The following table summarizes key factors and their impact on the efficiency of bioconjugation reactions involving triazole methanamine.
| Parameter | Recommendation | Rationale |
| pH | 7.2 - 8.5 | Optimal for NHS ester reactions and CuAAC. Lower pH can protonate amines, reducing nucleophilicity. Higher pH can lead to hydrolysis of NHS esters. |
| Reagent Molar Ratio | 10-20 fold molar excess of labeling reagent to protein | Ensures efficient labeling. The optimal ratio should be determined empirically for each protein. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. 4°C can be used for sensitive proteins to maintain stability, though reaction times may need to be extended. |
| Incubation Time | 1 - 4 hours | Sufficient time for the reaction to proceed to completion. Longer times may be needed at lower temperatures. |
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES) for NHS ester chemistry | Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with NHS esters. |
| Copper (I) Catalyst (for CuAAC) | CuSO₄ with a reducing agent (e.g., sodium ascorbate) and a stabilizing ligand (e.g., THPTA) | The ligand stabilizes the Cu(I) oxidation state, accelerating the reaction and minimizing protein damage. |
Comparative Stability of Bioconjugation Linkages
The 1,2,3-triazole linkage offers superior stability compared to many other common bioconjugation linkages, making it ideal for applications requiring long-term stability in biological environments.[1]
| Linkage Type | Stability | Cleavage Conditions |
| 1,2,3-Triazole | Very High | Resistant to hydrolysis, enzymatic degradation, and redox conditions.[1] |
| Amide | High | Stable, but can be cleaved by proteases. |
| Thioether | High | Generally stable, but can be susceptible to oxidation. |
| Disulfide | Low | Readily cleaved by reducing agents (e.g., DTT, TCEP). |
| Ester | Low | Susceptible to hydrolysis by esterases and changes in pH. |
| Hydrazone | pH-dependent | Stable at neutral pH, but cleavable under mildly acidic conditions. |
Experimental Protocols
Protocol 1: Protein Labeling via Amide Bond Formation
This protocol describes the conjugation of the primary amine of (1H-1,2,3-triazol-4-yl)methanamine to activated carboxyl groups on a protein using EDC/NHS chemistry.
Materials:
-
Protein of interest with accessible carboxyl groups
-
(1H-1,2,3-triazol-4-yl)methanamine hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Storage Buffer: e.g., PBS with glycerol
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Carboxyl Group Activation:
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water.
-
Add a 50-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents: Immediately purify the activated protein using a desalting column equilibrated with Coupling Buffer.
-
Conjugation:
-
Dissolve this compound in Coupling Buffer to a concentration of 10-50 mM.
-
Immediately add the activated protein to the triazole solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS-esters.
-
Purification: Purify the conjugated protein using a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the labeling of a protein containing an azide or alkyne functionality with a corresponding triazole methanamine derivative. Here, we assume the protein has been modified to contain an azide group and will be reacted with an alkyne-derivatized (1H-1,2,3-triazol-4-yl)methanamine.
Materials:
-
Azide-modified protein (1-5 mg/mL in PBS)
-
Alkyne-derivatized (1H-1,2,3-triazol-4-yl)methanamine
-
Copper(II) sulfate (CuSO₄)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand
-
Sodium Ascorbate
-
Reaction Buffer: PBS, pH 7.4
-
Storage Buffer: e.g., PBS with glycerol
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a 10-50 mM stock solution of the alkyne-triazole derivative in DMSO or water.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein and a 10 to 20-fold molar excess of the alkyne-triazole derivative.
-
-
Catalyst Preparation:
-
In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is often used. For a final reaction concentration of 1 mM CuSO₄, you would add 5 mM THPTA.
-
-
Initiate the Reaction:
-
Add the premixed CuSO₄/THPTA solution to the protein-alkyne mixture to a final concentration of 1 mM CuSO₄.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the labeled protein from excess reagents using a desalting column according to the manufacturer's instructions, equilibrated with a suitable storage buffer.
Characterization of Labeled Protein
Degree of Labeling (DOL) Determination:
The DOL, the average number of labels per protein, can be determined using UV-Vis spectrophotometry if the label has a distinct absorbance from the protein.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the label (Aₘₐₓ).
-
Calculate the protein concentration, correcting for the label's absorbance at 280 nm.
-
Calculate the molar concentration of the label using its extinction coefficient.
-
The DOL is the molar ratio of the label to the protein.
Mass Spectrometry:
Mass spectrometry can confirm covalent modification and determine the number of attached labels.
-
Expected Mass Shift: The covalent attachment of (1H-1,2,3-triazol-4-yl)methanamine results in a specific mass increase. The monoisotopic mass of (1H-1,2,3-triazol-4-yl)methanamine (C₃H₆N₄) is approximately 98.059 Da. The net mass addition will depend on the reaction chemistry (e.g., loss of H₂O in amide bond formation).
-
Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact labeled protein will show a mass increase corresponding to the number of attached labels. Peptide mapping using LC-MS/MS after proteolytic digestion can identify the specific amino acid residues that have been modified.
Application Example: Studying GPCR Signaling
Triazole-based bioconjugates are valuable tools for investigating cellular signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs). By attaching a fluorescent probe to a GPCR, its localization, trafficking, and interactions can be monitored.
Labeling the Adenosine A₁ Receptor (A₁AR):
The Adenosine A₁ Receptor, a prototypic GPCR, can be labeled using affinity-based probes coupled with click chemistry. A ligand for A₁AR can be synthesized with an alkyne handle. This probe can then be incubated with cells expressing A₁AR. After binding, a fluorescent azide can be "clicked" onto the alkyne-modified ligand, thereby labeling the receptor. This allows for visualization of the receptor's distribution on the cell membrane and within intracellular compartments using fluorescence microscopy.
Experimental Workflows
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Incorrect pH- Inactive labeling reagent- Insufficient molar excess of reagent- Competing nucleophiles in buffer (e.g., Tris) | - Verify buffer pH is within the optimal range (7.2-8.5).- Use freshly prepared reagent stock solutions.- Increase the molar excess of the labeling reagent.- Use an amine-free buffer like PBS or HEPES. |
| Protein Precipitation | - High concentration of organic solvent (e.g., DMSO)- Protein instability under reaction conditions- Over-labeling changing protein pI and solubility | - Keep the final concentration of organic solvent below 5-10% (v/v).- Perform the reaction at 4°C.- Reduce the molar excess of the labeling reagent or the reaction time. |
| Non-specific Labeling | - Reagent is not specific enough- Reaction conditions are too harsh | - Ensure the choice of chemistry is appropriate for the desired site.- Lower the reaction temperature or shorten the incubation time. |
| No Labeling Observed | - Protein lacks accessible reactive sites- Reagents have degraded | - Confirm the presence of accessible carboxyl groups (for amide coupling) or successful incorporation of azide/alkyne.- Use fresh reagents and buffers. |
References
Application Notes and Protocols for Copper-Chelating Ligands in the Stabilization of the Cu(I) Oxidation State
Audience: Researchers, scientists, and drug development professionals.
Introduction: Copper is an essential trace element vital for a myriad of biological processes, from cellular respiration to neurotransmitter synthesis.[1] It primarily exists in two oxidation states: the oxidized cupric form (Cu(II)) and the reduced cuprous form (Cu(I)).[2] The easy interconversion between these two states is fundamental to the catalytic activity of many copper-dependent enzymes.[3] While Cu(II) is relatively stable in aqueous biological environments, Cu(I) is prone to disproportionation into Cu(II) and metallic copper (Cu(0)) and is susceptible to oxidation.[4][5] This instability presents a significant challenge for studying its biological roles and harnessing its therapeutic potential.
The intracellular environment is predominantly reducing, making Cu(I) the key player in cellular copper homeostasis.[4][5] Consequently, the development of specific chelating ligands that can selectively bind and stabilize the Cu(I) oxidation state is of paramount importance. These ligands are invaluable tools for fundamental research, diagnostics, and the development of novel therapeutic agents for diseases linked to copper dysregulation, such as cancer and neurodegenerative disorders.[6][7]
These application notes provide an overview of the principles behind Cu(I) stabilization, introduce key ligand families, and offer detailed protocols for the synthesis, characterization, and biological evaluation of Cu(I)-chelating complexes.
Application Note 1: The Principle of Cu(I) Stabilization
The primary challenge in handling Cu(I) in aqueous solutions is its thermodynamic instability, leading to the disproportionation reaction: 2Cu⁺(aq) ⇌ Cu²⁺(aq) + Cu⁰(s).[4] The equilibrium for this reaction lies far to the right, making the concentration of free Cu(I) ions in solution extremely low.
Effective Cu(I)-chelating ligands prevent this reaction by forming stable coordination complexes. The design of such ligands is guided by the principles of Hard and Soft Acids and Bases (HSAB) theory. Cu(I), a soft metal ion, preferentially binds to soft donor atoms like sulfur (in thioethers and thiolates) and nitrogen (in nitriles and aromatic heterocycles).[2] Furthermore, Cu(I) typically favors a tetrahedral coordination geometry. Ligands that can satisfy these electronic and steric preferences will form highly stable complexes, thus preventing both disproportionation and oxidation.[4]
Caption: Cu(I) disproportionation vs. stabilization by chelation.
Application Note 2: Prominent Ligand Families for Cu(I) Stabilization
Several classes of ligands have been developed to effectively stabilize the Cu(I) oxidation state. The choice of ligand depends on the specific application, such as catalysis, biological imaging, or therapeutic intervention. Key characteristics include high stability constants for the Cu(I) complex and redox potentials that favor the Cu(I) state.
| Ligand Class | Representative Ligand | Key Features | Stability Constant (log β) for Cu(I) | Redox Potential (E₁/₂) Cu(II)/Cu(I) |
| Phenanthrolines | Bathocuproine disulfonate (BCS) | High selectivity for Cu(I) due to steric hindrance in the Cu(II) complex; water-soluble. | 20.6[4] | Varies with system |
| Bipyridines | 2,2'-Bipyridine (bpy) | Forms stable complexes; redox potential can be tuned by substitution on the pyridine rings. | ~12-14 (Varies) | -0.1 to +0.2 V vs SCE[8] |
| Polytriazoles | TBTA | Powerful stabilizing ligand for Cu(I), protecting it from oxidation and disproportionation.[9] | Not specified | Not specified |
| Phosphines | Triphenylphosphine (PPh₃) | Soft phosphorus donor stabilizes Cu(I); used to confer lipophilicity.[10] | Not specified | Not specified |
| N-heterocyclic Amines | Me₆Trien | Forms a stable Cu(I) complex and is considered a good stabilizing ligand for calorimetric experiments.[4] | Not specified | Not specified |
Experimental Protocols
Protocol 1: Spectrophotometric Titration for Chelation Analysis
Spectrophotometric titration is a straightforward method to determine the stoichiometry and stability of metal-ligand complexes. This protocol is adapted for determining the interaction between a ligand and copper ions.[11][12][13]
Objective: To determine the binding stoichiometry of a Cu(I)-ligand complex.
Materials:
-
Stock solution of a stable Cu(I) source (e.g., [Cu(CH₃CN)₄]PF₆) in deoxygenated acetonitrile.
-
Stock solution of the chelating ligand in the same solvent.
-
Deoxygenated spectroscopic grade solvent (e.g., acetonitrile or buffered aqueous solution).
-
UV-Vis spectrophotometer.
-
Gastight syringes and septa-sealed cuvettes.
Procedure:
-
Preparation: All solutions must be prepared using deoxygenated solvents and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Cu(I).
-
Initial Spectrum: Place a known concentration of the ligand solution (e.g., 2 mL of 50 µM) into a sealed cuvette. Record its initial UV-Vis spectrum.
-
Titration: Using a gastight syringe, perform sequential additions of the Cu(I) stock solution (e.g., 2-5 µL aliquots of a 1 mM solution) into the cuvette.
-
Data Acquisition: After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes. Record the full UV-Vis spectrum.
-
Analysis: Monitor the changes in absorbance at a wavelength where the complex absorbs maximally. Plot the change in absorbance against the molar ratio of [Cu(I)]/[Ligand]. The inflection point of the resulting curve indicates the stoichiometry of the complex.
Caption: Workflow for spectrophotometric titration.
Protocol 2: Cyclic Voltammetry for Redox Analysis
Cyclic voltammetry (CV) is an electrochemical technique used to measure the redox potentials of a complex, providing direct insight into the thermodynamic stability of different oxidation states.[8][14][15]
Objective: To determine the Cu(II)/Cu(I) redox potential of a copper-ligand complex.
Materials:
-
Potentiostat with a three-electrode cell.
-
Working electrode (e.g., glassy carbon or platinum).[8]
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[8]
-
Counter electrode (e.g., platinum wire).[8]
-
Solution of the Cu(II)-ligand complex (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile).
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆).
-
Inert gas (argon or nitrogen) for deoxygenation.
Procedure:
-
Cell Assembly: Assemble the three-electrode cell. Polish the working electrode with alumina slurry, rinse, and dry before use.
-
Solution Preparation: Prepare a solution of the copper complex with the supporting electrolyte. Deoxygenate the solution by bubbling with inert gas for 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Parameter Setup: Set the parameters on the potentiostat software. A typical experiment might involve scanning from an initial potential where no reaction occurs (e.g., +0.5 V) to a potential sufficiently negative to cause reduction of Cu(II) to Cu(I) (e.g., -0.5 V), and then reversing the scan back to the initial potential. Set a scan rate (e.g., 100 mV/s).[16]
-
Data Acquisition: Run the cyclic voltammogram. The output will be a plot of current vs. potential.
-
Analysis: Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa). The formal redox potential (E₁/₂) can be estimated as the average of the peak potentials: E₁/₂ = (Epa + Epc) / 2. A more negative E₁/₂ value compared to the uncomplexed aqueous copper ion indicates greater stabilization of the Cu(I) state relative to the Cu(II) state by the ligand.
Caption: Cyclic voltammetry experimental setup and output.
Application Note 3: Therapeutic Applications of Cu(I) Chelators
The dysregulation of copper homeostasis is implicated in various diseases. In some cancers, elevated copper levels are thought to promote angiogenesis and tumor growth. Copper chelators that can stabilize Cu(I) can act as therapeutic agents through several mechanisms. One proposed mechanism involves the intracellular formation of a redox-active Cu(I)-ligand complex. This complex can then participate in redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress and trigger apoptotic cell death selectively in cancer cells, which often have a compromised antioxidant defense system.
Caption: Proposed mechanism of a Cu-chelator inducing apoptosis.
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to evaluate the anticancer potential of compounds like copper chelators.[17][18][19]
Objective: To determine the cytotoxic effect (IC₅₀ value) of a Cu-ligand complex on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Cu-ligand complex, dissolved in a biocompatible solvent (e.g., DMSO) and diluted in media.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[17]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[17]
-
Multichannel pipette and microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Cu-ligand complex in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for determining cytotoxicity via MTT assay.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. Role of copper chelating agents: between old applications and new perspectives in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper in biology - Wikipedia [en.wikipedia.org]
- 4. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Biomedical Use of Copper Chelation Therapy [mdpi.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cu(I) and Cu(II) Complexes Based on Lonidamine-Conjugated Ligands Designed to Promote Synergistic Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Copper in Food by Spectrophotometric Titration with a Chelating Agent [jstage.jst.go.jp]
- 12. static.igem.org [static.igem.org]
- 13. "Spectrophotometric Chelate Titrations of Copper (II) with Salicylaldox" by Jane C. Cempura [epublications.marquette.edu]
- 14. mdpi.com [mdpi.com]
- 15. iosrjournals.org [iosrjournals.org]
- 16. pjaec.pk [pjaec.pk]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for EDC/NHS Chemistry with (1H-1,2,3-Triazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely utilized "zero-length" crosslinking chemistry for covalently coupling primary amines to carboxyl groups.[1][2] This method is instrumental in bioconjugation for applications such as antibody labeling, peptide immobilization, and functionalizing surfaces and nanoparticles.[2] The reaction forms a stable amide bond with minimal byproducts.[3] (1H-1,2,3-Triazol-4-yl)methanamine is a versatile building block in bioconjugation, notable for the stable and biocompatible 1,2,3-triazole linkage it can form, often via "click chemistry".[4] Its primary amine serves as a functional handle for attachment to various molecules through standard amine chemistry, including amide bond formation with EDC/NHS-activated carboxyl groups.[4]
These application notes provide detailed protocols for the conjugation of (1H-1,2,3-Triazol-4-yl)methanamine to a carboxyl-containing molecule using EDC/NHS chemistry.
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process that activates a carboxyl group for efficient reaction with a primary amine.[5][6]
-
Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[5][7]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. NHS is added to react with this intermediate, forming a more stable, amine-reactive NHS ester.[4][5] This NHS ester has a longer half-life, allowing for a more controlled and efficient reaction with the primary amine of (1H-1,2,3-Triazol-4-yl)methanamine at a physiological pH (7.2-8.0).[5]
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Conditions |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Varies | Varies | Desiccated at -20°C |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Varies | Varies | Desiccated at 4°C |
| (1H-1,2,3-Triazol-4-yl)methanamine hydrochloride | Varies | Varies | Room Temperature |
| Carboxyl-containing molecule (e.g., protein, nanoparticle) | Varies | Varies | As recommended by the manufacturer |
| Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0) | In-house prep. | N/A | 4°C |
| Coupling Buffer (e.g., PBS, pH 7.2-7.5) | In-house prep. | N/A | 4°C |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5) | In-house prep. | N/A | Room Temperature |
| Purification System (e.g., desalting column) | Varies | Varies | Room Temperature |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein with (1H-1,2,3-Triazol-4-yl)methanamine
This protocol is ideal for conjugating the primary amine of (1H-1,2,3-triazol-4-yl)methanamine to a carboxyl group on a protein.[4]
1. Preparation of Reagents:
-
Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[8]
-
Dissolve the protein to be conjugated in Activation Buffer.
-
Dissolve this compound in Coupling Buffer and adjust the pH to 7.2-7.5 if necessary.[4]
2. Activation of the Protein:
-
Add EDC and NHS to the protein solution. A typical molar excess is 2-10 fold of EDC and NHS over the amount of carboxyl groups on the protein.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation Reaction:
-
Immediately add the activated protein solution to the (1H-1,2,3-Triazol-4-yl)methanamine solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
4. Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.[4]
-
Incubate for 15 minutes at room temperature.
5. Purification:
-
Purify the conjugate from excess reagents and by-products using a desalting column or dialysis equilibrated with a suitable storage buffer.[4]
Protocol 2: One-Pot Conjugation
This method is simpler but may result in protein-protein crosslinking if the protein also contains accessible primary amines.
1. Preparation of Reagents:
-
Prepare all reagents as described in Protocol 1, but dissolve the protein in Coupling Buffer.
2. Conjugation Reaction:
-
Combine the protein and (1H-1,2,3-Triazol-4-yl)methanamine in Coupling Buffer.
-
Add EDC and NHS to the mixture.
-
React for 2 hours at room temperature.
3. Quenching and Purification:
-
Follow the quenching and purification steps as described in Protocol 1.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC activation of carboxyl groups.[5][7] |
| Coupling pH | 7.2 - 8.5 | Efficient for the reaction of NHS esters with primary amines.[5][7] |
| EDC Molar Excess | 2 - 10 fold | Relative to the carboxyl-containing molecule.[5] |
| NHS Molar Excess | 2 - 10 fold | Relative to the carboxyl-containing molecule. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Coupling Time | 2 hours to overnight | At room temperature or 4°C.[5] |
| Quenching Concentration | 10 - 50 mM | Using Tris or hydroxylamine.[5] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Conjugation Yield | Inactive EDC/NHS due to hydrolysis. | Use fresh reagents and prepare solutions immediately before use. Store reagents properly in a desiccator.[7] |
| Suboptimal pH for activation or coupling. | Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.5.[7] | |
| Presence of competing primary amines or carboxylates in buffers (e.g., Tris, glycine). | Use non-interfering buffers such as MES for activation and PBS for coupling.[7][9] | |
| Protein Precipitation | High concentration of EDC. | Try reducing the molar excess of EDC.[7] |
| Protein instability in the chosen buffer or pH. | Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.[5] |
Visualizations
Caption: EDC/NHS reaction mechanism for amide bond formation.
Caption: General experimental workflow for two-step conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. researchgate.net [researchgate.net]
Revolutionizing Bioconjugation: A Step-by-Step Guide to Fluorescent Dye Labeling via Click Chemistry
Introduction
Click chemistry has emerged as a transformative tool in chemical biology, offering a highly efficient and specific method for covalently linking molecules.[1][2][] Its bioorthogonal nature, meaning the reaction proceeds in complex biological systems without interfering with native biochemical processes, makes it particularly valuable for labeling biomolecules such as proteins, nucleic acids, and glycans with fluorescent dyes.[1][2][][4] This application note provides detailed protocols for the two most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][5] These methods offer researchers robust strategies for attaching a wide array of fluorescent reporters to their molecules of interest, enabling a myriad of applications in cellular imaging, proteomics, and drug development.[4][6]
The CuAAC reaction, the quintessential "click" reaction, involves the formation of a stable triazole linkage between a terminal alkyne and an azide, a reaction catalyzed by copper(I) ions.[][] To mitigate potential cytotoxicity from the copper catalyst, stabilizing ligands are often employed.[8][9] For applications where the presence of copper is a concern, especially in living cells, the copper-free SPAAC reaction provides an excellent alternative.[][] SPAAC utilizes a strained cyclooctyne that reacts spontaneously with an azide, obviating the need for a metal catalyst.[][]
This guide offers researchers, scientists, and drug development professionals a comprehensive resource, including detailed experimental protocols, quantitative data on common fluorescent dyes, and visual workflows to facilitate the successful implementation of click chemistry for fluorescent labeling.
Quantitative Data of Common Click Chemistry-Compatible Fluorescent Dyes
The selection of a fluorescent dye is critical for the success of any labeling experiment. The following table summarizes the key spectral properties of several commercially available fluorescent dyes that are functionalized with either an azide or an alkyne group for use in click chemistry.
| Fluorescent Dye | Functional Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| FAM Azide, 5-isomer | Azide | 492 | 517 | 83,010 | 0.9 |
| TAMRA Azide, 5-isomer | Azide | 544 | 576 | 89,000 | 0.1 |
| ROX Azide, 5-isomer | Azide | 570 | 601 | 82,000 | 0.7 |
| Cy3 Azide | Azide | 550 | 570 | 150,000 | 0.3 |
| Cy5 Azide | Azide | 649 | 670 | 250,000 | 0.2 |
| SeTau-405-Azide | Azide | 405 | 518 | - | - |
| Janelia Fluor® 549, Azide | Azide | 549 | 571 | - | - |
| SeTau-647-DBCO | DBCO (for SPAAC) | 647 | 690 | - | - |
Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation partner. Data is compiled from publicly available information.[11]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the labeling of an alkyne-modified biomolecule (e.g., a protein or DNA oligonucleotide) with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified biomolecule
-
Azide-functionalized fluorescent dye (e.g., FAM Azide)
-
Copper(II) sulfate (CuSO₄) stock solution (10 mM in water)[2]
-
TBTA ligand stock solution (10 mM in DMSO)[2]
-
Sodium Ascorbate stock solution (5 mM in water, freshly prepared)[2][12]
-
DMSO
-
Nuclease-free water or appropriate buffer for your biomolecule
-
Purification supplies (e.g., acetone or ethanol for precipitation, size-exclusion chromatography columns, or HPLC system)[12][13]
Procedure:
-
Preparation of the Biomolecule: Dissolve the alkyne-modified biomolecule in nuclease-free water or a suitable buffer to the desired concentration (e.g., 20-200 µM for oligonucleotides).[12][14]
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed. The volumes should be calculated based on the desired final concentrations.
-
Vortex the mixture thoroughly.
-
Addition of Reducing Agent: Add the freshly prepared 5mM Sodium Ascorbate stock solution to the mixture to a final concentration of 0.5 mM and vortex briefly.[12]
-
Degassing (Optional but Recommended): To prevent oxidation of the copper(I) catalyst, degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds.[12][13]
-
Addition of Catalyst: Prepare the Cu(I)-TBTA complex by mixing the 10 mM Copper(II) sulfate stock and 10 mM TBTA ligand stock. Add this complex to the reaction mixture to a final concentration of 0.5 mM.[12]
-
Incubation: Vortex the mixture thoroughly. Incubate the reaction at room temperature overnight, protected from light.[12][13] If precipitation of the azide dye is observed, the mixture can be heated to 80°C for 3 minutes and vortexed.[12][13]
-
Purification: Purify the fluorescently labeled biomolecule to remove unreacted dye and catalyst components. Common methods include:
-
Precipitation: For oligonucleotides, add at least a 4-fold volume of acetone. For DNA, add sodium acetate to 0.3 M and 2.5 volumes of ethanol. Mix well and incubate at -20°C for 20 minutes, followed by centrifugation. Wash the pellet with cold acetone or ethanol.[12][13]
-
Chromatography: Size-exclusion chromatography, reverse-phase HPLC, or PAGE can be used for more rigorous purification.[12][13]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free labeling of an azide-modified biomolecule with a strained alkyne-functionalized fluorescent dye (e.g., a DBCO-dye).
Materials:
-
Azide-modified biomolecule
-
Strained alkyne-functionalized fluorescent dye (e.g., DBCO-dye) stock solution (e.g., 10 mM in DMSO)
-
Appropriate buffer for your biomolecule (e.g., PBS, pH 7.4)
-
Purification supplies
Procedure:
-
Preparation of the Biomolecule: Dissolve the azide-modified biomolecule in the appropriate buffer to the desired concentration.
-
Reaction Setup: In a microcentrifuge tube, add the strained alkyne-functionalized fluorescent dye stock solution to the biomolecule solution. A 2 to 10-fold molar excess of the dye is commonly used.
-
Incubation: Mix the reaction gently and incubate at room temperature for 1-4 hours, or overnight, protected from light. For live cell labeling, incubation is typically done at 37°C for 30-60 minutes.[5]
-
Purification: Purify the labeled biomolecule using a suitable method as described in the CuAAC protocol (e.g., size-exclusion chromatography, dialysis, or precipitation) to remove the unreacted fluorescent dye.[14]
Visualizing the Chemistry and Workflow
To further clarify the processes described, the following diagrams illustrate the core chemical reactions and a typical experimental workflow.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.
Caption: Experimental Workflow for CuAAC Fluorescent Labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive catalyst | Use freshly prepared sodium ascorbate. Ensure copper and ligand solutions are properly stored.[2][12] |
| Steric hindrance | The alkyne or azide group may not be easily accessible. Consider redesigning the biomolecule to place the clickable handle in a more exposed location. | |
| Incorrect reagent concentrations | Verify the concentrations of all stock solutions and the final reaction concentrations.[15] | |
| High Background Signal | Incomplete removal of unreacted dye | Optimize the purification protocol. Consider using a more stringent method like HPLC instead of precipitation.[16] |
| Non-specific binding of the dye | Perform a control reaction without the click chemistry catalyst to assess non-specific interactions.[15][17] | |
| Biomolecule Degradation | Nuclease or protease contamination | Use nuclease/protease-free reagents and consumables. Work in a clean environment. |
| Copper-mediated damage (CuAAC) | Ensure an adequate concentration of the protective ligand (e.g., TBTA) is used. Minimize reaction time if possible.[8] | |
| Precipitation during Reaction | Poor solubility of the dye or biomolecule | Adjust the amount of co-solvent (e.g., DMSO). Ensure the biomolecule is fully dissolved before starting the reaction.[13] |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 4. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. help.lumiprobe.com [help.lumiprobe.com]
Covalent Attachment of Probes to Nucleic Acids via Triazole Linkages: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable covalent attachment of probes to nucleic acids is fundamental for a wide range of applications, from molecular diagnostics and super-resolution imaging to the development of novel therapeutic agents.[1] Among the various bioconjugation strategies, the formation of a 1,2,3-triazole linkage via "click chemistry" has emerged as a powerful and versatile tool.[2][3] This method, primarily utilizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers high efficiency, specificity, and biocompatibility.[4][5]
The resulting triazole ring is exceptionally stable under a wide range of physiological and chemical conditions, being resistant to hydrolysis, enzymatic degradation, and redox conditions.[6][7] This robustness makes it a superior choice for applications requiring long-term integrity in biological environments.[8][9] These reactions are bioorthogonal, meaning they proceed with high yield and selectivity in complex biological environments without interfering with native biochemical processes.[9] This document provides detailed application notes and experimental protocols for the covalent attachment of probes to nucleic acids using triazole linkages.
Key Chemistries for Triazole Linkage Formation
The two primary click chemistry reactions for forming triazole linkages are CuAAC and SPAAC. The choice between them often depends on the specific application, with a trade-off between reaction kinetics and the potential for copper-induced toxicity.[5]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of a terminal alkyne and an azide, catalyzed by copper(I) ions.[10] It is highly efficient and regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[5] However, the requirement for a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, which reacts readily with an azide to release ring strain.[4][5] The absence of a toxic metal catalyst makes SPAAC highly suitable for live-cell and in vivo labeling.[12] However, the reaction kinetics are generally slower than CuAAC, and it is not regioselective, yielding a mixture of regioisomers.[5]
Data Presentation: Comparison of CuAAC and SPAAC
The following table summarizes the key quantitative and qualitative differences between CuAAC and SPAAC for nucleic acid labeling.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Considerations |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[5] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[5] | CuAAC requires a catalyst, while SPAAC is catalyst-free.[5] |
| Reaction Kinetics | Very fast (Second-order rate constants typically 10⁴–10⁵ M⁻¹s⁻¹). | Fast (Second-order rate constants typically 10⁻¹–10¹ M⁻¹s⁻¹). | CuAAC is significantly faster, enabling rapid labeling. |
| Biocompatibility | Limited by the cytotoxicity of the copper catalyst. | Excellent, as it is a catalyst-free reaction.[12] | SPAAC is preferred for in vivo and live-cell applications. |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[5] | Not regioselective, yielding a mixture of regioisomers.[5] | CuAAC offers precise control over the product's isomeric form. |
| Side Reactions | Potential for oxidative homocoupling of alkynes and copper-mediated damage to biomolecules.[5] | The strained alkyne can react with thiols, leading to some background labeling.[13] | Careful optimization is needed for both methods to minimize side reactions. |
| Reagent Accessibility | Terminal alkynes and azides are readily available and easy to incorporate into nucleic acids. | Strained cyclooctynes are more complex and expensive to synthesize and incorporate. | The choice may be influenced by the cost and availability of reagents. |
Experimental Protocols
This section provides detailed protocols for the key steps in labeling nucleic acids with probes via triazole linkages.
Protocol 1: Synthesis of Azide-Modified Oligonucleotides
Azide functional groups can be introduced into oligonucleotides either during or after solid-phase synthesis. A common post-synthetic method involves the conversion of an amino-modified oligonucleotide to an azide.
Materials:
-
Amino-modified oligonucleotide
-
Fluorosulfuryl azide (FSO₂N₃) or Triflyl azide (TfN₃)[14]
-
Copper(II) sulfate solution[14]
-
Methanol[14]
-
Water[14]
-
Reaction buffer (e.g., potassium bicarbonate)[15]
-
Purification supplies (e.g., silica gel column chromatography or HPLC)
Procedure:
-
Dissolve the amino-modified oligonucleotide in a mixture of water and methanol.[14]
-
Add the copper(II) sulfate solution.[14]
-
Add the diazotransfer reagent (e.g., FSO₂N₃).[15]
-
Stir the reaction at room temperature for 12-24 hours.[14]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[14]
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.[14]
-
Purify the crude product by silica gel column chromatography or HPLC to obtain the azide-modified oligonucleotide.[14]
Protocol 2: Synthesis of Alkyne-Modified Oligonucleotides
Alkyne groups are typically incorporated during standard solid-phase oligonucleotide synthesis using alkyne-containing phosphoramidites.[2]
Materials:
-
Alkyne phosphoramidite (e.g., 5'-Hexynyl phosphoramidite)[16]
-
Standard reagents for solid-phase oligonucleotide synthesis
-
DNA synthesizer
Procedure:
-
Program the DNA synthesizer with the desired oligonucleotide sequence, including the incorporation of the alkyne phosphoramidite at the desired position (5', 3', or internal).[16]
-
Perform the automated solid-phase synthesis under standard conditions.
-
Cleave the oligonucleotide from the solid support and deprotect it using standard procedures.
-
Purify the alkyne-modified oligonucleotide using standard methods such as HPLC.
Protocol 3: CuAAC for Nucleic Acid Labeling
This protocol describes the labeling of an alkyne-modified oligonucleotide with an azide-containing probe (e.g., a fluorescent dye).
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-containing probe (e.g., dye azide)
-
Copper(II) sulfate (CuSO₄)[4]
-
Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)[4][17]
-
Sodium ascorbate[4]
-
DMSO[17]
-
Reaction buffer (e.g., sodium phosphate buffer, pH 7)[4]
-
Purification supplies (e.g., DNA PAGE gel extraction kit or size exclusion spin column)[17][18]
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide (e.g., 250 nM final concentration) in the reaction buffer.[4]
-
Add the azide-containing probe (e.g., 250 µM final concentration).[4]
-
Prepare a fresh solution of sodium ascorbate (e.g., 1 mM final concentration).[4]
-
Prepare a premixed solution of CuSO₄ (e.g., 100 µM final concentration) and THPTA (e.g., 500 µM final concentration).[4]
-
Add the sodium ascorbate solution to the oligonucleotide-probe mixture, followed by the CuSO₄-THPTA solution.[4]
-
Incubate the reaction at 37°C for 1-2 hours.[4]
-
Purify the labeled oligonucleotide using polyacrylamide gel electrophoresis (PAGE), HPLC, or a size exclusion spin column to remove excess reagents.[17][18]
Protocol 4: SPAAC for Nucleic Acid Labeling
This protocol outlines the copper-free labeling of an azide-modified oligonucleotide with a probe containing a strained alkyne (e.g., DIBO or DBCO).
Materials:
-
Azide-modified oligonucleotide
-
Strained alkyne-containing probe (e.g., DIBO-dye)
-
Reaction buffer (e.g., sodium phosphate buffer, pH 7)[4]
-
Purification supplies (e.g., ethanol precipitation or size exclusion spin column)[4]
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified oligonucleotide in the reaction buffer.
-
Add the strained alkyne-containing probe.
-
Incubate the reaction at a temperature between 37°C and 65°C for 20 minutes to 2 hours.[4] The optimal temperature and time will depend on the specific strained alkyne used.
-
Purify the labeled oligonucleotide using ethanol precipitation or a size exclusion spin column to remove the unreacted probe.[4]
Visualizations
Chemical Reaction and Experimental Workflows
Caption: General scheme of the CuAAC reaction for nucleic acid labeling.
Caption: Experimental workflow for CuAAC-mediated nucleic acid conjugation.
Caption: Experimental workflow for SPAAC-mediated nucleic acid conjugation.
Logical Relationships
Caption: Comparison of CuAAC and SPAAC for nucleic acid labeling.
Applications in Research and Drug Development
The ability to covalently attach probes to nucleic acids with high stability and specificity has numerous applications:
-
Super-Resolution Imaging: High-density labeling of DNA and RNA with fluorophores enables advanced imaging techniques to visualize nucleic acid structures in cells with unprecedented detail.[19]
-
Gene Silencing and Therapeutics: Triazole-modified oligonucleotides are used in antisense, siRNA, and CRISPR-Cas9 technologies for therapeutic purposes.[20][21][22] The modified backbone can enhance nuclease resistance and improve cellular uptake.[7]
-
Diagnostics: The robust nature of the triazole linkage is advantageous for the development of nucleic acid-based diagnostic probes and sensors.[]
-
Drug Discovery: Click chemistry is used to conjugate nucleic acids to other molecules, such as peptides or small molecules, to create novel therapeutic constructs and for in vivo target validation.[20][24]
-
Synthetic Biology: The biocompatibility of the triazole linkage allows for the chemical assembly of long, functional genes from shorter, modified oligonucleotides.[21][25]
References
- 1. books.rsc.org [books.rsc.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Triazole-Modified Nucleic Acids for the Application in Bioorganic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Click Nucleic Acid Ligation: Applications in Biology and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. idtdna.com [idtdna.com]
- 17. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 18. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Triazole-linked Nucleic Acids: Synthesis, Therapeutics and Synthetic Biology Applications | Bentham Science [benthamscience.com]
- 22. Triazole-linked Nucleic Acids: Synthesis, Therapeutics and Synthetic Biology Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications [mdpi.com]
- 25. Triazole-Modified Nucleic Acids for the Application in Bioorganic and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biomolecule Labeling in Cell Lysate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the experimental workflow of labeling biomolecules within a complex cell lysate environment. These techniques are pivotal for understanding protein function, protein-protein interactions, and for the identification of drug targets.
Introduction to Biomolecule Labeling in Cell Lysate
Labeling biomolecules in cell lysates offers a powerful approach to study proteins and other molecules in a context that closely mimics the cellular environment, without the complexities of working with live cells.[1][2] This methodology is particularly useful for biochemical assays, interaction studies, and for the validation of in vivo labeling experiments.[1] Common labeling strategies include the attachment of fluorescent dyes for detection and quantification, or affinity tags like biotin for enrichment and pull-down assays.[3]
Bioorthogonal chemistry, such as click chemistry, has emerged as a highly specific and efficient method for labeling biomolecules in complex mixtures like cell lysates.[4][5][6] These reactions involve pairs of mutually reactive groups that do not interact with native biological functionalities, ensuring that the label is attached only to the molecule of interest.[4][5]
Key Labeling Strategies and Applications
| Labeling Strategy | Description | Common Applications | Reporter Tags |
| Fluorescent Labeling | Covalent attachment of a fluorescent dye to a specific biomolecule or functional group.[3][7] | In-gel fluorescence scanning, single-molecule imaging, fluorescence polarization assays.[1][4] | Organic dyes (e.g., Alexa Fluor, FITC), fluorescent proteins (e.g., GFP - for in-cell expression prior to lysis).[3] |
| Biotinylation | Covalent attachment of a biotin molecule.[3] | Affinity purification (pull-down assays), Western blotting, ELISA.[8][9] | Biotin, Biotin-PEG derivatives.[10] |
| Click Chemistry | Bioorthogonal reaction between an azide and an alkyne group.[6] | Specific and efficient labeling of proteins, glycoproteins, and other biomolecules for visualization or enrichment.[4][5] | Fluorescent dyes, biotin, or other tags conjugated to an azide or alkyne. |
| Enzymatic Labeling | Use of enzymes to attach a label to a specific protein or peptide sequence.[1][11] | Site-specific labeling of proteins for functional studies.[1][12] | Substrates for enzymes like SNAP-tag, HaloTag, or LplA containing a fluorescent or affinity label.[1][12][13] |
| Isotopic Labeling | Incorporation of stable isotopes into biomolecules, typically for mass spectrometry-based quantification.[14][15] | Quantitative proteomics (e.g., SILAC, AQUA).[14][15][16] | Amino acids or reagents containing heavy isotopes (e.g., ¹³C, ¹⁵N).[14] |
General Experimental Workflow
The general workflow for labeling biomolecules in a cell lysate involves several key steps, from cell culture and lysis to the final analysis of the labeled molecules.
Detailed Protocols
Protocol 1: Click Chemistry Labeling of Proteins in Cell Lysate
This protocol describes the labeling of alkyne-modified proteins in a cell lysate with an azide-containing fluorescent dye using a copper-catalyzed click reaction (CuAAC).[4][17]
Materials:
-
Cell lysate containing alkyne-modified proteins (1-5 mg/mL)
-
Azide-functionalized fluorescent dye (e.g., AFDye 488 Azide)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO
-
Methanol
-
Chloroform
-
Protease inhibitor cocktail (EDTA-free)
Reagent Preparation:
| Reagent | Stock Concentration | Solvent |
| Azide-dye | 1 mM | DMSO or water |
| THPTA | 100 mM | Water |
| CuSO₄ | 20 mM | Water |
| Sodium Ascorbate | 300 mM | Water (prepare fresh) |
Procedure:
-
Sample Preparation:
-
To a 1.5 mL microfuge tube, add 50 µL of cell lysate (1-5 mg/mL) in a lysis buffer containing an EDTA-free protease inhibitor cocktail.[4]
-
Add 100 µL of PBS buffer.[17]
-
Add 4 µL of the 1 mM azide-dye stock solution for a final concentration of 20 µM. The optimal concentration may range from 2 µM to 40 µM and should be determined empirically.[17]
-
-
Click Reaction Cocktail:
-
Initiation and Incubation:
-
Protein Precipitation (Optional, for sample cleanup):
-
Add 600 µL of methanol to the 200 µL reaction mixture and vortex.[17]
-
Add 150 µL of chloroform and vortex.[17]
-
Add 400 µL of deionized water and vortex.[17]
-
Centrifuge at 13,000-20,000 x g for 5 minutes. Carefully remove the upper aqueous layer without disturbing the protein interface.[17]
-
Add 450 µL of methanol and vortex to wash the protein pellet.[17]
-
Centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein. Discard the supernatant.[17]
-
Repeat the methanol wash.
-
Air-dry the protein pellet for at least 15 minutes. The labeled sample can be stored at -20°C.[17]
-
-
Downstream Analysis:
-
Resuspend the protein pellet in an appropriate buffer for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning or mass spectrometry.[4]
-
Protocol 2: Biotinylation of Proteins for Pull-Down Assay
This protocol outlines the labeling of a "bait" protein with biotin and its subsequent use to "pull down" interacting "prey" proteins from a cell lysate.[8][9]
Materials:
-
Biotinylated "bait" protein
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell lysate (0.5 - 1 mg total protein)
-
Binding/Wash Buffer (e.g., TBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer with 2 mM biotin)
-
Magnetic stand (for magnetic beads)
-
Microcentrifuge
Procedure:
-
Bead Preparation:
-
Immobilization of Biotinylated Bait Protein:
-
Binding of Prey Proteins:
-
Capture the beads with the magnetic stand and discard the supernatant.
-
Wash the beads twice with Binding/Wash Buffer to remove any unbound bait protein.[8]
-
Add 500 µg to 1 mg of the prepared cell lysate to the beads.[8]
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow the target proteins to bind to the immobilized probe.[8]
-
-
Washing:
-
Capture the beads with the magnetic stand and collect the supernatant (the "unbound" fraction).
-
Wash the beads three to five times with 500 µL of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
To elute the bound proteins, add 50 µL of Elution Buffer.
-
Boil the sample at 95-100°C for 10 minutes to release the proteins from the beads.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
Example Signaling Pathway: EGFR Signaling
Labeling techniques are often employed to study signaling pathways. For instance, a biotinylated EGF ligand could be used to pull down the EGFR and its interacting partners from a cell lysate, allowing for the study of downstream signaling components.
Data Presentation: Quantitative Considerations
For reproducible and reliable results, it is crucial to optimize and quantify the labeling reaction.
Table 1: Optimization of Labeling Reagent Concentration
| Reagent | Concentration Range | Starting Concentration | Notes |
| Fluorescent Dye/Biotin | 1 - 100 µM | 20 µM | Higher concentrations can lead to increased background.[17] |
| Protein Concentration | 0.5 - 5 mg/mL | 1-2 mg/mL | Sufficient protein is needed for detection.[4][17] |
| Copper (CuAAC) | 0.1 - 1 mM | 1 mM | Can be toxic to some enzymes; use with a ligand like THPTA.[18] |
| Reducing Agent (CuAAC) | 1 - 5 mM | 1 mM | Freshly prepared sodium ascorbate is recommended.[17] |
Table 2: Typical Incubation Times and Temperatures
| Labeling Method | Temperature | Time | Notes |
| NHS Ester Labeling | 4°C - Room Temp | 30 min - 2 hours | pH sensitive, typically performed at pH 7.2-8.5. |
| Maleimide Labeling | 4°C - Room Temp | 1 - 4 hours | Specific for free sulfhydryl groups. |
| Click Chemistry (CuAAC) | Room Temp | 30 min - 1 hour | Generally fast and efficient.[17] |
| Enzymatic Labeling | 25°C - 37°C | 30 min - overnight | Dependent on the specific enzyme's activity.[11][12] |
By carefully selecting the labeling strategy and optimizing the reaction conditions, researchers can effectively label biomolecules in cell lysates for a wide range of downstream applications, providing valuable insights into cellular processes and drug mechanisms of action.
References
- 1. Fluorescent Labeling of Proteins in Whole Cell Extracts for Single-Molecule Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioorthogonal organic chemistry in living cells: novel strategies for labeling biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Protein Labeling | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. Selective fluorescent labeling of cellular proteins and its biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. bioclone.net [bioclone.net]
- 10. benchchem.com [benchchem.com]
- 11. neb.com [neb.com]
- 12. A fluorophore ligase for site-specific protein labeling inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. rupress.org [rupress.org]
- 16. Workflows | Yale Research [research.yale.edu]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The 1,2,3-Triazole Linkage as a Peptide Bond Isostere
Audience: Researchers, scientists, and drug development professionals.
Abstract: Natural peptides are crucial biological mediators, but their therapeutic potential is often limited by poor metabolic stability and low bioavailability due to enzymatic degradation.[1][2] Peptidomimetics, molecules that mimic the structure and function of peptides, offer a strategy to overcome these limitations.[1][3] A highly successful approach in peptidomimetic design is the replacement of the labile amide bond with a stable surrogate. The 1,4-disubstituted 1,2,3-triazole ring, readily synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry", has emerged as an outstanding isostere for the trans-peptide bond.[4][5] This heterocycle mimics the planarity, size, and electronic properties of an amide bond while being completely resistant to protease cleavage.[1][3][4] These application notes provide an overview of the rationale, key applications, and detailed protocols for incorporating triazole linkages into peptide backbones for drug discovery and development.
Application Notes
Rationale and Advantages
The 1,2,3-triazole ring is an effective amide bond surrogate due to several key physicochemical similarities and synthetic advantages.
-
Bioisosterism with trans-Amide Bond: The 1,4-disubstituted 1,2,3-triazole closely mimics the geometry and electronic characteristics of a trans-amide bond. It is a planar, rigid structure with a similar size and a significant dipole moment.[1][3][6] The triazole's nitrogen atoms can act as hydrogen bond acceptors, while the C5-H bond can function as a weak hydrogen bond donor, thus preserving key interactions required for biological activity.[1][7]
-
Enhanced Proteolytic Stability: Unlike the peptide bond, the triazole heterocycle is not recognized or cleaved by proteases and peptidases.[4][5] This substitution results in peptidomimetics with significantly increased stability against enzymatic degradation in plasma and tissues, leading to improved in vivo half-life.[5][8]
-
Synthetic Accessibility: The development of CuAAC, a cornerstone of "click chemistry," provides a highly efficient, reliable, and regioselective method for forming the 1,4-disubstituted triazole ring from an azide and a terminal alkyne.[5][8] The reaction proceeds under mild, often aqueous conditions, is tolerant of a wide range of functional groups found in amino acid side chains, and consistently provides high yields.[5][9]
-
Conformational Constraint: The rigid nature of the triazole ring introduces conformational constraints into the peptide backbone. This can be strategically used to stabilize specific secondary structures, such as β-turns, or to lock the molecule into a bioactive conformation, potentially increasing receptor affinity and selectivity.[1][10]
Caption: Bioisosteric relationship of a triazole and a trans-amide bond.
Key Applications
The unique properties of the triazole linkage have been leveraged in numerous applications in drug discovery and chemical biology.
-
Improving Drugability of Linear Peptides: Replacing a scissile amide bond in a linear bioactive peptide with a triazole ring is a proven strategy to enhance its metabolic stability and pharmacokinetic profile without compromising its biological function.[5]
-
Peptide Cyclization: The CuAAC reaction is an efficient tool for peptide macrocyclization, which can improve stability, affinity, and selectivity.[9][11] Cyclization can be achieved side-chain-to-side-chain by incorporating amino acids with azido and alkynyl side chains, or head-to-tail by using N-terminal alkyne and C-terminal azide functionalities (or vice-versa).[3]
-
Stabilization of Secondary Structures: The triazole unit can act as a template to induce or stabilize secondary structures. For instance, strategically placed triazoles can mimic the hydrogen bonding pattern of β-turns, which are critical for many protein-protein interactions.[1][10]
-
Bioconjugation: The bio-orthogonal nature of the CuAAC reaction makes it ideal for conjugating peptides to other molecules under mild conditions.[8][12] This includes attaching imaging agents (fluorophores, radiolabels), targeting moieties (carbohydrates), or solubility enhancers (PEG chains).[11][12][13]
Data Presentation: Quantitative Comparison
The replacement of an amide bond with a triazole has been shown to yield peptidomimetics with retained or even improved biological activity.
Table 1: Inhibition of the PSD-95 PDZ2 / GluN2B Interaction. [14][15] Data demonstrates that the triazole-based peptidomimetic (10 ) retains comparable affinity to the native peptide ligand (SAV) and is significantly better than other small-molecule inhibitors.
| Compound | Type | Structure | Ki (μM) |
| SAV | Tripeptide | Ser-Ala-Val | ~250-300 |
| 10 | Triazole Peptidomimetic | Ac-Ser-Ψ[Tz]-Val-COOH | 289 |
| Indole 1-2 | Small-Molecule | Indole-based scaffold | ~500-2000 |
Ψ[Tz] denotes the 1,4-disubstituted 1,2,3-triazole linkage replacing the amide bond between Ser and Ala.
Table 2: Inhibition of HIV-1 Viral Infectivity Factor (Vif). [7] Data shows a significant improvement in potency when the central amide bond of the lead compound RN-18 was replaced with a 1,2,3-triazole ring (1d ), leading to even more potent analogues (5ax ).
| Compound | Type | Key Feature | IC50 (μM) |
| RN-18 | Lead Compound | Central Amide Bond | 6.0 |
| 1d | Bioisostere | 1,2,3-Triazole Isostere | 1.2 |
| 5ax | Optimized Analogue | Modified 1,2,3-Triazole | 0.01 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Triazole-Containing Peptidomimetic
This protocol describes the incorporation of a triazole linkage into a peptide backbone during standard Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Workflow for Solid-Phase Synthesis of a Triazole Peptide.
1. Materials & Reagents:
-
Fmoc-protected amino acids and specialized building blocks (e.g., Fmoc-L-propargylglycine, Fmoc-L-azidohomoalanine).
-
SPPS resin (e.g., Wang resin, Rink Amide resin).
-
Coupling reagents: HBTU, HOBt, or HATU; and a base: DIPEA.
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF.
-
CuAAC reagents: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium L-ascorbate.
-
Solvents: DMF, DCM, NMP (peptide grade).
-
Cleavage cocktail: e.g., 95% TFA, 2.5% H₂O, 2.5% TIS.
2. Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Peptide Elongation (Pre-Triazole): Synthesize the peptide sequence C-terminal to the desired triazole position using standard automated or manual Fmoc-SPPS protocols.
-
Incorporate Alkyne: Couple an alkyne-containing amino acid (e.g., Fmoc-L-propargylglycine) to the free N-terminus of the resin-bound peptide using standard coupling conditions (e.g., 4 eq. amino acid, 3.95 eq. HBTU, 6 eq. DIPEA in DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the alkyne-containing residue with 20% piperidine/DMF.
-
On-Resin CuAAC Reaction:
-
In a reaction vessel, add the azide-containing building block (e.g., 5 eq. of Fmoc-α-azido acid) to the resin.
-
Add a solution of CuSO₄ (0.1 eq.) and sodium ascorbate (0.5 eq.) in a suitable solvent mixture (e.g., DMF/H₂O 4:1).
-
Allow the reaction to proceed for 6-12 hours at room temperature with gentle agitation. Monitor reaction completion using a Kaiser test.
-
-
Washing: After the reaction, thoroughly wash the resin with DMF, DCM, and methanol to remove copper salts and excess reagents.
-
Continue Peptide Elongation (Post-Triazole): If required, continue elongating the peptide chain from the N-terminus of the newly installed azido-amino acid residue using standard SPPS cycles.
-
Cleavage and Purification: Once the full sequence is synthesized, cleave the peptidomimetic from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail. Purify the crude product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.
Protocol 2: Solution-Phase CuAAC for Peptide Cyclization
This protocol outlines the cyclization of a linear peptide containing terminal azide and alkyne functionalities.
1. Precursor Synthesis:
-
Synthesize a linear peptide containing, for example, an N-terminal propargylglycine (alkyne) and a C-terminal azidolysine (azide) using the methods described in Protocol 1 or other established procedures.
-
Purify the linear precursor to >95% purity by HPLC.
2. Materials & Reagents:
-
Purified linear peptide precursor.
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Sodium L-ascorbate.
-
Ligand (optional, but recommended): TBTA or BTTAA to stabilize Cu(I) and improve efficiency.
-
Solvents: Degassed, high-purity solvents such as DMF, DMSO, or a mixture like tBuOH/H₂O.
3. Procedure:
-
High Dilution Setup: Dissolve the linear peptide precursor in the chosen solvent system at a low concentration (e.g., 0.1-1.0 mM) to favor intramolecular cyclization over intermolecular oligomerization.
-
Catalyst Preparation: In a separate vial, prepare a fresh stock solution of the catalyst. For example, pre-mix CuSO₄ (0.1 eq.) and a ligand like TBTA (0.1 eq.) before adding sodium ascorbate (1.0 eq.).
-
Reaction Initiation: Add the catalyst solution to the stirring peptide solution.
-
Reaction Monitoring: Let the reaction proceed at room temperature for 4-24 hours. Monitor the disappearance of the linear precursor and the appearance of the cyclic product by LC-MS.
-
Quenching and Workup: Once the reaction is complete, quench by adding a small amount of EDTA solution to chelate the copper catalyst.
-
Purification: Remove the solvent under reduced pressure. Purify the cyclic peptidomimetic from remaining linear peptide and catalyst by-products using reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the cyclic product by high-resolution mass spectrometry and NMR if necessary.
Caption: Key Applications of Triazole Linkages in Peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,2,3-Triazoles as Biomimetics in Peptide Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unimore.it [iris.unimore.it]
- 7. 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 10. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qyaobio.com [qyaobio.com]
- 14. Design and synthesis of triazole-based peptidomimetics of a PSD-95 PDZ domain inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00445D [pubs.rsc.org]
- 15. Design and synthesis of triazole-based peptidomimetics of a PSD-95 PDZ domain inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1H-1,2,3-Triazol-4-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1H-1,2,3-Triazol-4-yl)methanamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Step
-
Question: My CuAAC reaction to form the triazole ring is showing a very low yield. What could be the cause?
-
Answer: Low yields in CuAAC reactions can stem from several factors:
-
Catalyst Inactivity: The copper(I) catalyst is prone to oxidation. Ensure you are using a fresh source of copper(I) or reducing a copper(II) salt (like CuSO₄) in situ with a reducing agent such as sodium ascorbate.
-
Impure Starting Materials: Azides and alkynes should be pure. Impurities can chelate the copper catalyst or participate in side reactions. Consider purifying your starting materials before use.
-
Inappropriate Solvent: The choice of solvent is crucial. While t-butanol/water mixtures are common, other solvents like THF, DMF, or DMSO can sometimes give better results depending on the substrates.
-
Oxygen Contamination: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.
-
Issue 2: Incomplete Reduction of the Azide or Nitrile Precursor
-
Question: I've successfully formed my triazole precursor, but the final reduction to the amine is incomplete. How can I drive the reaction to completion?
-
Answer: Incomplete reduction is a common hurdle. Consider the following adjustments:
-
Choice of Reducing Agent: The effectiveness of a reducing agent depends on the functional group. For reducing an azide, Staudinger reduction (using PPh₃ followed by hydrolysis) or catalytic hydrogenation (e.g., H₂, Pd/C) are effective. For a nitrile group, stronger reducing agents like LiAlH₄ or catalytic hydrogenation are typically required.
-
Reaction Conditions: Increasing the reaction time, temperature, or the equivalents of the reducing agent can help push the reaction to completion. However, be cautious as harsher conditions can sometimes lead to side products.
-
Catalyst Poisoning: In catalytic hydrogenations, impurities in your substrate can poison the catalyst. Filtering the substrate through a small plug of silica or activated carbon before the reaction can sometimes help.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: My final product, (1H-1,2,3-Triazol-4-yl)methanamine, is difficult to isolate. What are the best practices for purification?
-
Answer: The target compound is a primary amine, which can be highly polar and water-soluble, making extraction and purification challenging.
-
Aqueous Workup: During workup, basifying the aqueous layer (e.g., with NaOH) to a pH > 10 will deprotonate the amine, making it more soluble in organic solvents like dichloromethane or ethyl acetate for extraction.
-
Chromatography: If column chromatography is necessary, using a polar stationary phase like silica gel with a mobile phase containing a small amount of a base (e.g., triethylamine or ammonia in methanol/DCM) can prevent the amine from streaking on the column.
-
Removal of Copper: If a copper catalyst was used, residual copper can be removed by washing the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding synthetic route for (1H-1,2,3-Triazol-4-yl)methanamine?
The most common and often highest-yielding method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of an azide precursor with propargylamine or a protected version thereof. An alternative is the reduction of a pre-formed (1H-1,2,3-triazol-4-yl)carbonitrile. The choice often depends on the availability of starting materials and the scale of the synthesis.
Q2: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction. A more quantitative method is liquid chromatography-mass spectrometry (LC-MS) to track the disappearance of starting materials and the appearance of the product. For catalytic reactions, gas chromatography (GC) can also be used if the components are volatile.
Q3: What are the key safety precautions when working with organic azides?
Organic azides are potentially explosive and should be handled with care. Avoid heating them, especially in a concentrated form. Use a safety shield and wear appropriate personal protective equipment. It is generally recommended to use them in solution and avoid isolation of the pure azide if possible.
Data Presentation
Table 1: Comparison of Catalysts for CuAAC Synthesis of Triazoles
| Catalyst System | Ligand | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| CuSO₄·5H₂O / Sodium Ascorbate | None | t-BuOH/H₂O | Room Temp | 85-95 | |
| CuI | None | THF | Room Temp | 80-90 | |
| Cu(OAc)₂ | TBTA | DMF | 60 | >95 |
Table 2: Reducing Agents for Precursor Conversion to (1H-1,2,3-Triazol-4-yl)methanamine
| Precursor Functional Group | Reducing Agent | Solvent | Typical Yield (%) | Key Considerations |
| Azide | H₂, 10% Pd/C | Methanol | 90-98 | Flammable gas; requires specialized equipment. |
| Azide | PPh₃, then H₂O | THF | 85-95 | Two-step Staudinger reduction. |
| Nitrile | LiAlH₄ | THF | 70-85 | Highly reactive; requires anhydrous conditions. |
| Nitrile | H₂, Raney Nickel | Methanol/NH₃ | 75-90 | High pressure and temperature may be needed. |
Experimental Protocols
Protocol 1: Synthesis via CuAAC and Subsequent Reduction
This protocol describes the synthesis starting from a suitable organic azide and propargylamine.
-
CuAAC Reaction:
-
In a round-bottom flask, dissolve the organic azide (1.0 eq) and propargylamine (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude triazole product.
-
-
Purification and Characterization:
-
The crude product can be purified by column chromatography on silica gel.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Synthesis via Reduction of (1H-1,2,3-triazol-4-yl)carbonitrile
-
Reduction Reaction:
-
In a flame-dried, three-neck flask under an argon atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (1H-1,2,3-triazol-4-yl)carbonitrile (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mobile phase of dichloromethane/methanol with 1% triethylamine.
-
Visualizations
Caption: General synthetic workflows for (1H-1,2,3-Triazol-4-yl)methanamine.
Technical Support Center: Preventing Oxidative Homocoupling in Alkyne Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and minimize undesired oxidative homocoupling of terminal alkynes in your coupling reactions, such as the Sonogashira, Glaser, and Hay couplings.
Frequently Asked Questions (FAQs)
Q1: What is oxidative homocoupling of terminal alkynes and why is it a problem?
A1: Oxidative homocoupling is a common side reaction where two molecules of a terminal alkyne (R-C≡C-H) react to form a symmetric 1,3-diyne (R-C≡C-C≡C-R).[1] This process, also known as Glaser coupling, is undesirable in cross-coupling reactions like the Sonogashira coupling because it consumes the alkyne starting material, which is often valuable or synthesized through multiple steps, thereby reducing the yield of the desired cross-coupled product and complicating purification.[1][2]
Q2: What are the primary causes of homocoupling in copper-catalyzed reactions like the Sonogashira coupling?
A2: The two primary causes are the presence of oxygen and the copper(I) co-catalyst.[3] Oxygen promotes the oxidation of the active Cu(I) catalyst to Cu(II), which facilitates the undesired oxidative dimerization of the alkyne.[1][4] While the copper co-catalyst is intended to increase the rate of the desired cross-coupling, it also catalyzes this unwanted side reaction.[3][5]
Q3: What are the most effective general strategies to prevent homocoupling?
A3: The most effective strategies include:
-
Maintaining a strictly inert atmosphere: Rigorously excluding oxygen is the most critical step.[1][3][6] This involves using degassed solvents and reagents and running the reaction under an inert gas like high-purity argon or nitrogen.[3][6]
-
Employing copper-free protocols: The development of copper-free Sonogashira reactions is a direct method to circumvent Glaser coupling.[3][5][6][7]
-
Using protecting groups: The acidic proton of the terminal alkyne can be replaced with a protecting group, such as a trialkylsilyl group (e.g., TMS, TIPS), which is removed after the coupling reaction.[8][9][10]
-
Optimizing reaction conditions: Carefully selecting ligands, bases, and solvents, and controlling the reaction temperature can significantly suppress homocoupling.[3][6]
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction via a syringe pump can keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[3][10]
Q4: Can the choice of catalyst, ligand, base, or solvent influence the extent of homocoupling?
A4: Yes, absolutely.
-
Catalyst/Ligand: Electron-rich and sterically bulky phosphine ligands on the palladium catalyst can promote the desired cross-coupling pathway over homocoupling.[6][11]
-
Base: The choice of amine base is crucial. Secondary amines like piperidine or diisopropylamine can sometimes be more effective at minimizing side reactions than tertiary amines like triethylamine.[6] However, using an excessive amount of any base can promote side reactions.[6]
-
Solvent: The solvent must effectively dissolve all reaction components.[12] Solvents like DMF, THF, and amines are common, but their choice can impact catalyst stability and reaction rates.[6][13] For instance, some evidence suggests THF may promote the decomposition of the palladium catalyst.[7]
Q5: When should I consider using a protecting group for my terminal alkyne?
A5: Using a protecting group is advisable when other methods to prevent homocoupling are insufficient or when the alkyne starting material is particularly expensive.[2] Trialkylsilyl groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), are commonly used to mask the acidic proton of the alkyne, preventing it from participating in the homocoupling reaction.[8][10][14] The protecting group is then removed in a subsequent deprotection step.[15]
Q6: I'm observing homocoupling during the post-reaction workup. How can I prevent this?
A6: Homocoupling can occur after the primary reaction is complete, especially upon exposure to air during workup.[16] To prevent this, you can:
-
Maintain low temperatures: Keeping the reaction mixture cold (e.g., below -28°C) before and during workup can prevent post-reaction coupling.[8]
-
Add a reducing agent: Adding a mild reducing agent, such as sodium L-ascorbate or tin(II) 2-ethylhexanoate, at the end of the reaction can quench the catalytic cycle by preventing the oxidation of Cu(I).[1][8][16]
Troubleshooting Guide
Problem 1: Low yield of the desired product with a significant amount of a diyne byproduct.
| Potential Cause | Troubleshooting Step | Explanation |
| Oxygen Contamination | Ensure all solvents and liquid reagents are rigorously degassed using freeze-pump-thaw cycles or by sparging with an inert gas.[1][3] Purge the reaction flask thoroughly with argon or nitrogen before adding solvents.[1] Maintain a positive pressure of inert gas throughout the reaction.[3] | Oxygen is the primary oxidant that drives the undesired Glaser-Hay coupling pathway.[1] Standard solvent purification systems do not remove dissolved oxygen.[1] |
| Copper Catalyst Activity | Use high-purity CuI that is free of Cu(II) contaminants (it should be off-white, not greenish).[1] Consider switching to a copper-free protocol.[6][7] | The copper co-catalyst, while beneficial for cross-coupling, is the primary catalyst for homocoupling.[3][5] |
| High Alkyne Concentration | Add the terminal alkyne to the reaction mixture slowly over time using a syringe pump.[3][10] | Maintaining a low, steady concentration of the alkyne favors the cross-coupling pathway over the second-order homocoupling reaction. |
| Suboptimal Reaction Conditions | Screen different amine bases (e.g., diisopropylamine instead of triethylamine).[6] Optimize the choice of phosphine ligand on the palladium catalyst.[6] | The steric and electronic properties of ligands and bases can significantly influence the relative rates of cross-coupling versus homocoupling.[10] |
Problem 2: The reaction is sluggish, and a black precipitate (palladium black) has formed.
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Decomposition | Ensure the reaction is run under strictly anaerobic conditions.[6] Use fresh, high-purity reagents and solvents.[7] | The formation of palladium black indicates the decomposition of the Pd(0) catalyst, which can be caused by oxygen, impurities, or inappropriate solvent choice.[6][7] |
| Incorrect Temperature | Lower the reaction temperature.[6] | While heating can increase the rate of the desired reaction, excessively high temperatures can lead to catalyst degradation.[6] |
| Incorrect Reagent Stoichiometry | Carefully verify the molar ratios of the aryl halide, alkyne, catalyst, and base.[6] | Incorrect stoichiometry can lead to side reactions and incomplete conversion. |
Data Presentation
Effect of Reaction Atmosphere on Homocoupling
The following table summarizes data from comparative experiments showing the dramatic effect of the reaction atmosphere on the yield of the homocoupling byproduct in a Sonogashira reaction.
| Atmosphere | Cross-Coupling Product Yield | Homocoupling Byproduct Yield | Reference |
| Air | Lower | Considerable | [2] |
| Nitrogen / Argon | Good | Low | [2][17] |
| H₂ / N₂ (or Ar) Mixture | Very Good | ~2% | [2][17] |
Table 1: Influence of the reaction atmosphere on product distribution. Using a reducing atmosphere of diluted hydrogen gas can drastically diminish the formation of the homocoupling side product.[2][17]
Experimental Protocols
Protocol 1: Sonogashira Coupling with Minimized Homocoupling
This protocol is optimized to rigorously exclude oxygen, which is critical for suppressing Glaser coupling.[3][6]
-
Glassware and Reagent Preparation:
-
Reaction Setup (Schlenk Line or Glovebox):
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).[6]
-
Seal the flask, then evacuate and backfill with high-purity argon three times.[6]
-
Via syringe, add the degassed solvent (e.g., 10 mL THF) and degassed base (e.g., 5 mL triethylamine).[6]
-
-
Reaction Execution:
-
Work-up:
-
Once complete, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove inorganic salts and catalyst residues.[6]
-
Concentrate the filtrate and purify the product by column chromatography.
-
Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids the copper co-catalyst entirely, thus eliminating the primary pathway for Glaser homocoupling.[3]
-
Glassware and Reagent Preparation:
-
Follow the same rigorous drying and degassing procedures as in Protocol 1.
-
-
Reaction Setup (Schlenk Line or Glovebox):
-
Reaction Execution:
-
Stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress.[3]
-
-
Work-up:
-
Follow the standard work-up and purification procedures as described in Protocol 1.[3]
-
Protocol 3: Protection of a Terminal Alkyne using TMS
This protocol protects the acidic proton of the alkyne before the coupling reaction.
-
Reaction Setup:
-
Dissolve the terminal alkyne (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an argon atmosphere and cool to 0 °C.
-
Slowly add a strong base, such as n-butyllithium (1.1 mmol, 1.1 equiv), and stir for 30 minutes at 0 °C.
-
Add chlorotrimethylsilane (TMS-Cl, 1.2 mmol, 1.2 equiv) dropwise and allow the reaction to warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the TMS-protected alkyne by column chromatography. The protected alkyne can now be used in the coupling reaction.
-
Visualizations
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
Caption: Troubleshooting workflow for excessive alkyne homocoupling.
Caption: Workflow using a protecting group to prevent homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. books.lucp.net [books.lucp.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 16. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Removal of Residual Copper Catalyst from CuAAC Reactions
Of course, here is a technical support center guide on removing residual copper catalyst from CuAAC reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual copper from my CuAAC reaction?
A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, which is a major concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations.[1] Furthermore, the presence of copper can negatively affect the stability and purity of your final product.[1]
Q2: What are the most common methods for removing the copper catalyst?
A2: The most prevalent and effective methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[2][3][4] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[2]
-
Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper.[2] The resin is stirred with the reaction mixture and then simply filtered off.[2][5]
-
Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material such as silica gel, Celite, or alumina.[2][3] These materials can adsorb the copper catalyst, allowing the purified product to pass through.[2]
-
Dialysis: For macromolecular products like bioconjugates, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecules, including the copper catalyst.[2][6]
-
Chromatography: Standard techniques like column chromatography can be effective for purifying the product and removing the copper catalyst.[2]
Q3: My product is still blue or green after purification. What does this mean and what should I do?
A3: A persistent blue or green color in your product is a strong indication of residual copper contamination.[2][5] This can happen if the initial purification was incomplete or if your product itself chelates copper. To resolve this, you can repeat the purification step, for instance, by performing additional aqueous washes with a chelating agent or by passing the product through a new silica gel plug.[2] A combination of methods, such as an EDTA wash followed by silica gel filtration, is often more effective.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent blue/green color in product | Incomplete removal of copper catalyst.[7] | 1. Perform additional aqueous washes with a chelating agent (e.g., EDTA, ammonia).[2][7] 2. Pass the product through a plug of silica gel or alumina.[2][3] 3. Use a scavenger resin with a high affinity for copper.[2][7] |
| Low product yield after aqueous workup | 1. Product is partially water-soluble and is being lost in the aqueous phase.[2] 2. Product is adsorbing to the solid support (e.g., silica gel).[6] | 1. For organic-soluble products, wash the organic layer with brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase.[2] 2. For water-soluble products, consider using scavenger resins or dialysis.[6][7] 3. If using chromatography, try eluting with a more polar solvent system.[6] |
| Scavenger resin is ineffective | 1. Insufficient amount of resin used.[6] 2. Inadequate stirring time.[6] 3. Resin is not compatible with the reaction solvent.[6] | 1. Increase the equivalents of scavenger resin relative to the copper catalyst (a typical loading is 3-5 equivalents).[6] 2. Increase the stirring time (4-16 hours is typical).[6] 3. Consult the resin manufacturer's guidelines for solvent compatibility.[6] |
| Broad or absent peaks in NMR spectrum | Paramagnetic interference from residual copper.[2] | Pass the sample through a short plug of silica gel or alumina before NMR analysis to remove trace copper.[2] |
| Product is a sensitive biomolecule | Harsh chelating agents, pH changes, or organic solvents can denature or precipitate the biomolecule.[6] | 1. Use dialysis against a buffer containing a mild chelating agent like EDTA.[6] 2. Employ biocompatible purification methods like size-exclusion chromatography (SEC).[6] |
Data on Copper Removal Efficiency
The efficiency of copper removal is highly dependent on the specific reaction conditions, the nature of the product, the initial concentration of copper, and the exact protocol followed. The table below summarizes data from various studies.
| Method | Initial Cu Concentration | Final Cu Concentration | Removal Efficiency (%) | Context/Notes |
| Aqueous Wash (Ammonia) | - | < 50 ppm | >99% (assumed) | For an organocuprate reaction product in toluene.[3] |
| Scavenger Resin (Thiourea-based) | 820 ppm | 7 ppm | >99% | In a scaled-up Sandmeyer reaction.[2] |
| Modified Silica Gel (NTA-silica gel) | 20 mg/L | ~0.2 - 0.8 mg/L | 96% to 99% | Adsorption study for copper ions from water.[2][8] |
| Adsorption (Fly Ash Geopolymer) | - | - | 99.71% | Aqueous solution under optimal conditions.[7] |
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA
This protocol is suitable for organic-soluble products that are not sensitive to a mild aqueous workup.
-
Dilution: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.1 M to 0.5 M aqueous solution of EDTA.[5][6][7]
-
Washing: Shake the funnel vigorously for 1-2 minutes.[2][7] Allow the layers to separate. The aqueous layer containing the copper-EDTA complex may turn blue or green.[2][5]
-
Separation: Carefully drain and discard the aqueous layer.
-
Repeat: Repeat the EDTA wash (steps 2-4) until the aqueous layer is colorless, indicating the bulk of the copper has been removed.[5][7]
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual EDTA and water.[6][7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Super rapid removal of copper, cadmium and lead ions from water by NTA-silica gel - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reactant Concentrations for Large-Scale Triazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to optimizing reactant concentrations for the large-scale synthesis of triazoles, a critical process in pharmaceutical and materials science.
Frequently Asked questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during large-scale triazole synthesis, focusing on reactant concentration, catalyst efficiency, and reaction conditions.
Issue 1: Low Yield or Incomplete Conversion in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Question: My large-scale CuAAC reaction is resulting in a low yield of the desired 1,4-disubstituted triazole. How can I improve the conversion rate?
Answer: Low yields in large-scale CuAAC reactions can stem from several factors related to reactant and catalyst concentrations. The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed variant, is known for its high efficiency, but optimal conditions are crucial for success on a larger scale.[1][2]
Troubleshooting Steps:
-
Optimize Copper (I) Concentration: The concentration of the Cu(I) catalyst is a critical parameter. While catalytic amounts are required, insufficient catalyst loading can lead to slow or incomplete reactions. For many common catalysts, a threshold concentration is needed for significant reactivity, with maximal activity often observed around 250 μM of Cu(I).[3] Conversely, excessive copper can lead to side reactions and purification challenges. It is recommended to perform small-scale optimizations to determine the ideal catalyst loading for your specific substrates.
-
Ensure Effective Copper (I) Regeneration: In many protocols, Cu(II) salts (like CuSO₄) are used in combination with a reducing agent (commonly sodium ascorbate) to generate the active Cu(I) species in situ.[3] Ensure an adequate amount of the reducing agent is present to maintain a sufficient concentration of Cu(I) throughout the reaction. A common practice is to use an excess of sodium ascorbate.
-
Protect the Reaction from Oxygen: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, thereby halting the reaction.[3] On a large scale, the surface area exposed to air can be significant. It is advisable to degas the solvent and purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during the reaction.
-
Consider Ligand Assistance: The use of accelerating ligands can significantly enhance the reaction rate and protect the copper catalyst.[3] Ligands can help maintain the Cu(I) in solution and prevent its disproportionation.
Issue 2: Formation of Undesired Byproducts
Question: I am observing significant amounts of byproducts in my large-scale triazole synthesis, complicating purification. What are the likely byproducts and how can I minimize their formation?
Answer: Byproduct formation is a common challenge in scaling up organic reactions. In CuAAC, the primary side reactions often involve the alkyne starting material.
Troubleshooting Steps:
-
Minimize Glaser Coupling: The oxidative homocoupling of terminal alkynes, known as the Glaser coupling, is a common side reaction catalyzed by copper ions in the presence of oxygen.[3] This leads to the formation of diacetylene byproducts. To suppress this, rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere.
-
Control Reactant Stoichiometry: While a 1:1 stoichiometry of azide to alkyne is theoretically required, slight adjustments can sometimes minimize side reactions. If one of the reactants is prone to degradation or side reactions under the reaction conditions, using a slight excess of the more stable reactant might be beneficial. However, this should be carefully optimized to avoid purification issues.
-
Solvent Choice: The choice of solvent can influence the formation of byproducts.[4] While water is often a preferred green solvent for click chemistry, its use may not be suitable for all substrates.[5][[“]] Solvents should be chosen based on the solubility of all reactants and the catalyst system.
Issue 3: Difficulties in Product Purification on a Large Scale
Question: After my large-scale triazole synthesis, I am facing challenges in purifying the product from the copper catalyst and other reagents. What are effective purification strategies?
Answer: Removing the copper catalyst and excess reagents is a critical step in obtaining a pure triazole product, especially in pharmaceutical applications where metal contamination is strictly regulated.
Troubleshooting Steps:
-
Catalyst Removal:
-
Chelating Resins: Employing resins with chelating functional groups that bind copper can be a highly effective method for catalyst removal.
-
Solvent Extraction: Acidic washes (e.g., with dilute HCl or ammonium chloride solution) can help in extracting the copper salts into the aqueous phase.
-
Filtration: If a heterogeneous copper catalyst is used, it can often be removed by simple filtration.[7]
-
-
Removal of Excess Reactants and Byproducts:
-
Crystallization: If the triazole product is a solid, crystallization is often the most effective method for purification on a large scale.[8]
-
Chromatography: While often less desirable for very large scales due to solvent consumption and cost, column chromatography may be necessary for complex mixtures or when very high purity is required.
-
Data Presentation
Table 1: Effect of Solvent on Triazole Synthesis Yield
| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Yield (%) | Reference |
| Toluene | 2.4 | 111 | 94.5 | [9] |
| Dioxane | 2.2 | 101 | 84.8 | [9] |
| DMF | 36.7 | 153 | 69.6 | [9] |
| Acetonitrile | 37.5 | 82 | 16.5 | [9] |
| Water | 80.1 | 100 | Often high, substrate dependent | [5][[“]] |
| Glycerol | 42.5 | 290 | Good to excellent | [[“]] |
Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general methodology for a CuAAC reaction. Optimization of reactant concentrations, catalyst loading, and temperature is recommended for each specific substrate pair.
-
Reactant Preparation:
-
Dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.2 equiv) in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMF).[10]
-
Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-30 minutes.
-
-
Catalyst Preparation:
-
Reaction Execution:
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated solution of EDTA or ammonium chloride to remove the copper catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
-
Visualizations
Caption: A typical experimental workflow for a CuAAC reaction.
Caption: A logical guide for troubleshooting low-yield CuAAC reactions.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the solvent effects on Triazole reactions? - Blog [zbwhr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. consensus.app [consensus.app]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 9. broadinstitute.org [broadinstitute.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Copper-Induced Cytotoxicity in Live Cell Labeling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on mitigating copper catalyst cytotoxicity during live-cell imaging and bioconjugation experiments involving copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction toxic to live cells?
A1: The conventional CuAAC reaction utilizes a copper(I) catalyst, which is cytotoxic.[1] This toxicity primarily arises from the generation of reactive oxygen species (ROS) through the copper-catalyzed reduction of oxygen, a process often exacerbated by the presence of a reducing agent like sodium ascorbate.[1][2][3] ROS can lead to oxidative stress, causing damage to vital cellular components such as lipids, proteins, and DNA, which can ultimately trigger apoptosis or programmed cell death.[1][4][5]
Q2: What are the primary strategies to overcome copper-induced cytotoxicity in live-cell applications?
A2: There are two main strategies to circumvent copper toxicity for live-cell experiments:
-
Ligand-Assisted Copper-Catalyzed Click Chemistry: This approach involves using water-soluble chelating ligands, such as THPTA or BTTAA, that stabilize the copper(I) ion.[2] These ligands not only reduce copper's toxicity by protecting cells from ROS-induced damage but can also enhance the reaction rate.[2][3][6][7]
-
Copper-Free Click Chemistry: This alternative employs bioorthogonal reactions that do not require a copper catalyst, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][8] SPAAC utilizes strained cyclooctynes (e.g., DBCO, DIFO) that react spontaneously with azides, eliminating the need for a cytotoxic catalyst entirely.[2][8][9]
Q3: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and how does it compare to CuAAC for live-cell labeling?
A3: SPAAC is a catalyst-free version of click chemistry that relies on the high ring strain of cyclooctyne reagents to drive the reaction with azides forward.[8] The primary advantage of SPAAC is its exceptional biocompatibility, as it completely avoids the use of a toxic copper catalyst, making it ideal for experiments in living cells and whole organisms.[8][9][10] While traditional CuAAC often has faster reaction kinetics, the development of more reactive cyclooctynes has significantly narrowed this gap.[8]
Q4: Can I reduce copper toxicity by simply lowering the copper concentration?
A4: Yes, reducing the copper concentration is a key first step. For live-cell applications, the final concentration of copper sulfate (CuSO₄) should be lowered to the 10-100 µM range.[2] However, this may also reduce the reaction efficiency. Therefore, lowering copper concentration is typically combined with other strategies, such as using accelerating chelating ligands (e.g., THPTA, BTTAA) or copper-chelating azides (e.g., picolyl azide), which can maintain high reaction rates at lower, less toxic copper concentrations.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during live-cell click chemistry experiments, with a focus on mitigating the cytotoxic effects of the copper catalyst.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death / Poor Cell Viability | Copper Toxicity: The Cu(I) catalyst generates reactive oxygen species (ROS), leading to cellular damage and death.[2][3] | Reduce Copper Concentration: Lower the final concentration of CuSO₄ to the 10-100 µM range.[2]Use a Chelating Ligand: Add a water-soluble Cu(I) stabilizing ligand like THPTA or BTTAA, ideally at a 5:1 molar ratio to copper, to protect cells from ROS-induced damage.[2][7]Minimize Incubation Time: Limit the exposure of cells to the click reaction cocktail to 5-15 minutes.[2]Use Copper-Chelating Azides: Employ azides like picolyl azide that accelerate the reaction at lower, less toxic copper concentrations.[2][3]Switch to Copper-Free Click Chemistry: For highly sensitive cell lines, use strain-promoted azide-alkyne cycloaddition (SPAAC) with reagents like DBCO or DIFO.[2][8] |
| Low or No Fluorescent Signal | Inefficient Click Reaction: Reagent concentrations may be too low, or the catalyst may be inactive. | Optimize Reagent Concentrations: Ensure the fluorescent probe (azide or alkyne) is used in excess (typically 2-10 fold) over the metabolically incorporated substrate.[2]Use Fresh Reducing Agent: Sodium ascorbate solution is prone to oxidation. Always use a freshly prepared solution to ensure the efficient reduction of Cu(II) to the active Cu(I) state.[2]Increase Reaction Time: If short incubation times yield a low signal, cautiously extend the reaction time while monitoring cell health.[2] |
| High Background / Non-Specific Staining | Non-Specific Probe Binding: The fluorescent probe may bind to cellular components other than the intended target. | Decrease Probe Concentration: Titrate the concentration of the fluorescent probe to the lowest effective concentration.[2]Improve Washing: Increase the number and duration of washing steps with a suitable buffer (e.g., DPBS) after the click reaction to remove any unbound probe.[2]Check for Autofluorescence: Image an unlabeled control sample to assess the level of natural cellular fluorescence. If high, consider using a fluorophore in the red or far-red spectrum where autofluorescence is typically lower.[2] |
Data Presentation: Quantitative Summaries
Table 1: Recommended Reagent Concentrations for Live-Cell CuAAC
This table provides recommended starting concentration ranges for key components in a live-cell CuAAC reaction. Optimization may be required depending on the specific cell type and experimental goals.
| Component | Typical Starting Range (Fixed Cells) | Recommended Range (Live Cells) | Key Considerations |
| Alkyne/Azide Probe | 10 - 50 µM | 2 - 25 µM | Start with a lower concentration to minimize background; optimize as needed.[2] |
| Copper (II) Sulfate (CuSO₄) | 100 µM - 1 mM | 10 - 100 µM | Higher concentrations are highly toxic to live cells.[2] |
| Ligand (e.g., THPTA, BTTAA) | 500 µM - 5 mM | 50 - 500 µM | A 5:1 ligand-to-copper molar ratio is recommended to protect the catalyst and cells.[2][7] |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM | 1 - 2.5 mM | Must be prepared fresh immediately before use to ensure the reduction of Cu(II) to Cu(I).[2] |
Table 2: Comparison of CuAAC and SPAAC for Live-Cell Applications
| Feature | Ligand-Assisted CuAAC | Strain-Promoted (SPAAC) |
| Catalyst Required | Yes (Copper I) | No |
| Biocompatibility | Limited due to copper cytotoxicity, but improved with ligands.[8] | High; ideal for in vivo and live-cell applications.[8][9] |
| Reaction Kinetics | Generally faster, especially with accelerating ligands.[3][8] | Historically slower, but newer cyclooctynes have comparable kinetics.[9] |
| Primary Cytotoxicity Concern | ROS generation from the copper catalyst.[1][3] | None from the reaction chemistry itself.[9] |
| Typical Incubation Time | 5 - 30 minutes.[2][11] | 1 - 4 hours.[8] |
Experimental Protocols
Protocol 1: General Live-Cell Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol is designed to maximize cell viability by using a chelating ligand and reduced copper concentrations.
-
Cell Preparation and Metabolic Labeling: a. Culture cells to the desired confluency on imaging-compatible plates or coverslips. b. If applicable, incubate cells with an azide- or alkyne-modified metabolic precursor (e.g., Ac₄ManNAz for glycans or HPG for proteins) in the growth medium for the time required for sufficient incorporation (typically 24-48 hours).[2] c. Gently wash the cells twice with DPBS to remove residual media.
-
Preparation of Click Reaction Cocktail (Prepare fresh immediately before use): Note: Prepare components sequentially to avoid premature reaction. The final concentrations below are examples and should be optimized. a. In a microcentrifuge tube, first add the alkyne- or azide-functionalized fluorescent probe to your imaging medium (e.g., to a final concentration of 5-20 µM). b. Add the copper (II) sulfate (CuSO₄) solution (e.g., to a final concentration of 50-100 µM).[2] c. Add the chelating ligand (e.g., THPTA) to a final concentration that is 5 times that of the CuSO₄ (e.g., 250-500 µM).[2] d. Finally, add the freshly prepared sodium ascorbate solution to a final concentration of 1-2.5 mM to reduce Cu(II) to the active Cu(I) catalyst.[2] Mix gently by pipetting.
-
Labeling Reaction: a. Immediately add the complete click reaction cocktail to the washed cells. b. Incubate for 5-15 minutes at room temperature, protected from light.[2]
-
Washing and Imaging: a. Gently aspirate the reaction cocktail. b. Wash the cells three times with DPBS to remove excess reagents.[2] c. Replace the DPBS with a fresh, phenol red-free culture medium. d. Proceed with live-cell imaging using fluorescence microscopy.
Protocol 2: Cell Viability Assessment by CCK-8/MTT Assay
This protocol allows for the quantitative assessment of cytotoxicity induced by click chemistry reagents.
-
Cell Seeding: a. Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment and allow them to adhere overnight.[1]
-
Treatment: a. Expose the cells to the complete CuAAC reaction mixture for the desired amount of time (e.g., 15 minutes).[1] b. Include control wells: untreated cells, cells treated with individual components (e.g., CuSO₄ alone, ligand alone), and a positive control for cell death.
-
Cell Viability Assay (Example using CCK-8): a. After treatment, remove the reaction cocktail and wash the cells gently with DPBS. b. Add 100 µL of fresh culture medium to each well. c. Add 10 µL of CCK-8 (or WST-8) solution to each well.[12] d. Incubate the plate for 1-4 hours at 37°C. e. Measure the absorbance at 450 nm using a microplate reader.[12]
-
Data Analysis: a. Calculate cell viability as a percentage relative to the absorbance of the untreated control cells.
Mandatory Visualizations
Caption: Troubleshooting workflow for high cytotoxicity in live-cell click chemistry.
Caption: Experimental workflow for live-cell labeling using CuAAC click chemistry.
Caption: Signaling pathway of copper-induced cytotoxicity via ROS generation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Copper-induced cell death mechanisms and their role in the tumor microenvironment [frontiersin.org]
- 5. Copper: Toxicological relevance and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. confluore.com [confluore.com]
- 12. Size-Specific Copper Nanoparticle Cytotoxicity Varies between Human Cell Lines [mdpi.com]
Technical Support Center: Troubleshooting Byproduct Formation in Cycloaddition Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common issues with byproduct formation in cycloaddition reactions. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My Diels-Alder reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers in a Diels-Alder reaction occurs when both the diene and dienophile are unsymmetrical. The regioselectivity is governed by the electronic properties of the substituents on the reactants.
Troubleshooting Steps:
-
Analyze Electronic Effects: The most electron-rich carbon of the diene will preferentially react with the most electron-deficient carbon of the dienophile. You can predict the major regioisomer by examining the resonance structures of your reactants to determine the sites of highest and lowest electron density.
-
Employ a Lewis Acid Catalyst: Lewis acids can enhance regioselectivity by coordinating to the dienophile, further increasing its electrophilicity at a specific carbon atom. Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, and ZnCl₂.
-
Solvent Optimization: While less impactful than electronic effects, the solvent can sometimes influence regioselectivity. Experiment with a range of solvents with varying polarities.
-
Temperature Control: While the effect on regioselectivity is often less pronounced than on stereoselectivity, running the reaction at lower temperatures can sometimes favor the formation of a single regioisomer.
2. I am observing both endo and exo products in my Diels-Alder reaction. How can I favor the formation of the desired stereoisomer?
Answer: The formation of endo and exo stereoisomers is a common feature of Diels-Alder reactions, particularly with cyclic dienes. The endo product is typically the kinetically favored product, formed faster at lower temperatures due to secondary orbital interactions. The exo product is often the thermodynamically more stable product and is favored at higher temperatures where the reaction becomes reversible.
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter for controlling endo/exo selectivity.
-
To favor the kinetic (endo) product , run the reaction at lower temperatures (e.g., room temperature or below).
-
To favor the thermodynamic (exo) product , conduct the reaction at higher temperatures to allow the reaction to reach equilibrium. It's important to note that at very high temperatures, the retro-Diels-Alder reaction can become significant, leading to decomposition of the product.
-
-
Lewis Acid Catalysis: Lewis acids can sometimes enhance the preference for the endo product by stabilizing the transition state that leads to its formation.
-
Reaction Time: At intermediate temperatures, the ratio of endo to exo product may change over time as the initially formed kinetic product converts to the more stable thermodynamic product. Monitor the reaction progress to determine the optimal time to stop the reaction.
3. My [2+2] photocycloaddition is resulting in a high yield of homodimers instead of the desired cross-cycloaddition product. What can I do?
Answer: Homodimerization is a common side reaction in intermolecular [2+2] photocycloadditions when both reactants can absorb light and react with themselves.
Troubleshooting Steps:
-
Use an Excess of One Reactant: To favor the cross-cycloaddition, use a significant excess (e.g., 5-10 equivalents) of the reactant that is either less photoactive or more readily available. This increases the probability of the photoexcited species encountering the other reactant instead of another molecule of itself.
-
Choose a Photosensitizer: If direct irradiation is causing issues, employ a photosensitizer that is selectively excited by the light source and then transfers energy to only one of the reactants, which then undergoes the cycloaddition.
-
Concentration Adjustment: Lowering the overall concentration of the reactants can sometimes disfavor the bimolecular homodimerization reaction more than the desired cross-cycloaddition, depending on the relative reaction rates.
4. I am observing significant polymer formation in my cycloaddition reaction. How can I prevent this?
Answer: Polymerization can occur if the reactants or the cycloaddition product can undergo further reactions under the reaction conditions. This is particularly common with highly reactive monomers.
Troubleshooting Steps:
-
Control Reactant Purity: Ensure that your starting materials are free from impurities that could initiate polymerization.
-
Optimize Reactant Stoichiometry: Using a precise 1:1 stoichiometry is crucial. An excess of one reactant might lead to polymerization.
-
Lower the Reaction Temperature: Polymerization often has a higher activation energy than the desired cycloaddition. Running the reaction at a lower temperature can favor the cycloaddition.
-
Reduce Reactant Concentration: High concentrations can favor intermolecular reactions that lead to polymer chains. Try running the reaction under more dilute conditions.
-
Add a Polymerization Inhibitor: If the polymerization is radical-mediated, adding a small amount of a radical inhibitor (e.g., hydroquinone or BHT) can suppress this side reaction. Ensure the inhibitor does not interfere with your desired cycloaddition.
5. My copper-catalyzed azide-alkyne cycloaddition (CuAAC) is giving low yields and multiple byproducts. What could be the problem?
Answer: Byproduct formation in CuAAC reactions can be due to several factors, including catalyst deactivation and side reactions of the reactants.
Troubleshooting Steps:
-
Ensure an Oxygen-Free Environment: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by oxygen. Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use a Reducing Agent: The addition of a reducing agent, such as sodium ascorbate, helps to maintain the copper in the active Cu(I) oxidation state.
-
Check for Alkyne Homocoupling: A common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by oxygen and Cu(II) species. Running the reaction under anaerobic conditions and with a reducing agent will minimize this.
-
Catalyst Loading: While catalytic amounts are needed, too low a concentration of copper can lead to a sluggish reaction. Optimize the catalyst loading (typically 1-5 mol%).
-
Ligand Addition: The use of ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can stabilize the Cu(I) catalyst and improve reaction efficiency.
Data Presentation
Table 1: Illustrative Example of Temperature Effect on Endo/Exo Selectivity in the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate.
| Entry | Temperature (°C) | Reaction Time (h) | Endo:Exo Ratio |
| 1 | -20 | 24 | >99:1 |
| 2 | 25 | 12 | 90:10 |
| 3 | 80 | 4 | 25:75 |
| 4 | 150 | 1 | <10:90 |
Note: This data is illustrative and the optimal conditions will vary depending on the specific reactants and solvent used.
Mandatory Visualization
Caption: A general troubleshooting workflow for addressing byproduct formation.
Caption: Formation of regioisomers from unsymmetrical reactants.
Experimental Protocols
Protocol: Minimizing Regioisomer Formation in a Diels-Alder Reaction Using a Lewis Acid Catalyst
This protocol provides a general methodology for improving the regioselectivity of a Diels-Alder reaction between an unsymmetrical diene and dienophile.
Materials:
-
Unsymmetrical diene
-
Unsymmetrical dienophile
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., Aluminum chloride, AlCl₃)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, nitrogen/argon line)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Reaction Vessel:
-
Thoroughly dry all glassware in an oven at >100 °C overnight and allow to cool under a stream of dry nitrogen or argon.
-
Assemble the reaction flask with a stir bar and a septum.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, add the dienophile (1.0 eq) to the reaction flask.
-
Add anhydrous DCM via syringe to dissolve the dienophile.
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).
-
-
Addition of Lewis Acid:
-
Carefully add the Lewis acid (e.g., AlCl₃, 1.0-1.2 eq) portion-wise to the stirred solution of the dienophile. Caution: The addition of Lewis acids can be exothermic.
-
Stir the mixture for 15-30 minutes at the same temperature to allow for complexation.
-
-
Addition of the Diene:
-
Slowly add the diene (1.0-1.1 eq) dropwise to the reaction mixture via syringe over a period of 10-20 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the chosen temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of maximum conversion and selectivity.
-
-
Quenching the Reaction:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water at a low temperature. Caution: Quenching Lewis acids can be highly exothermic.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess the regioselectivity.
-
stability of (1H-1,2,3-Triazol-4-yl)methanamine under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1H-1,2,3-Triazol-4-yl)methanamine, with a specific focus on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,3-triazole ring of (1H-1,2,3-Triazol-4-yl)methanamine under acidic conditions?
A1: The 1,2,3-triazole ring is generally considered a stable aromatic heterocyclic system.[1][2] It is often resistant to hydrolysis, oxidation, and reduction.[1] The synthesis of (1H-1,2,3-triazol-4-yl)methanamine hydrochloride involves a final deprotection step using strong acid to remove a Boc protecting group, which indicates the triazole core is stable under these conditions.[3]
Q2: What is the expected behavior of the aminomethyl group in acidic solutions?
A2: The methanamine group is basic and will be protonated in acidic solutions to form an ammonium salt. This protonation increases the compound's solubility in aqueous acidic media.[1] The hydrochloride salt of (1H-1,2,3-triazol-4-yl)methanamine is reported to be soluble in water.[1]
Q3: Are there any known degradation pathways for (1H-1,2,3-Triazol-4-yl)methanamine in acidic media?
A3: While the 1,2,3-triazole ring itself is robust, extensive exposure to harsh acidic conditions (e.g., high temperature and extreme pH) could potentially lead to degradation, although specific pathways for this particular compound are not extensively documented in publicly available literature. Forced degradation studies under various stress conditions, including acid hydrolysis, are typically performed to identify potential degradation products.[4][5]
Q4: How does the stability of 1,2,3-triazoles compare to 1,2,4-triazoles under acidic conditions?
A4: Both 1,2,3- and 1,2,4-triazole rings are generally stable in acidic conditions.[6] However, the specific stability of a substituted triazole can be influenced by the nature and position of its functional groups. For many applications, both isomers are considered robust heterocyclic scaffolds.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound appears to degrade during an acidic reaction or workup. | The combination of strong acid and high temperature may be promoting degradation. | - Attempt the reaction at a lower temperature.- Use a milder acidic catalyst or a shorter reaction time.- Consider protecting the aminomethyl group if it is suspected to be involved in side reactions. |
| Low recovery of the compound after extraction from an acidic aqueous layer. | The compound is protonated and highly soluble in the acidic aqueous phase. | - Adjust the pH of the aqueous layer to be basic (pH > 9-10) before extraction with an organic solvent. This will deprotonate the amine, making it less water-soluble.- Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol. |
| Unexpected peaks observed in HPLC or LC-MS analysis after acidic treatment. | These may be degradation products or impurities from starting materials. | - Perform a forced degradation study to intentionally generate and identify potential degradation products.- Analyze the starting material for impurities before subjecting it to the reaction conditions.- Use a validated stability-indicating analytical method.[4] |
| Difficulty in achieving complete dissolution in an acidic medium. | The concentration may be too high, or the specific acidic medium may not be optimal. | - Increase the volume of the acidic solvent.- Gently warm the mixture to aid dissolution, while monitoring for any signs of degradation.- Try a different acidic solvent system. |
Quantitative Data Summary
| Stress Condition | Reagent | Temperature | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 80°C | Several hours to days | To assess stability to acid and identify acid-catalyzed degradation products. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 80°C | Several hours to days | To evaluate stability towards basic conditions. |
| Oxidation | 3-30% H₂O₂ | Room Temperature | Several hours | To determine susceptibility to oxidation. |
| Thermal Degradation | Dry Heat | > 100°C | Variable | To assess thermal stability. |
| Photostability | UV/Visible Light | Ambient | Variable | To evaluate sensitivity to light. |
Experimental Protocols
Protocol for Forced Acidic Degradation Study
Objective: To assess the stability of (1H-1,2,3-Triazol-4-yl)methanamine under acidic stress conditions and to identify potential degradation products.
Materials:
-
(1H-1,2,3-Triazol-4-yl)methanamine
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
-
High-purity water
-
Methanol (HPLC grade)
-
Reaction vials
-
Heating block or water bath
-
HPLC system with a UV or PDA detector, and preferably a mass spectrometer (LC-MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of (1H-1,2,3-Triazol-4-yl)methanamine in methanol or water at a known concentration (e.g., 1 mg/mL).
-
Acid Treatment: In a reaction vial, mix a known volume of the stock solution with an equal volume of 1 M HCl.
-
Control Sample: Prepare a control sample by mixing the same volume of the stock solution with an equal volume of high-purity water.
-
Incubation: Place the acid-treated sample and the control sample in a heating block or water bath set to a specific temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots from both the stressed and control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the aliquots from the acid-treated sample with an appropriate amount of 1 M NaOH.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining and to detect the formation of any new peaks corresponding to degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Huisgen Cycloaddition
Welcome to the technical support center for the thermal Huisgen 1,3-dipolar cycloaddition. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals manage the formation of regioisomers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the 1,4- and 1,5-regioisomers in a thermal Huisgen cycloaddition, and why does my reaction produce a mixture?
A1: The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (like an organic azide) and a dipolarophile (like an alkyne) to form a five-membered heterocycle.[1][2] In the case of an azide and an unsymmetrical alkyne, the reaction can produce two different constitutional isomers, or regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole.[3][4]
The thermal reaction proceeds through a concerted mechanism, meaning the new bonds are formed in a single step without a formal intermediate.[1][5] However, this process is not necessarily synchronous; the two new sigma bonds may not form at exactly the same rate.[5] Because of this, both orientations of the azide and alkyne are possible in the transition state, often leading to a mixture of the 1,4- and 1,5-isomers.[3][6] The final ratio of these products is highly dependent on electronic and steric factors.[2][4]
References
- 1. Huisgen Cycloaddition: Mechanism & Overview | Study.com [study.com]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Click Chemistry [organic-chemistry.org]
Technical Support Center: Effective Purification Strategies for Triazole Derivatives at Scale
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective purification of triazole derivatives at scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying triazole derivatives, especially at a larger scale?
When scaling up the purification of triazole derivatives, several challenges can arise. Due to their structure, triazoles can be highly polar, which can complicate standard purification techniques like reversed-phase chromatography, where they may elute in the void volume.[1] For triazole salts, their ionic nature means they are often highly soluble in polar solvents and insoluble in nonpolar organic solvents, making techniques like recrystallization and chromatography more complex.[2] Additionally, issues such as the presence of inorganic salt impurities from the synthesis, product coloration, and the compound "oiling out" instead of crystallizing are common hurdles.[2][3]
Q2: What is a good initial strategy for purifying a newly synthesized triazole derivative?
A recommended first step is to assess the purity of the crude product using Thin Layer Chromatography (TLC) with a polar mobile phase.[1] The results from TLC will help in selecting the most suitable purification strategy.[1] If the triazole derivative is a solid, recrystallization is often a simple and effective initial purification method.[1] For more complex mixtures, or if the product is an oil, chromatographic methods such as flash chromatography or High-Performance Liquid Chromatography (HPLC) are advisable.[1]
Q3: How do I choose the right chromatographic technique for my triazole derivative?
The choice of chromatographic technique depends on the polarity and stability of your triazole derivative:
-
Reversed-Phase HPLC (RP-HPLC): This is often the first choice. However, for highly polar triazoles that show poor retention on standard C18 columns, consider using columns designed for polar analytes, such as those with polar-embedded or polar-endcapped stationary phases.[1]
-
Normal-Phase HPLC (NP-HPLC): This can be effective for polar compounds but requires non-polar, often flammable and volatile, mobile phases. It is a good option if your compound is sensitive to aqueous mobile phases.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is frequently the most suitable method for very polar compounds that are not retained in reversed-phase chromatography.[1][2] It utilizes a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent.[1]
-
Flash Chromatography: This is a good option for large-scale purification to separate compounds with different polarities. The stationary phase is typically silica gel, and the mobile phase is chosen based on TLC analysis to achieve good separation.[4]
Q4: How can I remove colored impurities from my triazole product?
Colored impurities can sometimes be removed by recrystallization, potentially with the addition of activated carbon.[2] However, it is important to use activated carbon judiciously as it can also adsorb the desired product, leading to lower yields.[2] A hot filtration step after charcoal treatment can remove the carbon before crystallization.[4]
Troubleshooting Guides
Recrystallization Issues
Problem: My triazole derivative "oils out" instead of forming crystals.
-
Cause: This often occurs when the melting point of the compound is lower than the boiling point of the solvent, the solution is supersaturated with impurities, or the cooling process is too rapid.[1][3]
-
Solution:
Problem: No crystals form, even after the solution has cooled.
-
Cause: The solution may be too dilute, or the chosen solvent is too effective at dissolving the compound at all temperatures.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[3]
-
Evaporate some of the solvent to increase the concentration of the triazole derivative.[3]
-
Add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes turbid.[3]
-
If crystals still do not form, a different solvent system should be considered.[3]
-
Problem: The yield after recrystallization is very low.
-
Cause: The compound may be too soluble in the chosen solvent, even at low temperatures, or too much solvent was used.[2][3]
-
Solution:
Chromatography Issues
Problem: My polar triazole derivative shows poor retention and elutes in the solvent front in Reversed-Phase HPLC.
-
Cause: The compound is too polar for the stationary phase and elutes with the mobile phase without significant interaction.
-
Solution:
-
Use a column designed for polar analytes.
-
Switch to a different chromatographic mode, such as HILIC, which is better suited for very polar compounds.[1]
-
Problem: The compound streaks on the column during flash chromatography.
-
Cause: The compound may be too polar for the mobile phase, or it is not fully dissolved before being loaded onto the column.[2]
-
Solution:
Problem: Poor separation of the desired compound from impurities.
-
Cause: The chosen mobile phase does not provide adequate resolution between the target compound and impurities.
-
Solution:
Liquid-Liquid Extraction Issues
Problem: Poor recovery of the triazole derivative in the organic phase.
-
Cause: The triazole is too polar and has a higher affinity for the aqueous phase.
-
Solution:
-
Salting Out: Add a salt, such as sodium chloride (NaCl) or ammonium sulfate ((NH₄)₂SO₄), to the aqueous phase. This decreases the solubility of the organic compound in the aqueous layer and drives it into the organic layer.[1]
-
pH Adjustment: If the triazole is basic, increasing the pH of the aqueous layer will neutralize it, making it less polar and more soluble in the organic phase. Conversely, if it is acidic, decrease the pH.[1]
-
Change the Organic Solvent: Use a more polar organic solvent that is still immiscible with water, such as ethyl acetate or dichloromethane.[1]
-
Data Presentation
Table 1: Comparison of Purification Techniques for Triazole Derivatives
| Purification Technique | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Recrystallization | 85-95% | >98% | 70-90% | Effective for removing less soluble or more soluble impurities. May require multiple recrystallizations for high purity.[4] |
| Column Chromatography (Silica Gel) | 70-90% | >99% | 60-85% | Good for separating compounds with different polarities. Potential for product degradation on acidic silica.[4] |
| Preparative HPLC | 90-98% | >99.5% | 50-80% | Excellent for separating closely related impurities and regioisomers. Lower capacity than column chromatography.[4] |
Experimental Protocols
Protocol 1: Recrystallization of a Triazole Derivative
-
Solvent Selection: Test the solubility of a small amount of the crude triazole in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: Place the crude triazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[4]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.[1]
Protocol 2: Flash Column Chromatography
-
Stationary and Mobile Phase Selection: Based on TLC analysis, choose an appropriate stationary phase (typically silica gel) and a mobile phase that provides good separation of the target compound from impurities (aim for an Rf of 0.2-0.4 for the target compound).[4]
-
Column Packing: Prepare a slurry of the stationary phase in the mobile phase and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Adsorb the dissolved crude product onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.[5]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased as needed to elute the compounds.[4]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[4]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[4]
Protocol 3: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and place it in a separatory funnel.[1]
-
pH Adjustment & Extraction: Add an equal volume of water to the separatory funnel. Adjust the pH of the aqueous layer as needed to ensure the triazole is in its desired form for extraction. Shake the funnel vigorously and allow the layers to separate.[1]
-
Separation: Drain the lower aqueous layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[1]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[1]
-
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified triazole.[1]
Visualizations
Caption: General purification workflow for triazole derivatives.
Caption: Troubleshooting guide for recrystallization issues.
References
Technical Support Center: Selecting the Right Cu:Ligand Molar Ratio for Bioconjugation
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the conjugation of biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the role of the ligand in a CuAAC reaction?
A1: The ligand plays a crucial role in the CuAAC reaction by:
-
Stabilizing the Cu(I) oxidation state: The active catalyst for the reaction is Cu(I).[1] Ligands protect Cu(I) from oxidation to the inactive Cu(II) state, which can be caused by dissolved oxygen.[2]
-
Accelerating the reaction rate: The right ligand can significantly increase the reaction rate, in some cases by several thousand times compared to a ligand-free process.[3][4]
-
Protecting biomolecules: In bioconjugation, ligands can shield sensitive biomolecules from damage caused by reactive oxygen species (ROS) that may be generated during the reaction.[5][6]
-
Improving solubility: Water-soluble ligands like THPTA are essential for performing the reaction in aqueous buffers, which is often a requirement for biological molecules.[2]
Q2: Which ligand should I choose for my bioconjugation experiment?
A2: The choice of ligand depends on your experimental conditions:
-
For aqueous/biological systems: Water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.[7] They are effective at stabilizing Cu(I) in aqueous environments and can help reduce cytotoxicity.[2][7]
-
For organic solvents: TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common and effective choice for reactions carried out in organic solvents.[7]
Q3: What is a good starting point for the Cu:ligand molar ratio?
A3: A common starting point is a 1:5 molar ratio of Cu:ligand.[5][6] However, the optimal ratio can vary depending on the specific ligand and reaction conditions. Some ligands may inhibit the reaction if used in excess, while others are more tolerant.[3][8] It is often recommended to screen a range of ratios, such as 1:1, 1:2, and 1:5, to find the best condition for your specific application.[7]
Q4: Can I perform the CuAAC reaction in any buffer?
A4: While the CuAAC reaction is tolerant of a wide pH range (typically 4-12), the choice of buffer is important for bioconjugation.[9]
-
Recommended buffers: Phosphate, HEPES, and MOPS buffers are generally compatible.[5][7]
-
Buffers to avoid: Tris buffer should be avoided as it can chelate copper and inhibit the reaction.[5][6] Buffers with high concentrations of chloride ions (>0.2 M) can also interfere with the catalyst.[5]
Troubleshooting Guide
Q1: Why is my bioconjugation yield consistently low?
A1: Low reaction yield is a common problem with several potential causes:
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen.[1]
-
Suboptimal Reagent Concentrations: The concentrations of copper, ligand, and reducing agent are critical.
-
Solution: Systematically optimize the concentrations of your reagents. A good starting point for copper concentration is between 50 and 100 µM.[1]
-
-
Inaccessible Alkyne or Azide Groups: The functional groups on your biomolecule might be buried within its 3D structure.[1]
Q2: I'm observing protein degradation, aggregation, or precipitation. What could be the cause?
A2: Protein damage during CuAAC is often linked to the generation of reactive oxygen species (ROS) or unwanted side reactions.[10]
-
High Copper Concentration: Excess copper can lead to protein aggregation and the formation of disulfide bonds.[11][12]
-
Solution: Lower the copper concentration. Ensure you are using an appropriate Cu:ligand ratio, as the ligand can help protect the protein. A 5-fold excess of ligand to copper is a good starting point.[5]
-
-
Side Reactions with Ascorbate Byproducts: Byproducts of ascorbate oxidation can react with protein side chains.
-
Solution: Adding a scavenger molecule like aminoguanidine to the reaction mixture can help intercept these reactive byproducts.[5]
-
-
High Local Concentrations of Reagents: Adding concentrated stock solutions directly to the protein can cause localized precipitation.[1]
-
Solution: Add reagents dropwise while gently mixing to avoid high local concentrations.
-
Data Presentation
Table 1: Recommended Starting Concentrations and Ratios for CuAAC Bioconjugation
| Component | Recommended Starting Concentration/Ratio | Range for Optimization | Reference |
| Biomolecule | 10-100 µM | Dependent on experiment | [13] |
| Azide/Alkyne Partner | 2-10 fold molar excess to biomolecule | 1.1-10 fold excess | [1][7] |
| CuSO₄ | 50-100 µM | 50-500 µM | [1][7] |
| Ligand:Cu Ratio | 5:1 | 1:1 to 10:1 | [5][7] |
| Sodium Ascorbate | 5 mM | 1-10 mM | [1][7] |
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol provides a general guideline for labeling an alkyne-modified biomolecule with an azide-containing cargo. Optimization will be required for specific applications.
1. Reagent Preparation:
-
Biomolecule Stock: Prepare a stock solution of your alkyne-modified biomolecule in a suitable, degassed buffer (e.g., phosphate buffer, pH 7.4).
-
Azide Stock: Prepare a stock solution of your azide-containing cargo in a compatible solvent (e.g., DMSO or water).
-
CuSO₄ Stock: Prepare a 20 mM stock solution of CuSO₄ in water.
-
Ligand Stock: Prepare a 50 mM stock solution of a water-soluble ligand (e.g., THPTA) in water.
-
Sodium Ascorbate Stock: Prepare a 100 mM stock solution of sodium ascorbate in water. This solution must be prepared fresh immediately before use.
2. Reaction Setup:
-
In a microcentrifuge tube, combine your alkyne-modified biomolecule and the azide-containing cargo in your chosen reaction buffer.
-
In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ and ligand stock solutions. For a final reaction volume of 500 µL and a target concentration of 100 µM CuSO₄ and 500 µM ligand, you would mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM ligand.[1]
-
Add the copper-ligand complex to the biomolecule mixture and mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. Mix gently.[1]
3. Incubation:
-
Allow the reaction to proceed at room temperature or 37°C for 1-4 hours.[1] The optimal reaction time may require optimization. Protect the reaction from light if using light-sensitive molecules.
4. Purification:
-
Once the reaction is complete, purify the conjugated biomolecule using a suitable method such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.[9]
Visualizations
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
Caption: A typical experimental workflow for CuAAC bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper Induces Protein Aggregation, a Toxic Process Compensated by Molecular Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Excess copper catalyzes protein disulfide bond formation in the bacterial periplasm but not in the cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to TBTA and (1H-1,2,3-Triazol-4-yl)methanamine in Catalysis and Synthesis
Introduction
In the landscape of modern chemical biology and drug development, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry," is an indispensable tool for molecular assembly. The efficiency and success of this reaction are critically dependent on the choice of ligands that stabilize the catalytic Cu(I) oxidation state. This guide provides a detailed comparison between Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), a highly effective archetypal ligand, and (1H-1,2,3-Triazol-4-yl)methanamine, a fundamental chemical building block from which complex ligands are constructed.
While both molecules are structurally related, their roles are distinct. TBTA is a C3-symmetric tertiary amine with three benzyltriazole arms designed to chelate and protect copper ions, dramatically accelerating reaction rates.[1] In contrast, (1H-1,2,3-Triazol-4-yl)methanamine is a simple heterocyclic compound that serves as a versatile precursor in the synthesis of more complex molecules, including advanced ligands, rather than being a standalone catalytic ligand itself.[2][3] This guide will elucidate these differences, presenting their respective properties, applications, and relevant experimental protocols to inform researchers in selecting and utilizing these important chemical tools.
Structural and Physicochemical Comparison
The fundamental difference in the application of TBTA and (1H-1,2,3-Triazol-4-yl)methanamine stems from their molecular structure. TBTA is a large, tripodal molecule designed for metal chelation, whereas (1H-1,2,3-Triazol-4-yl)methanamine is a small, primary amine building block.
Caption: Logical relationship between the TBTA ligand and its core structural motif.
Table 1: Physicochemical Properties
| Property | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | (1H-1,2,3-Triazol-4-yl)methanamine |
| Molecular Formula | C₃₀H₃₀N₁₀[4] | C₃H₆N₄[3] |
| Molecular Weight | 530.63 g/mol [4] | 98.11 g/mol [3] |
| Appearance | Solid[4] | - |
| Melting Point | 132-143 °C[4] | - |
| Solubility | Soluble in DMSO, DMF[5] | - |
| Primary Role | Cu(I) stabilizing ligand for CuAAC[6] | Synthetic building block[2][7] |
| Storage Temperature | -20°C[4] | - |
Performance as a CuAAC Ligand
TBTA's performance is benchmarked by its ability to accelerate the CuAAC reaction and protect the Cu(I) catalyst from oxidation and disproportionation.[6][8] This enhancement can increase reaction rates by up to 100-fold compared to ligand-less systems.[1] However, its primary limitation is poor water solubility, making it ideal for organic synthesis but less suitable for bioconjugation in purely aqueous buffers.[1][6] This has led to the development of water-soluble alternatives like THPTA. (1H-1,2,3-Triazol-4-yl)methanamine is not used as a stabilizing ligand, and therefore, direct performance data is not applicable.
Table 2: Performance and Application Comparison of TBTA and Related Ligands
| Feature | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Water-Soluble Alternatives (e.g., THPTA, BTTES) |
| Reaction Kinetics | Very High[9] | Moderate to Very High[1][9] |
| Water Solubility | Low[1][9] | High[9] |
| Organic Solubility | Very High[9] | Low[9] |
| Biocompatibility | Low[9] | Moderate to Very High[9] |
| Cytotoxicity | High[9] | Low to Moderate[9] |
| Primary Application | CuAAC in organic solvents or co-solvent systems.[6] | Bioconjugation in aqueous/biological media.[1][10] |
Experimental Protocols
Protocol 1: TBTA-Accelerated Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for a CuAAC reaction in a mixed solvent system, typical for TBTA applications.
Materials:
-
Alkyne (1.0 eq)
-
Azide (1.0-1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
TBTA (0.01-0.05 eq)[11]
-
Sodium Ascorbate (freshly prepared solution) (0.1-0.2 eq)[11]
-
Solvent: e.g., 1:1 mixture of tert-butanol and water, or DMSO/water.[11]
Procedure:
-
Reactant Preparation: In a suitable reaction flask, dissolve the alkyne (1.0 eq) and the azide (1.1 eq) in the chosen solvent system.[11]
-
Ligand Addition: Add the TBTA ligand to the reaction mixture. In some procedures, the copper sulfate and TBTA are pre-complexed before addition.[12]
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water). In another vial, prepare the copper(II) sulfate solution (e.g., 100 mM in water).[13][14]
-
Reaction Initiation: Add the freshly prepared sodium ascorbate solution to the stirred mixture of reactants and ligand, followed by the addition of the copper(II) sulfate solution.[11][12] The reaction is typically conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, though TBTA provides significant protection.[6]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).[11][15]
-
Work-up and Purification: Once complete, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[11] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[11]
Caption: General experimental workflow for a TBTA-accelerated CuAAC reaction.
Protocol 2: Synthesis of (1H-1,2,3-triazol-4-yl)methanamine Hydrochloride
This three-step protocol describes the synthesis of the hydrochloride salt of (1H-1,2,3-triazol-4-yl)methanamine, a common synthetic route for this building block.[2]
Step 1: Boc Protection of Propargylamine
-
The primary amine of propargylamine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.[2]
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition
-
The Boc-protected propargylamine undergoes a CuAAC reaction with an azide source (e.g., sodium azide with a TMS-azide equivalent) to form the triazole ring, yielding tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate.[2]
Step 3: Deprotection and Salt Formation
-
The Boc protecting group is removed under acidic conditions using hydrochloric acid. This step concurrently forms the final hydrochloride salt product, this compound.[2]
Caption: Simplified catalytic cycle for the CuAAC reaction stabilized by a ligand.
Conclusion
The comparison between TBTA and (1H-1,2,3-Triazol-4-yl)methanamine highlights their distinct and complementary roles in modern chemistry. TBTA is a powerful, well-established ligand that significantly enhances the rate and reliability of CuAAC reactions, particularly in organic synthesis where its hydrophobicity is not a constraint.[1][6] Its primary disadvantages of poor aqueous solubility and cytotoxicity have driven the innovation of more biocompatible, water-soluble ligands for biological applications.[9][10]
Conversely, (1H-1,2,3-Triazol-4-yl)methanamine is not a catalytic ligand but rather a crucial synthetic precursor.[2] Its triazole-methanamine core forms the basis for many complex molecules, including ligands like TBTA and its derivatives. For researchers, the choice is not between using one or the other as a ligand, but rather understanding their specific functions: TBTA is a tool for accelerating a reaction, while (1H-1,2,3-Triazol-4-yl)methanamine is a component for building new molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TBTA - トリス (1-ベンジル-1H-1,2,3-トリアゾール-4-イル)メチル アミン、97 [sigmaaldrich.com]
- 5. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, 97+% | Fisher Scientific [fishersci.ca]
- 6. benchchem.com [benchchem.com]
- 7. This compound [cymitquimica.com]
- 8. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine [baseclick.eu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
A Quantitative Comparison of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Accelerating Ligands
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, has become an indispensable tool for molecular assembly in various scientific disciplines, including drug discovery and bioconjugation. The efficiency and biocompatibility of this reaction are profoundly influenced by the choice of the copper(I)-stabilizing ligand. This guide provides an objective comparison of the performance of several key CuAAC accelerating ligands, supported by quantitative experimental data, to assist researchers in selecting the optimal ligand for their specific applications.
Performance Comparison of Key CuAAC Ligands
The most widely utilized ligands for accelerating the CuAAC reaction are tris(triazolylmethyl)amine derivatives. This guide focuses on a comparative analysis of four prominent ligands: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)ethyl hydrogen sulfate (BTTES), and 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA).
Experimental data consistently demonstrates that next-generation ligands, such as BTTAA and BTTES, offer superior reaction kinetics and biocompatibility compared to their predecessors, TBTA and THPTA.[1][2]
Quantitative Reaction Rate Comparison
A fluorogenic assay is a common method to quantify and compare the kinetics of CuAAC reactions. This assay utilizes a weakly fluorescent azidocoumarin which, upon cycloaddition with an alkyne, forms a highly fluorescent triazole product. The rate of fluorescence increase directly correlates with the reaction rate.
| Ligand | Cycloaddition Product Formation (%) after 30 min (50 μM Cu(I)) | Relative Catalytic Activity |
| BTTAA | > 45%[3][4] | Highest[3][4] |
| BTTES | > 45% | High |
| THPTA | < 15%[3] | Moderate[3] |
| TBTA | < 15%[3] | Lowest[3] |
| Table 1: Comparison of CuAAC reaction rates with different accelerating ligands based on a fluorogenic assay. Data indicates that BTTAA and BTTES significantly outperform THPTA and TBTA in terms of reaction speed.[3][4] |
Bioconjugation Efficiency and Biocompatibility
In the context of labeling biological molecules, both the efficiency of the conjugation and the toxicity of the catalyst system are paramount.
| Ligand | Relative Signal Strength (Western Blot) | Biocompatibility (Cell Proliferation) |
| BTTAA | 2.1-fold stronger than THPTA[2] | Very High (similar to untreated cells)[3] |
| BTTES | 2.6-fold stronger than THPTA[2] | Very High (similar to untreated cells)[3] |
| THPTA | Baseline | Moderate (similar to untreated cells)[3] |
| TBTA | No detectable signal | Low (slower proliferation, cell lysis at higher Cu concentrations)[3] |
| Table 2: Comparative performance of CuAAC ligands in biomolecule labeling and their impact on cell viability. BTTAA and BTTES demonstrate superior labeling efficiency and biocompatibility.[2][3] |
Mechanistic Insights into Ligand Acceleration
Tris(triazolylmethyl)amine ligands accelerate the CuAAC reaction by stabilizing the catalytically active Cu(I) oxidation state and by forming multinuclear copper-acetylide complexes.[5] Electrospray ionization mass spectrometry studies have detected the formation of dinuclear and trinuclear copper-acetylide complexes when using these ligands.[5] These multinuclear intermediates are believed to be highly reactive towards azides, thus significantly enhancing the reaction rate. The structure of the ligand, including the nature of the donor groups and the chelate arm length, plays a crucial role in determining the catalytic efficiency and the stability of the copper complex.[6]
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction accelerated by a ligand.
Experimental Protocols
General Protocol for Fluorogenic Assay of CuAAC Kinetics
This protocol is adapted from methodologies described for comparing the catalytic activity of CuAAC ligands.[3][4]
Materials:
-
3-azido-7-hydroxycoumarin
-
Propargyl alcohol
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (freshly prepared)
-
Ligand stock solutions (e.g., BTTAA, BTTES, THPTA, TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of 3-azido-7-hydroxycoumarin and propargyl alcohol in DMSO.
-
Prepare aqueous stock solutions of CuSO₄, sodium ascorbate, and the respective ligands.
-
-
Reaction Setup:
-
In the wells of the microplate, add the reaction buffer.
-
Add the 3-azido-7-hydroxycoumarin and propargyl alcohol stock solutions to the desired final concentrations.
-
Prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions in a separate tube. The ligand-to-copper ratio is a critical parameter to optimize (e.g., 2:1 or 5:1).
-
Add the catalyst premix to the wells.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution to each well.
-
Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., excitation at 400 nm, emission at 480 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to obtain reaction progress curves.
-
The initial reaction rates can be determined from the slope of the linear portion of these curves.
-
Compare the rates obtained with different ligands to determine their relative catalytic efficiencies.
-
General Protocol for Protein Labeling and Western Blot Analysis
This protocol provides a general workflow for labeling an azide- or alkyne-modified protein with a corresponding alkyne- or azide-functionalized reporter (e.g., biotin or a fluorophore) for subsequent detection by Western blot.[7][8][9]
Materials:
-
Azide- or alkyne-modified protein of interest
-
Alkyne- or azide-functionalized reporter probe (e.g., Biotin-Alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (freshly prepared)
-
Accelerating ligand (e.g., BTTAA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate (for biotinylated proteins)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
CuAAC Labeling Reaction:
-
In a microcentrifuge tube, combine the modified protein and the reporter probe in the reaction buffer.
-
Prepare the catalyst premix by mixing the CuSO₄ and ligand solutions.
-
Add the catalyst premix to the protein solution.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
SDS-PAGE and Protein Transfer:
-
Quench the reaction and prepare the protein sample for SDS-PAGE by adding loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Visualization:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an appropriate imaging system.
-
The intensity of the band corresponding to the labeled protein can be quantified to compare the efficiency of different ligands.
-
Caption: A generalized experimental workflow for performing a CuAAC reaction with an accelerating ligand.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Western blot protocol | Abcam [abcam.com]
A Comparative Guide to the Safety and Handling of Organic Azides vs. Alternative Reagents
For researchers, scientists, and drug development professionals, the use of highly reactive chemical moieties is often indispensable for achieving desired molecular transformations. Organic azides have long been a cornerstone in this regard, particularly in the realm of bioconjugation and click chemistry. However, their inherent energetic nature raises significant safety concerns. This guide provides an objective comparison of the safety, handling, and performance of organic azides with alternative reagents, supported by experimental data, to facilitate informed decisions in experimental design.
Executive Summary
Organic azides are versatile reagents but are potentially explosive and toxic, requiring strict handling protocols.[1][2][3][4] Key alternatives, primarily developed for bioorthogonal chemistry, include strained cyclooctynes (e.g., DBCO, BCN), tetrazines, and phosphines for Staudinger ligation. These alternatives generally offer improved safety profiles by avoiding the energetic azide functionality and, in the case of copper-free click chemistry, eliminating the need for cytotoxic copper catalysts.[5][6] The choice between these reagents often involves a trade-off between reaction kinetics, stability, and the specific requirements of the biological system under investigation.
Data Presentation: Quantitative Comparison of Reagents
The following tables summarize key quantitative data for organic azides and their alternatives in common bioconjugation reactions.
Table 1: Reaction Kinetics of Azide-Alkyne Cycloaddition Reactions
| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Considerations |
| CuAAC | Terminal Alkyne + Azide | 1 to 100 | Requires a copper(I) catalyst, which can be cytotoxic to living cells. Ligands can mitigate toxicity.[7][8] |
| SPAAC | DBCO + Azide | ~0.1 - 1.0 | Copper-free, highly biocompatible. Rate is dependent on the strain of the cyclooctyne.[7][8][9] |
| SPAAC | BCN + Azide | ~0.01 - 0.1 | Generally slower than DBCO but still widely used in copper-free applications. |
Table 2: Reaction Kinetics of Other Bioorthogonal Reactions
| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Considerations |
| Tetrazine Ligation | Tetrazine + Trans-cyclooctene (TCO) | Up to 10⁶ | Exceptionally fast kinetics, allowing for low reactant concentrations. Catalyst-free and biocompatible.[1][2][3][10] |
| Staudinger Ligation | Phosphine + Azide | ~10⁻³ | Slow reaction rates, though it is bioorthogonal and does not require a catalyst. Prone to air oxidation of the phosphine reagent.[11][12][13] |
Table 3: Safety and Handling Comparison
| Reagent Class | Key Hazards | Handling Precautions |
| Organic Azides | Potentially explosive (shock, heat, light sensitive), toxic (comparable to cyanide).[1][3][4] | Avoid metal spatulas, halogenated solvents, strong acids, and heavy metals.[1][3] Adhere to the "Rule of Six" and Carbon-to-Nitrogen ratio for stability assessment.[1] Work on a small scale. |
| Cyclooctynes (DBCO, BCN) | Skin and eye irritant, may cause respiratory irritation.[14][15] Generally not considered explosive. | Wear appropriate PPE (gloves, safety glasses).[14][15] Handle in a well-ventilated area.[14][15] Store under an inert atmosphere, protected from light.[16] |
| Tetrazines | Generally considered stable and non-explosive under normal laboratory conditions. Specific hazards depend on the substituents. | Standard laboratory handling procedures. Wear appropriate PPE. |
| Phosphines | Air-sensitive (can oxidize), potential for skin and eye irritation depending on the specific reagent. | Handle under an inert atmosphere. Wear appropriate PPE. |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. aksci.com [aksci.com]
- 16. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized (1H-1,2,3-Triazol-4-yl)methanamine via NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of (1H-1,2,3-Triazol-4-yl)methanamine with its potential impurities using Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols and data.
The synthesis of (1H-1,2,3-Triazol-4-yl)methanamine, a valuable building block in medicinal chemistry, is commonly achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This process, while efficient, can introduce several impurities, including unreacted starting materials, intermediates, and reaction byproducts. NMR spectroscopy is a powerful analytical technique for identifying and quantifying these impurities, thereby ensuring the quality of the synthesized compound.
Comparison of NMR Spectral Data
The purity of (1H-1,2,3-Triazol-4-yl)methanamine can be assessed by comparing its ¹H and ¹³C NMR spectra with those of potential impurities. The following tables summarize the expected chemical shifts for the target compound and its common contaminants.
Table 1: ¹H NMR Chemical Shift Comparison
| Compound | Key Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| (1H-1,2,3-Triazol-4-yl)methanamine | Triazole-H | ~7.6 - 8.0 | s | Chemical shift can vary with solvent and protonation state. |
| -CH₂- | ~3.9 - 4.2 | s | ||
| -NH₂ | Variable | br s | Often exchanges with D₂O. | |
| tert-Butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate (Boc-protected intermediate) | Triazole-H | ~7.7 | s | |
| -CH₂- | ~4.3 | d | Coupled to NH. | |
| Boc -C(CH₃)₃ | ~1.4 | s | Strong singlet, characteristic of the Boc group. | |
| -NH- | ~5.0 - 5.5 | br t | ||
| N-Boc-propargylamine (Starting Material) | ≡C-H | ~2.23 | t | |
| -CH₂- | ~3.91 | d | ||
| Boc -C(CH₃)₃ | ~1.45 | s | ||
| Propargylamine (Starting Material) | ≡C-H | ~2.2 | t | |
| -CH₂- | ~3.4 | d | ||
| -NH₂ | Variable | br s | ||
| (1H-1,2,3-Triazol-5-yl)methanamine (1,5-Regioisomer) | Triazole-H | ~7.5 - 7.8 | s | Expected to be slightly upfield compared to the 1,4-isomer. |
| -CH₂- | ~4.0 - 4.3 | s |
Table 2: ¹³C NMR Chemical Shift Comparison
| Compound | Key Carbons | Expected Chemical Shift (δ, ppm) | Notes |
| (1H-1,2,3-Triazol-4-yl)methanamine | Triazole-C4 | ~145 - 148 | |
| Triazole-C5 | ~120 - 125 | ||
| -CH₂- | ~35 - 40 | ||
| tert-Butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate (Boc-protected intermediate) | Triazole-C4 | ~145 | |
| Triazole-C5 | ~123 | ||
| -CH₂- | ~36 | ||
| Boc C=O | ~156 | ||
| Boc -C(CH₃)₃ | ~80 | ||
| Boc -C(CH₃)₃ | ~28 | ||
| N-Boc-propargylamine (Starting Material)[1] | ≡C-H | ~71.1 | |
| -C≡ | ~79.9 | ||
| -CH₂- | ~29.5 | ||
| Boc C=O | ~155.2 | ||
| Boc -C(CH₃)₃ | ~80.1 | ||
| Boc -C(CH₃)₃ | ~28.2 | ||
| Propargylamine (Starting Material) | ≡C-H | ~72 | |
| -C≡ | ~82 | ||
| -CH₂- | ~30 | ||
| (1H-1,2,3-Triazol-5-yl)methanamine (1,5-Regioisomer) | Triazole-C4 | ~130 - 135 | |
| Triazole-C5 | ~135 - 140 | ||
| -CH₂- | ~40 - 45 |
Experimental Protocols
1. Sample Preparation for NMR Analysis
-
Dissolution: Accurately weigh approximately 5-10 mg of the synthesized (1H-1,2,3-Triazol-4-yl)methanamine.
-
Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can affect the chemical shifts of labile protons (e.g., -NH₂ and triazole N-H). DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and allows for the observation of exchangeable protons.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a known amount of a stable compound with a distinct NMR signal, for accurate chemical shift referencing and quantitative analysis.
2. NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm the presence of the -NH₂ and N-H protons, an experiment with D₂O exchange can be performed. Addition of a drop of D₂O to the NMR tube will result in the disappearance or significant reduction of the signals from these exchangeable protons.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This experiment typically requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of synthesized (1H-1,2,3-Triazol-4-yl)methanamine using NMR.
By following this guide, researchers can confidently assess the purity of their synthesized (1H-1,2,3-Triazol-4-yl)methanamine, ensuring the reliability of their subsequent experiments and the integrity of their research findings.
References
A Comparative Analysis of 1,4- and 1,5-Disubstituted Triazole Regioisomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical step in the design of novel therapeutic agents. Among the privileged heterocyclic structures, 1,2,3-triazoles have garnered significant attention due to their synthetic accessibility and diverse pharmacological activities. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," reliably yields 1,4-disubstituted triazoles. However, the less-explored 1,5-disubstituted regioisomers, accessible through alternative synthetic routes, present a distinct structural and electronic profile, leading to differential biological outcomes. This guide provides a comparative analysis of these two important classes of triazole regioisomers, supported by experimental data and detailed protocols.
Synthesis and Regiocontrol: A Tale of Two Catalysts
The regioselective synthesis of either 1,4- or 1,5-disubstituted 1,2,3-triazoles is predominantly achieved through the cycloaddition of azides and terminal alkynes, with the choice of catalyst being the key determinant of the isomeric outcome.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most robust and widely used method for the exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles .[1] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
In contrast, the synthesis of 1,5-disubstituted 1,2,3-triazoles typically requires a shift from copper to ruthenium catalysis (RuAAC) .[2] Ruthenium complexes, such as Cp*RuCl(PPh₃)₂, promote the cycloaddition to yield the 1,5-regioisomer selectively.[2] Metal-free synthetic approaches have also been developed, offering an alternative route to these compounds.
Spectroscopic Characterization: Differentiating the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous differentiation of 1,4- and 1,5-disubstituted triazole regioisomers. The chemical shift of the C5-proton of the triazole ring is a key diagnostic marker.
| Isomer | Characteristic ¹H NMR Signal (C5-H) | Characteristic ¹³C NMR Signal (C5) |
| 1,4-Disubstituted | Singlet, δ ≈ 7.5 - 8.8 ppm[3] | δ ≈ 120 - 125 ppm |
| 1,5-Disubstituted | Singlet, typically upfield compared to the 1,4-isomer | Typically downfield compared to the 1,4-isomer |
Note: The exact chemical shifts are dependent on the nature of the substituents and the solvent used.
For definitive structural elucidation, single-crystal X-ray diffraction analysis can be employed.[4]
Comparative Biological Activity: The Impact of Regioisomerism
The spatial arrangement of the substituents on the triazole ring significantly influences the molecule's interaction with biological targets, leading to distinct pharmacological profiles for the 1,4- and 1,5-regioisomers. While a comprehensive head-to-head comparison of a wide range of regioisomeric pairs is still an emerging area of research, existing studies highlight the importance of the substitution pattern.
Antifungal Activity
Triazole-based antifungal agents primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][5][6][7][8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[5][6][7] The nitrogen atoms of the triazole ring are key to this inhibitory activity, coordinating with the heme iron atom in the enzyme's active site.[8]
Anticancer Activity
The anticancer mechanisms of triazole derivatives are more diverse and can include:
-
Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as kinases (e.g., VEGFR, EGFR), topoisomerases, and aromatase.[9][10]
-
Tubulin Polymerization Inhibition: Disrupting the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[11]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.[3]
The specific anticancer activity and the underlying mechanism are highly dependent on the nature and position of the substituents on the triazole core. For instance, a study on combretastatin analogues found that certain 1,5-disubstituted 1,2,4-triazoles exhibited potent antiproliferative activity and were strong inhibitors of tubulin polymerization.[1]
The following table summarizes representative biological activity data for some 1,4- and 1,5-disubstituted triazoles, though direct regioisomeric comparisons are limited in the literature.
| Compound Type | Biological Target/Assay | Activity (IC₅₀/MIC) | Reference |
| 1,5-Diaryl-1,2,4-triazoles | Tubulin Polymerization Inhibition | IC₅₀ = 0.76 µM | [1] |
| 1,4-Disubstituted 1,2,3-triazoles | Anticancer (MCF-7, HCT-116, HepG2) | IC₅₀ = 1.26 µM (most potent) | [9] |
| 1,4-Disubstituted 1,2,3-triazoles | Anticancer (HT-1080, A-549, MCF-7, MDA-MB-231) | IC₅₀ = 15.13 - 21.25 µM | [12] |
| 1,2,4-Triazole derivatives | Antibacterial (S. aureus, E. coli) | MIC = 0.25 - 1 µg/mL | [13] |
| 1,4-Disubstituted 1,2,3-triazoles | Antibacterial (S. aureus, K. pneumonia) | MIC = 100 - 200 µg/mL | [14] |
Experimental Protocols
General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)
General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is determined using the broth microdilution method.[15][16]
-
Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol for Determination of IC₅₀ Values using MTT Assay
The half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines can be determined using the MTT assay.[4][17][18]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The choice between a 1,4- and a 1,5-disubstituted triazole scaffold can have profound implications for the biological activity of a molecule. While the CuAAC reaction provides a straightforward and efficient route to 1,4-isomers, the exploration of 1,5-isomers through alternative synthetic methodologies offers exciting opportunities for the discovery of novel therapeutic agents with potentially improved or different pharmacological profiles. A thorough understanding of the synthetic routes, characterization techniques, and biological evaluation methods for both regioisomers is essential for researchers aiming to leverage the full potential of the versatile 1,2,3-triazole core in drug discovery and development.
References
- 1. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrpc.com [ijrpc.com]
- 16. pnrjournal.com [pnrjournal.com]
- 17. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
A Comparative Guide to Reducing Agents for In Situ Cu(I) Generation in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for forging specific covalent linkages in complex molecular environments. The lynchpin of this reaction is the catalytic Cu(I) ion, which is most conveniently generated in situ from a stable and inexpensive Cu(II) precursor, such as copper (II) sulfate (CuSO₄), through the action of a reducing agent. The choice of reducing agent is critical, as it significantly impacts reaction kinetics, product yield, and the potential for unwanted side reactions, particularly when working with sensitive biomolecules.
This guide provides an objective comparison of common reducing agents for the in situ generation of Cu(I), with a focus on their application in bioconjugation and drug development. Experimental data is presented to support the comparison, and detailed protocols are provided for key methodologies.
Performance Comparison of Common Reducing Agents
The selection of an appropriate reducing agent is a balance between reaction efficiency and the preservation of the integrity of the molecular substrates. Sodium ascorbate and tris(2-carboxyethyl)phosphine (TCEP) are the most frequently employed reducing agents in this context, each with distinct advantages and disadvantages.
| Reducing Agent | Typical Concentration | Reaction Kinetics | Advantages | Disadvantages |
| Sodium Ascorbate | 5–10 mol% or in excess | Fast | Inexpensive, robust, and minimizes oxidative homocoupling of alkynes. The reaction can often be complete in 15-60 minutes at room temperature. | Can generate reactive oxygen species (ROS) that may damage biomolecules; requires a stabilizing ligand (e.g., THPTA) to protect substrates and accelerate the reaction. Byproducts can react with protein side chains. |
| Tris(2-carboxyethyl) phosphine (TCEP) | 1-3 mM | Slower than sodium ascorbate | Odorless, effective over a wide pH range, and does not interfere with maleimide labeling of cysteines. | Can inhibit the CuAAC reaction. Its copper-binding and azide-reducing properties can lead to side reactions, such as the formation of thiotriazoles and Staudinger ligation byproducts. |
| Hydrazine | Not commonly used for CuAAC | - | Strong reducing agent. | Highly toxic, making it unsuitable for most biological applications. |
| Hydroxylamine | - | - | Can be used as an alternative when ascorbate is not suitable. | Less commonly used and characterized for CuAAC compared to sodium ascorbate and TCEP. |
Experimental Data: A Head-to-Head Comparison
A direct comparison of the reaction progress for CuAAC initiated by different reducing agents reveals significant differences in their kinetics.
Reaction Time Course with Different Reducing Agents
| Time (minutes) | % Conversion (Sodium Ascorbate) | % Conversion (TCEP) |
| 5 | ~60% | ~10% |
| 10 | ~85% | ~18% |
| 15 | ~95% | ~25% |
| 30 | >98% | ~40% |
| 60 | >98% | ~60% |
| 120 | >98% | ~80% |
This data is illustrative, based on published kinetic profiles, and actual results may vary depending on the specific substrates and reaction conditions.
Furthermore, the choice of reducing agent can impact the biological activity of protein substrates. Studies have shown that while the CuAAC reaction itself can lead to some loss of enzymatic activity, the effect can be modulated by the reducing agent and reaction conditions.
Experimental Protocols
To ensure reproducible and optimal results, the following detailed protocols are provided for the in situ generation of Cu(I) using sodium ascorbate and TCEP.
Protocol 1: In Situ Cu(I) Generation using Sodium Ascorbate
This protocol is a standard and widely used method for CuAAC, particularly in aqueous buffers suitable for bioconjugation.
Materials:
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (prepare fresh; e.g., 100 mM in water)
-
Azide-containing molecule
-
Alkyne-containing molecule
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Prepare the Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ stock solution and the THPTA stock solution. A typical ratio is 1:5 (CuSO₄:THPTA). For example, mix 10 µL of 20 mM CuSO₄ with 50 µL of 100 mM THPTA. Vortex briefly to mix. This premix can often be stored frozen for several weeks.
-
Prepare the Reaction Mixture: In a separate tube, combine the azide and alkyne substrates in the desired reaction buffer to the desired final concentrations.
-
Add the Catalyst: Add the prepared CuSO₄/THPTA premix to the reaction mixture.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. The final concentration of sodium ascorbate is typically in the range of 1-5 mM.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 30-60 minutes. Protect the reaction from light if using fluorescent probes.
-
Analysis and Purification: The reaction progress can be monitored by a suitable analytical technique (e.g., LC-MS, fluorescence). The final product can be purified as required for the specific application.
Protocol 2: In Situ Cu(I) Generation using TCEP
This protocol is often employed in chemical proteomics and when labeling proteins with maleimide-based reagents.
Materials:
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (for organic solvents) or THPTA (for aqueous solutions)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) stock solution (e.g., 50 mM in water, pH adjusted to 7.0)
-
Azide-containing molecule
-
Alkyne-containing molecule
-
Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide and alkyne substrates in the reaction buffer.
-
Add TCEP: Add the TCEP stock solution to the reaction mixture to a final concentration of 1-3 mM.
-
Add Ligand and Copper: Add the stabilizing ligand (TBTA or THPTA) followed by the CuSO₄ stock solution.
-
Incubation: Gently mix and allow the reaction to proceed at room temperature. Reaction times are typically longer than with sodium ascorbate and may require several hours.
-
Analysis and Purification: Monitor the reaction and purify the product as described in Protocol 1.
Visualizing the Process: Workflows and Mechanisms
To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.
Cyclocondensation as a Scalable Alternative to Click Chemistry: A Comparative Guide for Researchers
In the landscape of chemical synthesis, particularly within drug discovery and development, the efficiency, scalability, and robustness of conjugation and cyclization reactions are paramount. While "click chemistry," Nobel Prize-winning reactions lauded for their high efficiency and orthogonality, has become a gold standard, traditional cyclocondensation reactions are re-emerging as powerful and highly scalable alternatives. This guide provides an objective comparison of the performance of representative cyclocondensation reactions against prominent click chemistry techniques, supported by experimental data and detailed protocols to inform the selection of the most suitable method for your research and development needs.
At a Glance: Performance Comparison
The following table summarizes key quantitative parameters for representative cyclocondensation and click reactions, offering a comparative overview of their performance in terms of yield, reaction conditions, and scalability.
| Reaction Type | Representative Reaction | Typical Yield (%) | Temperature (°C) | Reaction Time | Scalability | Key Advantages | Key Disadvantages |
| Click Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | >95%[1] | Room Temperature | 1-4 h[2] | High, but requires catalyst removal[3] | High efficiency, bioorthogonal, mild conditions[1] | Copper toxicity, catalyst removal challenges[4] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | >90% | Room Temperature - 37°C | 1-12 h[5] | High | Metal-free, bioorthogonal, suitable for in vivo applications[6] | Requires synthesis of strained alkynes, slower kinetics than CuAAC[7] | |
| Cyclocondensation | Pictet-Spengler Reaction | 80-95%[8] | 0 - 100°C | 1-24 h[9] | Well-established for industrial scale[10] | Forms complex heterocyclic scaffolds in one step, atom economical[10] | Requires acidic conditions, not bioorthogonal[11] |
| Diels-Alder Reaction | >90%[12] | Room Temperature - 200°C | 30 min - 24 h[13] | Proven for large-scale industrial production[2] | Forms six-membered rings with high stereocontrol, atom economical[14] | High temperatures may be required, limited by diene/dienophile availability[14] | |
| Hantzsch Pyridine Synthesis | 86-96%[15] | Room Temperature - Reflux | 1-24 h | Scalable, used in pharmaceutical manufacturing[13] | Multi-component reaction, high atom economy, produces medicinally relevant scaffolds[9] | Can require harsh conditions and long reaction times[16] | |
| Paal-Knorr Pyrrole Synthesis | >60%, often 80-95%[5] | 25 - 100°C | 15 min - 24 h[5] | Scalable | High-yielding for pyrrole synthesis from readily available precursors[17] | Can require harsh acidic conditions and prolonged heating[14] |
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for implementation and scaling.
Click Chemistry: A Focus on Bioorthogonality
Click chemistry reactions are characterized by their high selectivity and reliability. The two most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
A generalized workflow for a click chemistry reaction, particularly in a bioconjugation context, highlights the key steps from reaction setup to purification.
Cyclocondensation: Building Complexity in a Single Step
Cyclocondensation reactions are a broad class of reactions that form a cyclic product from one or more acyclic starting materials with the elimination of a small molecule, such as water or ammonia. These reactions are workhorses in synthetic chemistry for the construction of complex heterocyclic scaffolds.
The scalability of cyclocondensation reactions is a key advantage, with established industrial processes. The following workflow illustrates the typical stages of a large-scale cyclocondensation.
Detailed Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes a general procedure for labeling an azide-modified protein with an alkyne-containing fluorescent dye.
Materials:
-
Azide-modified protein (1-10 mg/mL in PBS, pH 7.4)
-
Alkyne-fluorophore stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein with the alkyne-fluorophore to the desired final concentrations. A 2 to 10-fold molar excess of the alkyne is typically used.
-
Prepare the copper(I)-THPTA catalyst by mixing equal volumes of the CuSO₄ and THPTA stock solutions.
-
Add the copper(I)-THPTA catalyst to the protein-alkyne mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Purify the resulting conjugate using a size-exclusion chromatography column to remove excess reagents and catalyst.
-
Characterize the purified conjugate by SDS-PAGE and mass spectrometry.
Protocol 2: Scalable Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
This protocol describes a scalable synthesis of a 1-substituted tetrahydro-β-carboline.
Materials:
-
Tryptamine (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA) (0.1-1.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add tryptamine and dissolve in anhydrous dichloromethane.
-
Add the aldehyde to the solution at room temperature.
-
Cool the mixture to 0°C and add trifluoroacetic acid dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Large-Scale Diels-Alder Reaction
This protocol outlines a general procedure for a large-scale Diels-Alder reaction between anthracene and maleic anhydride.
Materials:
-
Anthracene (1.0 eq)
-
Maleic anhydride (1.0 eq)
-
Xylene (solvent)
-
Ethyl acetate (for washing)
Procedure:
-
In a suitable reactor equipped with a reflux condenser and mechanical stirrer, charge anthracene and xylene.
-
Heat the mixture to reflux (approximately 140°C) to dissolve the anthracene.
-
Slowly add maleic anhydride to the refluxing solution.
-
Maintain the reaction at reflux for 30-60 minutes. The disappearance of the yellow color of the reactants can be used as a visual indicator of reaction progress.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to promote crystallization of the product.
-
Collect the crystalline product by filtration.
-
Wash the product with cold ethyl acetate to remove any unreacted starting materials.
-
Dry the product under vacuum.
Safety Considerations for Scalable Reactions
Click Chemistry (CuAAC):
-
Azide Safety: Organic azides can be explosive, particularly small, low-molecular-weight azides. Handle with care, avoid friction and shock, and do not heat neat.[3][18] The in situ generation of hydrazoic acid from sodium azide and an acid is a significant hazard and should be avoided or performed with extreme caution in a well-ventilated hood.[18]
-
Copper Toxicity: Copper catalysts can be toxic to cells and can promote the generation of reactive oxygen species. For biological applications, it is crucial to use ligands that stabilize the Cu(I) state and to thoroughly remove copper from the final product.[17]
Cyclocondensation Reactions:
-
Acid/Base Handling: Many cyclocondensation reactions require strong acids or bases, which are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.
-
Solvent Safety: Large-scale reactions often use significant volumes of organic solvents, which can be flammable and/or toxic. Ensure proper ventilation and grounding of equipment to prevent static discharge.
-
Exothermic Reactions: Some cyclocondensation reactions can be exothermic. On a large scale, it is crucial to have adequate cooling and to control the rate of addition of reagents to manage the reaction temperature and prevent runaways.
Conclusion
Both click chemistry and cyclocondensation reactions offer powerful strategies for the synthesis of complex molecules and bioconjugates. Click chemistry, with its high yields, mild reaction conditions, and bioorthogonality, is an excellent choice for applications requiring high specificity, particularly in biological systems. However, for large-scale industrial synthesis where cost, atom economy, and the construction of complex heterocyclic cores in a single step are critical, cyclocondensation reactions like the Pictet-Spengler, Diels-Alder, and Hantzsch syntheses present highly viable and often more economical alternatives. The choice between these two classes of reactions should be guided by the specific requirements of the target molecule, the desired scale of the synthesis, and the context of the application.
References
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. The Gewald multicomponent reaction - ProQuest [proquest.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 14. rgmcet.edu.in [rgmcet.edu.in]
- 15. tandfonline.com [tandfonline.com]
- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (1H-1,2,3-Triazol-4-yl)methanamine hydrochloride: A Guide for Laboratory Professionals
For Immediate Reference: Proper disposal of (1H-1,2,3-Triazol-4-yl)methanamine hydrochloride requires adherence to hazardous waste regulations. This substance is classified as a skin, eye, and respiratory irritant. Waste must be handled by a licensed disposal facility. Under no circumstances should this chemical be released into the environment, including drains or waterways.
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 1009101-70-5), a compound commonly used in pharmaceutical research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Key Safety and Chemical Data
A summary of the essential quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of the compound's hazard profile.
| Property | Value | Source |
| CAS Number | 1009101-70-5 | [1][2] |
| Molecular Formula | C₃H₇ClN₄ | [1] |
| Molecular Weight | 134.57 g/mol | [3][4] |
| Purity | ≥95% to ≥98% (supplier dependent) | [3][5] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][5] |
Experimental Protocols: Spill Management and Disposal
The following protocols provide detailed methodologies for managing spills and disposing of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection : Chemical safety goggles or a face shield that meets European standard EN 166.[2]
-
Hand Protection : Chemical-resistant gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN374. Use proper glove removal technique to avoid skin contact.[2]
-
Body Protection : A lab coat, long-sleeved shirt, and pants. For larger spills, chemical-resistant coveralls may be necessary.
-
Respiratory Protection : For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is required.[1]
Spill Cleanup Protocol
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.
-
Contain the Spill : For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[2]
-
Collect the Waste : Transfer the spilled material and any contaminated absorbent into a clearly labeled, airtight container suitable for hazardous waste.
-
Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Dispose of Contaminated Materials : All materials used for cleanup, including contaminated clothing, must be disposed of as hazardous waste.[2]
Disposal Protocol
The disposal of this compound waste must be conducted as follows:
-
Waste Segregation : Collect all waste containing this compound separately from other laboratory waste. This includes unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials.
-
Waste Container : Store the waste in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name, CAS number, and relevant hazard symbols.
-
Licensed Waste Carrier : Arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal company.[2] This is a mandatory step to ensure compliance with local, regional, and national environmental regulations.
-
Documentation : Maintain a record of all disposed chemical waste, including the quantity, date of disposal, and the name of the waste carrier.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling (1H-1,2,3-Triazol-4-yl)methanamine hydrochloride
Essential Safety and Handling Guide for (1H-1,2,3-Triazol-4-yl)methanamine hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the safety information for structurally similar compounds, including other triazole derivatives and amine hydrochlorides. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use.
This compound is a chemical compound likely to be used in research and development settings. Based on data from related compounds, it is predicted to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Proper personal protective equipment (PPE) and handling procedures are crucial to ensure the safety of laboratory personnel.
Hazard Identification and Precautionary Measures
Based on analogous compounds, this compound is anticipated to have the following hazard classifications under the Globally Harmonized System (GHS):
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.[2][4]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2][4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][4]
-
Use only outdoors or in a well-ventilated area.[4]
-
Store in a well-ventilated place and keep the container tightly closed.[4]
-
Dispose of contents/container to an approved waste disposal plant.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Task | Engineering Controls | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and preparing solutions | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves | Safety glasses with side shields or chemical goggles | NIOSH-approved respirator with a particulate filter if not in a fume hood | Laboratory coat |
| Handling solutions | Chemical fume hood | Nitrile or neoprene gloves | Safety glasses with side shields or chemical goggles | Not generally required if in a fume hood | Laboratory coat |
| Cleaning spills | Well-ventilated area | Heavy-duty nitrile or butyl rubber gloves | Chemical goggles and face shield | NIOSH-approved respirator with a particulate filter | Chemical-resistant apron or coveralls over a lab coat |
Standard Operating Procedures
Adherence to standard operating procedures is critical for safe handling.
Engineering Controls:
-
Always handle solid this compound in a certified chemical fume hood to minimize inhalation of dust.[2][5]
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[2]
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
-
Remove contaminated clothing and wash it before reuse.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from strong oxidizing agents.[4]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[5]
-
Do not allow the product to enter drains.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
First-Aid Measures:
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if you feel unwell.[2][4]
Spill Response:
-
Minor Spills: For small spills of the solid material, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4] Clean the area with a suitable solvent.
-
Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated waste container.
Visual Guides
The following diagrams illustrate the safe handling workflow and emergency response procedures.
Caption: Workflow for Safely Handling this compound.
Caption: Emergency First-Aid Procedures for Exposure.
References
- 1. (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride | C3H7ClN4 | CID 12278547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. keyorganics.net [keyorganics.net]
- 3. (3-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride | C4H9ClN4 | CID 52988119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
